molecular formula C23H21N5OS B10819848 BAY-179

BAY-179

Cat. No.: B10819848
M. Wt: 415.5 g/mol
InChI Key: JOCPQSJABURDDD-UHFFFAOYSA-N
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Description

BAY-179 is a useful research compound. Its molecular formula is C23H21N5OS and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole

InChI

InChI=1S/C23H21N5OS/c1-2-6-19-16(4-1)12-20(29-19)18-14-30-23(26-18)15-7-10-28(11-8-15)13-21-25-17-5-3-9-24-22(17)27-21/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,25,27)

InChI Key

JOCPQSJABURDDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=C(N5)C=CC=N6

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide to BAY-179, a potent and selective chemical probe for mitochondrial Complex I inhibition.

This document provides an in-depth overview of this compound, a powerful and specific inhibitor of mitochondrial Complex I. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting oxidative phosphorylation.

This compound is a complex heterocyclic molecule with the chemical formula C₂₃H₂₁N₅OS.[1] It is also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole.[1]

PropertyValue
Molecular Formula C₂₃H₂₁N₅OS
Molecular Weight 415.51 g/mol [1][2]
CAS Number 2764880-87-5[1][2]
Appearance White to beige powder[1]
SMILES String C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5[2]
Solubility Soluble in DMSO[1][2]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] The ETC is a critical component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in aerobic organisms.[4][5][6]

By inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to the remainder of the ETC. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis.[4][6] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a heightened dependence on OXPHOS.[4][5][6]

G cluster_matrix Inner Mitochondrial Membrane cluster_inputs cluster_outputs Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- NAD NAD Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O NADH NADH NADH->Complex_I Oxidation Succinate Succinate Succinate->Complex_II Oxidation ADP ADP ADP->ATP_Synthase BAY179 This compound BAY179->Complex_I Inhibition

Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

Quantitative Data

This compound exhibits potent inhibitory activity against Complex I across multiple species. This cross-reactivity makes it a valuable tool for preclinical in vivo studies.

SpeciesIC₅₀ (nM)
Human79
Mouse38
Rat27
Dog47

Table based on data from MedchemExpress.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and biological evaluation of small molecule inhibitors like this compound. For detailed experimental procedures, it is recommended to consult the supporting information of the primary publication in ACS Medicinal Chemistry Letters.[4]

General Synthetic Protocol

The synthesis of this compound was achieved through a multi-step process culminating in the N-alkylation of a piperidine intermediate.[6]

  • Synthesis of Piperidine Intermediate: The core piperidine structure is synthesized and coupled with the benzofuran-thiazole moiety.

  • N-Alkylation: The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, this compound.[6]

Cellular ATP Measurement Assay

This assay is used to determine the potency of Complex I inhibitors by measuring their effect on cellular ATP levels.

  • Cell Culture: A suitable cell line (e.g., A549) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period.

  • ATP Measurement: Cellular ATP levels are quantified using a commercially available luminescence-based assay kit (e.g., CellTiter-Glo®).

  • Data Analysis: The luminescence data is normalized to untreated controls, and the IC₅₀ value is calculated using a standard dose-response curve fitting model.

Discovery and Optimization Workflow

The development of this compound was the result of a rigorous hit-to-lead optimization campaign.

G HTS High-Throughput Screen of Bayer Compound Library Hit_Triaging Hit Triaging and Initial Hit-to-Lead Activities HTS->Hit_Triaging Lead_Structure Identification of Lead Structure Hit_Triaging->Lead_Structure Lead_Optimization Comprehensive Lead Optimization Campaign Lead_Structure->Lead_Optimization Focus Focus on Balancing Potency and Metabolic Stability Lead_Optimization->Focus BAY179_ID Identification of this compound Focus->BAY179_ID

References

BAY-179: A Potent and Selective Complex I Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-179 is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2] Developed as a chemical probe, it serves as an invaluable tool for investigating the therapeutic potential of targeting cellular respiration in various disease models, particularly in oncology.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, playing a pivotal role in cellular energy production through oxidative phosphorylation (OXPHOS).[4] Inhibition of Complex I disrupts ATP synthesis, alters the cellular redox state, and can selectively induce cell death in cancer cells that are highly dependent on mitochondrial respiration.[2] this compound was identified through a high-throughput screening campaign and subsequent lead optimization to provide a superior in vivo tool for probing the biology of Complex I inhibition, overcoming limitations of previous inhibitors such as rotenone or BAY 87-2243 which suffer from off-target effects or lack of species cross-reactivity.[2][3]

Mechanism of Action

This compound selectively binds to and inhibits the function of mitochondrial Complex I. This inhibition blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone. The direct consequences of this action are a decrease in the proton gradient across the inner mitochondrial membrane, leading to reduced ATP synthesis and an increase in the cellular NADH/NAD+ ratio. Downstream signaling events include the activation of the energy sensor AMP-activated protein kinase (AMPK) and potential shifts in cellular metabolism to compensate for the reduced mitochondrial respiration.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Potency of this compound Against Mitochondrial Complex I

SpeciesIC50 (nM)
Human79[1][4]
Mouse38[1][4]
Rat27[1][4]
Dog47[1][4]

Table 2: Selectivity Profile of a Close Analog of this compound

Mitochondrial ComplexActivity
Complex IActive (See Table 1)
Complex II> 30 µM[5]
Complex III> 30 µM[5]
Complex IV> 30 µM[5]
Complex V> 30 µM[5]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Rats

ParameterValue
Route of AdministrationIV (0.4 mg/kg), PO (0.8 mg/kg)
Blood Clearance (CLb) (L/h/kg)0.4[1]
Volume of Distribution (Vss) (L/kg)2.2[1]
Half-life (t1/2) (h)6.2[1]
Bioavailability (F)High[1]

Table 4: Physicochemical and In Vitro ADME Properties of this compound

ParameterValue
Molecular Weight415.51 g/mol
In Vitro Metabolic Stability (Fmax)81%[4]
Plasma Protein Binding (mouse) funbound (%)0.43[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the procedures described in the primary literature and general best practices.

Cellular ATP Depletion Assay

This assay is used to determine the potency of this compound in a cellular context by measuring the reduction in ATP levels following compound treatment.

Materials:

  • Cell line of interest (e.g., H1299 human lung cancer cells)

  • Standard cell culture medium

  • This compound

  • DMSO (for compound dilution)

  • 96-well white opaque plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white opaque plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • The following day, prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Isolated Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant species (e.g., bovine heart)

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

  • NADH

  • Decylubiquinone (or other suitable electron acceptor)

  • Complex I dye (e.g., DCIP)

  • Rotenone (as a positive control for Complex I inhibition)

  • This compound

  • 96-well clear plate

  • Spectrophotometer

Procedure:

  • Prepare a working solution of isolated mitochondria in the assay buffer.

  • Add the mitochondrial suspension to the wells of a 96-well plate.

  • Add different concentrations of this compound or rotenone to the wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding NADH and decylubiquinone.

  • Immediately measure the change in absorbance of the Complex I dye at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer in kinetic mode.

  • The rate of the reaction is proportional to the Complex I activity.

  • Calculate the specific Complex I activity by subtracting the rate in the presence of a saturating concentration of rotenone from the total rate.

  • Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound

  • Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Acclimate the animals to the housing conditions for at least one week.

  • Fast the animals overnight before dosing.

  • Prepare the dosing formulation of this compound.

  • Administer this compound to two groups of animals: one via intravenous (IV) injection and the other via oral gavage (PO) at the desired dose levels.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) using appropriate software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Cytosol Complex_I Complex I (NADH Dehydrogenase) NAD NAD+ Complex_I->NAD Oxidation Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient H+ pumping Metabolic_Stress Metabolic Stress Complex_I->Metabolic_Stress Leads to Complex_II Complex II Complex_III Complex III Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis NADH NADH NADH->Complex_I e- donor AMP AMP AMPK AMPK AMP->AMPK Activates BAY179 This compound BAY179->Complex_I Inhibition Proton_Gradient->ATP_Synthase Drives Metabolic_Stress->AMP Cellular_Response Cellular Response (e.g., Apoptosis) Metabolic_Stress->Cellular_Response Induces G cluster_workflow Experimental Workflow: Cellular ATP Depletion Assay A 1. Seed Cells in 96-well plate C 3. Treat Cells with this compound A->C Next Day B 2. Prepare this compound Serial Dilution B->C D 4. Incubate (e.g., 24h) C->D E 5. Add Luminescent Reagent D->E F 6. Measure Luminescence E->F After 10 min incubation G 7. Data Analysis (IC50 determination) F->G

References

The Discovery and Synthesis of BAY-179: A Potent and Selective Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of BAY-179, a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I. This chemical probe serves as a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in oncology.[1][2] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting Mitochondrial Respiration in Cancer

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS).[1][2][3] The electron transport chain (ETC), a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, plays a pivotal role in this process by generating a proton gradient that drives ATP synthesis.[1][2][3]

Recent research has highlighted that certain cancer cells, particularly those with specific oncogenic mutations such as in LKB1 or IDH, exhibit a heightened dependence on OXPHOS for their energy requirements.[1][2][3] This dependency presents a therapeutic vulnerability, making the inhibition of the ETC, specifically complex I, an attractive strategy for anti-cancer drug development.[1][2][3] this compound was developed as a potent and selective chemical probe to explore this therapeutic hypothesis.[1]

The Discovery of this compound: A Multi-Step Approach

The identification of this compound was the result of a systematic discovery campaign that began with a high-throughput screen and progressed through hit-to-lead and lead optimization phases.[1][2][3]

High-Throughput Screening and Hit Identification

The initial search for complex I inhibitors involved a high-throughput screen of the Bayer compound library.[1][2][3] The screening assay utilized H1299 cells engineered to express an ATP-dependent luciferase.[1] This allowed for the identification of compounds that inhibit the respiratory chain, leading to a decrease in cellular ATP levels and, consequently, a reduction in luminescence.[1] To specifically isolate complex I inhibitors, the assay was conducted in the presence and absence of the complex II substrate, succinate.[1] True complex I inhibitors would have their effect rescued by succinate, which bypasses complex I to feed electrons into the ETC.[1] This screening cascade led to the identification of an initial hit compound.[1]

Discovery_Workflow cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation cluster_optimization Optimization HTS High-Throughput Screen (Bayer Compound Library) Assay ATP-Dependent Luciferase Assay (H1299 Cells) HTS->Assay Primary Screen CounterScreen Counter-Screen (+ Succinate) Assay->CounterScreen Identify Complex I Specificity Hit_Triage Hit Triage and Clustering CounterScreen->Hit_Triage Hit_to_Lead Hit-to-Lead Hit_Triage->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt BAY179 This compound Lead_Opt->BAY179 ETC_Inhibition cluster_etc Mitochondrial Electron Transport Chain cluster_substrates Substrates cluster_products Products ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII NAD NAD+ ComplexI->NAD ComplexII Complex II ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase BAY179 This compound BAY179->ComplexI

References

BAY-179: A Potent and Species Cross-Reactive Inhibitor of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibition of Mitochondrial Complex I by BAY-179

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, a potent and selective inhibitor of Complex I of the mitochondrial electron transport chain. The information presented herein is compiled from the primary scientific literature to facilitate further investigation and application of this chemical probe.

Introduction to OXPHOS Inhibition and this compound

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), composed of four protein complexes (Complex I-IV) and ATP synthase, is the core machinery of OXPHOS.[1][2] Inhibition of this pathway, particularly Complex I, has emerged as a promising therapeutic strategy in oncology, as certain cancer cells exhibit a heightened dependence on OXPHOS for their energy demands.[1][2]

This compound has been identified as a highly potent, selective, and species cross-reactive inhibitor of Complex I.[1][2] Its discovery and characterization provide a valuable tool for probing the biological consequences of Complex I inhibition in various cancer models.

Mechanism of Action: Targeting Complex I

This compound exerts its inhibitory effect on OXPHOS by specifically targeting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] By inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the generation of the proton gradient necessary for ATP synthesis.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I NAD->Complex_I + H⁺ Q Coenzyme Q Complex_I->Q e⁻ Proton_Gradient Proton Gradient (H⁺) Complex_I->Proton_Gradient H⁺ pumping Complex_II Complex II Complex_II->Q e⁻ Complex_III Complex III CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->Proton_Gradient H⁺ pumping Complex_IV Complex IV H2O H₂O Complex_IV->H2O Complex_IV->Proton_Gradient H⁺ pumping Q->Complex_III e⁻ CytC->Complex_IV e⁻ O2 O₂ O2->Complex_IV + 4H⁺ + 4e⁻ BAY179 This compound BAY179->Complex_I ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase

Caption: Signaling pathway of the mitochondrial electron transport chain and inhibition by this compound.

Quantitative Data

The potency, selectivity, and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

AssayCell Line / SpeciesIC50 (nM)
Complex I InhibitionHuman (H1299)79
Complex I InhibitionMouseComparable to human
Complex I InhibitionRatComparable to human
Complex I InhibitionDogComparable to human
Complex I InhibitionMonkeyComparable to human

Table 2: Selectivity Profile of this compound

Mitochondrial ComplexActivity
Complex IINo significant inhibition
Complex IIINo significant inhibition
Complex IVNo significant inhibition
Complex V (ATP Synthase)No significant inhibition

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

ParameterValue
Half-life (t1/2)6.2 h
Volume of distribution (Vss)2.2 L/kg
BioavailabilityHigh

Experimental Protocols

The discovery and characterization of this compound involved a series of robust experimental protocols, as detailed below.

High-Throughput Screening (HTS) and Hit Identification

The initial identification of this compound was achieved through a high-throughput screen of the Bayer compound library.[1]

  • Assay Principle: An ATP-dependent luciferase reporter assay was used to measure cellular ATP levels in H1299 cells.[1]

  • Cell Line: H1299 human non-small cell lung carcinoma cells transfected with an ATP-dependent luciferase.[1]

  • Methodology:

    • Cells were seeded in microtiter plates and incubated with compounds from the library.

    • Cellular luminescence was measured to determine ATP levels (M1 measurement).[1]

    • The complex II substrate, succinate, was added to the cells.[1]

    • A second luminescence measurement was taken (M2 measurement).[1]

  • Rationale for Succinate Rescue: This step was crucial to specifically identify Complex I inhibitors. Inhibition of Complex I can be bypassed by the addition of succinate, which donates electrons to Complex II, thus restoring the electron flow and ATP production. In contrast, inhibitors of downstream complexes (e.g., Complex III) or mitochondrial uncouplers would not show this rescue effect.[1]

cluster_workflow Experimental Workflow for this compound Identification HTS High-Throughput Screen (Bayer Compound Library) Luciferase_Assay ATP-dependent Luciferase Assay (H1299 cells) HTS->Luciferase_Assay M1 Measure Luminescence (M1) (Cellular ATP) Luciferase_Assay->M1 Succinate Add Succinate (Complex II Substrate) M1->Succinate M2 Measure Luminescence (M2) (Rescue Assessment) Succinate->M2 Hit_Triaging Hit Triaging and Clustering M2->Hit_Triaging Lead_Optimization Lead Optimization Hit_Triaging->Lead_Optimization BAY179 This compound Identified Lead_Optimization->BAY179

References

In-Depth Technical Guide: Species Cross-Reactivity of BAY-179, a Potent and Selective Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical enzyme in the electron transport chain responsible for cellular energy production.[1][2][3][4] As a key regulator of cellular metabolism, mitochondrial complex I has emerged as a promising therapeutic target in oncology.[1][2] This technical guide provides a comprehensive overview of the species cross-reactivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization. This information is intended to support researchers and drug development professionals in the evaluation and application of this compound in preclinical studies.

Data Presentation: Quantitative Analysis of Species Cross-Reactivity

The inhibitory activity of this compound against mitochondrial complex I has been evaluated across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and cross-reactive nature of this compound.

SpeciesIC50 (nM)
Human79
Mouse38
Rat27
Dog47

Table 1: IC50 values of this compound against mitochondrial complex I from different species.[2][3]

Signaling Pathway of Mitochondrial Complex I Inhibition

This compound exerts its effect by inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in cellular AMP levels. The subsequent activation of AMP-activated protein kinase (AMPK) can trigger downstream signaling pathways that regulate cellular growth and proliferation.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Effects NADH NADH Complex_I Complex I NADH->Complex_I e- NAD NAD+ UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH2) UQ->UQH2 Complex_I->NAD Complex_I->UQ e- H_out H+ (intermembrane space) Complex_I->H_out Proton Pumping ATP ATP Production ↓ Complex_I->ATP H_in H+ (matrix) H_in->Complex_I BAY179 This compound BAY179->Complex_I AMP AMP/ATP Ratio ↑ ATP->AMP AMPK AMPK Activation AMP->AMPK Cell_Growth Cell Growth/Proliferation ↓ AMPK->Cell_Growth A Plate cells (e.g., human, mouse, rat, dog) B Treat with serial dilutions of this compound A->B C Incubate B->C D Add cell lysis reagent C->D E Add luciferase/luciferin substrate D->E F Measure luminescence E->F G Calculate IC50 F->G cluster_prep Mitochondria Preparation cluster_assay Complex I Activity Assay cluster_analysis Data Analysis A Homogenize tissue/ cells B Differential centrifugation A->B C Isolate and quantify mitochondria B->C D Add mitochondria, buffer, NADH, and electron acceptor to 96-well plate C->D E Add this compound dilutions and rotenone controls D->E F Monitor NADH oxidation (absorbance at 340 nm) E->F G Calculate rotenone-sensitive activity F->G H Normalize to controls G->H I Determine IC50 H->I

References

In Vitro Metabolic Stability of BAY-179: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. The development of this compound focused on optimizing for metabolic stability to create a valuable in vivo tool for studying the therapeutic potential of Complex I inhibition.[1] This document details the available metabolic stability data, outlines the experimental protocols for its assessment, and provides visualizations of its mechanism of action and the experimental workflow.

Data Presentation

While detailed quantitative in vitro metabolic stability data such as half-life (t½) and intrinsic clearance (CLint) for this compound in microsomal and hepatocyte incubations are not publicly available in the primary literature, the overall development process and available data suggest moderate to good stability. The lead optimization program that resulted in this compound specifically aimed to improve the pharmacokinetic profile, with a focus on enhancing metabolic stability.[1]

CompoundParameterValueInterpretation
This compound Maximum Bioavailability (Fmax)81%Indicates moderate to good metabolic stability and/or absorption.
In Vivo Half-Life (rat)6.2 hoursSuggests reasonable stability in a preclinical model.[1]
In Vivo Blood Clearance (rat)0.4 L/h/kgLow clearance, indicative of favorable metabolic stability.[1]

Note: The Fmax value is reported by commercial vendors. The in vivo data is from the primary publication by Hillig et al. (2022).

Signaling Pathway: Inhibition of Mitochondrial Complex I

This compound exerts its biological effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane and ultimately reducing ATP synthesis.

cluster_ETC Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexI->Protons_IMS H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_IMS H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->Protons_IMS H+ pumping O2 O2 ComplexIV->O2 e- Q->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ATP Synthesis NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi ADP->ATP_Synthase Protons_IMS->ATP_Synthase H+ flow BAY179 This compound BAY179->Inhibition H2O H2O

Caption: Inhibition of Complex I by this compound disrupts the electron transport chain.

Experimental Protocols

The following are detailed, generalized protocols for assessing the in vitro metabolic stability of a compound like this compound in liver microsomes and hepatocytes.

Liver Microsome Stability Assay

This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.

Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5-1 mg/mL). Pre-warm this mixture to 37°C.

  • Compound Addition: Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM). Include wells for positive and negative controls.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For negative controls (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.

Materials and Reagents:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound (e.g., this compound) stock solution

  • Positive control compounds

  • Internal standard

  • Acetonitrile or other suitable quenching solvent

  • Collagen-coated plates (for plated hepatocyte assays) or low-attachment plates (for suspension assays)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's protocol to ensure high viability. Resuspend the cells in incubation medium to the desired density (e.g., 0.5-1 x 10^6 cells/mL).

  • Plating/Dispensing: For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach. For suspension assays, dispense the cell suspension into low-attachment plates.

  • Compound Addition: Add the test compound to the hepatocytes at the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension or the medium from the plated cells.

  • Quenching: Terminate the metabolic activity by adding a cold quenching solvent with an internal standard to the collected samples.

  • Sample Processing: Homogenize or lyse the samples to ensure the extraction of the compound from the cells, followed by centrifugation to remove cellular debris.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound in the supernatant at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) based on the rate of disappearance of the test compound.

Experimental Workflow Visualization

The general workflow for an in vitro metabolic stability assay is depicted in the following diagram.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test System (Microsomes or Hepatocytes) C Pre-warm to 37°C A->C B Prepare Compound Stock & Working Solutions B->C D Initiate Reaction (Add Compound & Cofactors) C->D E Incubate at 37°C with Shaking D->E F Collect Samples at Time Points (t=0, 5, 15...) E->F G Quench Reaction (e.g., with Acetonitrile) F->G H Process Samples (e.g., Centrifugation) G->H I LC-MS/MS Analysis H->I J Data Analysis (Calculate t½, CLint) I->J Result Metabolic Stability Profile J->Result

Caption: General workflow for an in vitro metabolic stability assay.

References

BAY-179: A Potent and Selective Chemical Probe for Interrogating Mitochondrial Complex I in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-179 is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] Developed as a chemical probe, this compound serves as an invaluable tool for investigating the role of oxidative phosphorylation (OXPHOS) in cancer biology.[1] Tumors with specific metabolic vulnerabilities, particularly those reliant on OXPHOS for energy production and survival, are promising targets for therapeutic intervention via Complex I inhibition.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the key signaling pathways it modulates. Accompanying this guide is a designated negative control, BAY-070, to facilitate robust experimental design and interpretation.[1]

Introduction

Mitochondrial metabolism is increasingly recognized as a pivotal player in tumorigenesis and cancer progression. While many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect), a significant subset remains dependent on oxidative phosphorylation (OXPHOS) for ATP production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] This metabolic dependency presents a therapeutic vulnerability that can be exploited by targeting the mitochondrial electron transport chain.

Mitochondrial Complex I is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism.[1] Its inhibition disrupts the electron flow, leading to decreased ATP synthesis, altered cellular redox status, and the activation of downstream signaling pathways that can ultimately trigger cell death in susceptible cancer cells.[1]

This compound has been developed as a high-quality chemical probe to enable the scientific community to explore the therapeutic potential of Complex I inhibition in various cancer contexts.[1] Its excellent potency, selectivity, and pharmacokinetic properties make it a suitable tool for both in vitro and in vivo investigations.[1] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their cancer research endeavors.

Mechanism of Action

This compound functions as a potent inhibitor of mitochondrial Complex I. By binding to this complex, it blocks the transfer of electrons from NADH to ubiquinone.[1] This inhibition has several key downstream consequences:

  • Decreased ATP Production: The disruption of the electron transport chain leads to a reduction in the proton gradient across the inner mitochondrial membrane, thereby impairing ATP synthesis via ATP synthase.

  • Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.

  • Activation of Energy Stress Pathways: The decrease in cellular energy levels (increased AMP/ATP ratio) leads to the activation of the master energy sensor, AMP-activated protein kinase (AMPK).

  • Inhibition of Anabolic Pathways: Activated AMPK, in turn, phosphorylates and inhibits key anabolic signaling nodes, including the mammalian target of rapamycin (mTOR) pathway, to conserve energy and halt cell growth and proliferation.

  • Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Complex I inhibition has been shown to suppress the accumulation of HIF-1α, a key transcription factor that promotes tumor adaptation to hypoxic environments.

These multifaceted effects make this compound a powerful tool to probe the consequences of disrupting mitochondrial respiration in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, BAY-070.

Table 1: In Vitro Potency of this compound Against Mitochondrial Complex I [1][2]

SpeciesIC50 (nM)
Human79
Mouse38
Rat27
Dog47

Table 2: Comparative Activity of this compound and Negative Control BAY-070 [1]

CompoundTargetIC50 (µM)
This compoundMitochondrial Complex I0.079
BAY-070Mitochondrial Complex I> 30

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound [1]

ParameterSpeciesValue
Volume of Distribution (Vss)Rat2.2 L/kg
Half-life (t1/2)Rat6.2 h
In Vitro Metabolic Stability (Fmax)81%
Suggested In Vivo Starting DoseMouse14 mg/kg

Note: Specific in vivo efficacy data, such as tumor growth inhibition in xenograft models, for this compound is not yet publicly available in the reviewed literature. The provided starting dose is based on preliminary exposure studies.[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound in common cancer research assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with this compound using a tetrazolium-based colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and BAY-070 as a negative control)

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and BAY-070 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and mix gently to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular ATP Measurement Assay

This protocol describes the quantification of intracellular ATP levels as a direct measure of mitochondrial respiratory function after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and BAY-070

  • DMSO

  • Opaque-walled 96-well plates

  • Luminescent ATP detection kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and BAY-070 as described in the cell viability assay protocol.

  • Incubate for the desired time period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Mix the contents on a plate shaker for 2-5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express ATP levels as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol details the analysis of protein expression and phosphorylation status of key signaling molecules downstream of Complex I inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and BAY-070

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-HIF-1α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

  • Treat cells with this compound, BAY-070, or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model (General Protocol)

The following is a general protocol for a subcutaneous xenograft study. As specific in vivo efficacy data for this compound is not yet publicly available, this protocol should be adapted based on the preliminary pharmacokinetic data and the specific cancer model being investigated.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and BAY-070

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, BAY-070).

  • Administer the compounds at the desired dose and schedule. Based on preliminary data, a starting dose of 14 mg/kg for this compound in mice has been suggested.[1]

  • Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects.

Signaling Pathways and Visualizations

Inhibition of mitochondrial Complex I by this compound initiates a cascade of signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.

Core Mechanism of this compound Action

BAY179_Mechanism BAY179 This compound ComplexI Mitochondrial Complex I BAY179->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts NAD_NADH NAD+/NADH Ratio (Decreased) ComplexI->NAD_NADH Alters ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduces Proton Gradient for ATP_Production ATP Production (Decreased) ATP_Synthase->ATP_Production Leads to

Caption: Core mechanism of this compound, leading to inhibition of mitochondrial Complex I.

Downstream Signaling Consequences of Complex I Inhibition

Downstream_Signaling cluster_energy_sensing Energy Stress Response cluster_anabolism Anabolic Pathway Regulation cluster_hypoxia Hypoxia Response ATP_decrease Decreased ATP AMPK AMPK ATP_decrease->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes HIF1a HIF-1α Stabilization Angiogenesis Angiogenesis & Metabolic Adaptation HIF1a->Angiogenesis Promotes ComplexI_Inhibition Complex I Inhibition ComplexI_Inhibition->HIF1a Suppresses

Caption: Key downstream signaling pathways modulated by Complex I inhibition.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Cancer Cell Culture treatment Treat with this compound, BAY-070, Vehicle start->treatment viability Cell Viability (MTS/MTT) treatment->viability atp Cellular ATP Measurement treatment->atp western Western Blot (AMPK, mTOR, HIF-1α) treatment->western xenograft Xenograft Tumor Model treatment->xenograft tgi Tumor Growth Inhibition Analysis xenograft->tgi

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a powerful and well-characterized chemical probe for the study of mitochondrial Complex I in cancer. Its high potency, selectivity, and favorable pharmacokinetic profile, combined with the availability of a validated negative control, make it an ideal tool for elucidating the role of OXPHOS in tumor biology and for exploring novel therapeutic strategies targeting cancer metabolism. This guide provides a foundational resource for researchers to design and execute robust experiments using this compound, ultimately contributing to a deeper understanding of cancer metabolism and the development of new anti-cancer therapies.

References

The Impact of BAY-179 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain (ETC).[1][2] Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in aerobic organisms. This disruption has significant implications for cellular bioenergetics and is an area of active investigation, particularly in oncology, as some cancer cells exhibit increased reliance on mitochondrial respiration.[1][3] This technical guide provides an in-depth overview of the effects of this compound on mitochondrial respiration, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Mitochondria are central to cellular energy metabolism, utilizing a series of protein complexes in the inner mitochondrial membrane to generate a proton gradient that drives ATP synthesis.[1][4] this compound exerts its effect by specifically binding to and inhibiting Complex I of this chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects on mitochondrial function.[1][5]

dot

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ProtonPumping Proton Pumping (H⁺) cluster_ATP_Synthase ATP Synthesis NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Q Coenzyme Q (Ubiquinone) Complex_I->Q e- p1 H⁺ Complex_I->p1 H⁺ BAY179 This compound BAY179->Complex_I Inhibition Complex_III Complex III (Cytochrome c reductase) Q->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- CytC Cytochrome c Complex_III->CytC e- p3 H⁺ Complex_III->p3 H⁺ Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 p4 H⁺ Complex_IV->p4 H⁺ H2O H₂O O2->H2O 2H⁺ + ½O₂ → H₂O Proton_Gradient Proton Gradient (Intermembrane Space) ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase H⁺

Caption: Signaling pathway of the electron transport chain and oxidative phosphorylation, highlighting the inhibitory action of this compound on Complex I.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of Complex I across multiple species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Parameter Species IC50 (nM) Reference
Complex I InhibitionHuman79[2]
Complex I InhibitionMouse38[2]
Complex I InhibitionRat27[2]
Complex I InhibitionDog47[2]

Experimental Protocols

To assess the impact of this compound on mitochondrial respiration, several key experiments can be performed. The following are detailed methodologies for these assays.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration (OCR) and glycolysis (ECAR).

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (mitochondrial uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates as required for the specific cell type and experimental design.

  • Prepare Compound Plate: Prepare a utility plate with the compounds to be injected during the assay. This includes this compound at various concentrations, oligomycin, FCCP, and rotenone/antimycin A.

  • Medium Exchange: Remove the growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well.

  • Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for one hour to allow the temperature and pH to equilibrate.

  • Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the prepared compounds (e.g., this compound, followed by oligomycin, FCCP, and rotenone/antimycin A) and measuring the subsequent changes in OCR and ECAR.

dot

cluster_workflow Experimental Workflow: Assessing Mitochondrial Inhibition start Start seed_cells Seed Cells in Seahorse Plate start->seed_cells hydrate_cartridge Hydrate Sensor Cartridge start->hydrate_cartridge medium_exchange Exchange Growth Medium for Assay Medium seed_cells->medium_exchange run_seahorse Run Seahorse XF Assay (Measure OCR & ECAR) hydrate_cartridge->run_seahorse prepare_compounds Prepare this compound and Control Compounds prepare_compounds->run_seahorse incubate Incubate Cell Plate (37°C, no CO₂) medium_exchange->incubate incubate->run_seahorse data_analysis Data Analysis run_seahorse->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the effect of a compound like this compound on cellular metabolism using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Materials:

  • Cell culture plates (e.g., 96-well black, clear-bottom plates)

  • TMRE or JC-1 staining solution

  • This compound

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure (using TMRE):

  • Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control group treated with FCCP to induce mitochondrial depolarization.

  • TMRE Staining: Remove the treatment medium and incubate the cells with a working solution of TMRE in fresh medium or buffer at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Imaging/Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For TMRE, excitation is typically around 549 nm and emission around 575 nm. A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a reduction in mitochondrial membrane potential.

ATP Production Assay

The effect of this compound on cellular ATP levels can be quantified using a luciferase-based assay.

Materials:

  • Opaque-walled multi-well plates (e.g., 96-well)

  • ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

  • This compound

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled plate and treat with different concentrations of this compound for the desired time.

  • Cell Lysis: Add the lysis buffer provided in the ATP assay kit to each well to release the intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration. A decrease in luminescence in this compound-treated cells indicates reduced ATP production.

Conclusion

This compound is a valuable chemical probe for studying the role of mitochondrial Complex I in cellular physiology and disease. Its high potency and selectivity make it an excellent tool for dissecting the consequences of impaired mitochondrial respiration. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed effects of this compound and other mitochondrial inhibitors on cellular bioenergetics. Further studies quantifying the impact of this compound on OCR, ECAR, and mitochondrial membrane potential will provide a more complete understanding of its cellular mechanism of action and its potential as a therapeutic agent.

References

Targeting Metabolic Vulnerabilities: A Technical Overview of Complex I Inhibition in LKB1 and mIDH Mutant Cancers with BAY-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells harboring mutations in the tumor suppressor gene LKB1 (Liver Kinase B1, also known as STK11) or the metabolic enzyme isocitrate dehydrogenase (IDH) exhibit distinct metabolic reprogramming, rendering them uniquely vulnerable to the inhibition of mitochondrial complex I. BAY-179 has been identified as a potent, selective, and species cross-reactive inhibitor of complex I, making it a valuable research tool to probe the therapeutic potential of targeting this metabolic dependency.[1] This technical guide provides an in-depth overview of the scientific rationale, preclinical data from analogous complex I inhibitors, and experimental methodologies relevant to the investigation of this compound in LKB1 and mutant IDH (mIDH) cancers.

Introduction: The Metabolic Achilles' Heel of LKB1 and mIDH Mutant Tumors

1.1 LKB1-Mutant Cancers: A State of Metabolic Stress

The serine/threonine kinase LKB1 is a master regulator of cellular metabolism and energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Inactivating mutations in LKB1 are prevalent in various cancers, including approximately 30% of non-small cell lung cancers (NSCLC).[4] Loss of LKB1 function disrupts the cell's ability to respond to energy stress, leading to a heightened reliance on alternative metabolic pathways to sustain rapid proliferation.[2][5] This creates a dependency on mitochondrial oxidative phosphorylation (OXPHOS), where complex I is a critical component.[1] Inhibition of complex I in these already metabolically stressed cells is hypothesized to lead to a catastrophic energy crisis and subsequent cell death.

1.2 mIDH-Mutant Cancers: Oncogenesis Driven by a Neomorphic Enzyme

Mutations in IDH1 and IDH2 are frequently found in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[6] High levels of 2-HG disrupt normal cellular epigenetics and differentiation.[6] Recent studies have revealed that mIDH-mutant cancer cells, particularly those with IDH1 mutations, exhibit a heightened sensitivity to complex I inhibitors.[7] This vulnerability is thought to arise from the altered metabolic state induced by 2-HG, which limits the cell's flexibility to adapt to impaired complex I function.[7]

This compound: A Potent and Selective Complex I Inhibitor

This compound is a novel, potent, and selective inhibitor of mitochondrial complex I.[1] It was developed as a high-quality chemical probe to investigate the therapeutic potential of complex I inhibition in oncology.[1] While specific preclinical data for this compound in LKB1 and mIDH mutant cancer models is not yet publicly available, its properties make it an ideal tool for such investigations. As a surrogate, this guide presents data from other well-characterized complex I inhibitors to illustrate the potential of this therapeutic strategy.

Preclinical Data: Evidence for Complex I Inhibition in mIDH-Mutant Cancers

The following data is derived from studies using the clinical-grade complex I inhibitor IACS-010759 in IDH1-mutant AML models.[7] This data provides a strong rationale for the investigation of this compound in this context.

Table 1: In Vitro Efficacy of Complex I Inhibition in IDH1-Mutant AML

Cell Line ModelGenetic BackgroundTreatmentEndpointResultReference
THP-1Doxycycline-inducible IDH1 R132H1 µM Rotenone (Complex I inhibitor)Cell Growth (72h)Marked decrease in growth vs. IDH1-WT[7]
THP-1Doxycycline-inducible IDH1 R132H5 µM IACS-010759Cell Growth (72h)Marked decrease in growth vs. IDH1-WT[7]
Primary AML specimensIDH1-mutant5 µM IACS-010759Cell ViabilityConsistently suppressed viability vs. IDH1/2-WT AML[7]

Signaling Pathways and Experimental Workflows

4.1 LKB1 Signaling Pathway and the Impact of Complex I Inhibition

The following diagram illustrates the canonical LKB1-AMPK signaling pathway and the proposed mechanism of action for a complex I inhibitor like this compound in LKB1-deficient cancer cells.

LKB1_pathway cluster_0 LKB1 Wild-Type cluster_1 LKB1 Mutant cluster_2 Therapeutic Intervention LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Metabolic Homeostasis Metabolic Homeostasis AMPK->Metabolic Homeostasis Maintains Cell Growth Cell Growth mTORC1->Cell Growth Promotes LKB1_mut LKB1 (inactive) AMPK_in AMPK (inactive) LKB1_mut->AMPK_in OXPHOS Dependency OXPHOS Dependency LKB1_mut->OXPHOS Dependency mTORC1_act mTORC1 (active) Uncontrolled Growth Uncontrolled Growth mTORC1_act->Uncontrolled Growth Drives Complex I Complex I OXPHOS Dependency->Complex I Target This compound This compound This compound->Complex I Inhibits ATP Depletion ATP Depletion Complex I->ATP Depletion Leads to Cell Death Cell Death ATP Depletion->Cell Death Induces

Caption: LKB1 pathway and the effect of complex I inhibition.

4.2 mIDH Signaling and Synthetic Lethality with Complex I Inhibition

This diagram shows the metabolic shift in mIDH cancers and the synthetic lethal interaction with complex I inhibitors.

mIDH_pathway cluster_0 mIDH Cancer Cell Metabolism cluster_1 Therapeutic Intervention mIDH mIDH 2-HG 2-Hydroxyglutarate mIDH->2-HG Produces from α-KG Alpha-KG α-Ketoglutarate Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation Metabolic Reprogramming Metabolic Reprogramming 2-HG->Metabolic Reprogramming Complex I Complex I Metabolic Reprogramming->Complex I Vulnerability This compound This compound This compound->Complex I Inhibits OXPHOS Inhibition OXPHOS Inhibition Complex I->OXPHOS Inhibition Synthetic Lethality Synthetic Lethality OXPHOS Inhibition->Synthetic Lethality Induces

Caption: mIDH metabolic pathway and complex I inhibitor interaction.

4.3 Experimental Workflow for Assessing Complex I Inhibitor Efficacy

The following workflow outlines a typical preclinical evaluation process for a compound like this compound.

experimental_workflow Start Start Cell Line Selection Select LKB1/mIDH mutant and WT cancer cell lines Start->Cell Line Selection In Vitro Assays Cell Viability/Proliferation Assays (e.g., CellTiter-Glo) Cell Line Selection->In Vitro Assays Mechanism of Action Metabolic Assays (Seahorse) ATP Measurement 2-HG Measurement (for mIDH) In Vitro Assays->Mechanism of Action In Vivo Studies Xenograft or PDX models in immunocompromised mice Mechanism of Action->In Vivo Studies Efficacy & PK/PD Tumor Growth Inhibition Pharmacokinetics Pharmacodynamics In Vivo Studies->Efficacy & PK/PD End End Efficacy & PK/PD->End

Caption: Preclinical workflow for evaluating complex I inhibitors.

Detailed Experimental Protocols

5.1 Cell Culture and Reagents

  • Cell Lines: LKB1-mutant (e.g., A549, H460) and LKB1-wild-type (e.g., H1299) NSCLC cell lines. mIDH1-mutant (e.g., THP-1 with inducible IDH1 R132H) and mIDH1-wild-type AML cell lines.[7][8]

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For inducible cell lines, doxycycline is added to the culture medium to induce mutant IDH1 expression.[7]

  • Compound Preparation: this compound should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.

5.2 In Vitro Cell Viability Assay

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Assess cell viability using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®, Promega).

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

5.3 Seahorse XF Analyzer Metabolic Flux Assay

  • Seed cells in a Seahorse XF96 cell culture microplate.

  • The following day, treat the cells with this compound or vehicle for the desired duration.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

  • Inject mitochondrial stressors such as oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration.

5.4 In Vivo Xenograft Studies

  • Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (formulated in an appropriate vehicle) or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Measure tumor volume with calipers regularly (e.g., twice weekly).

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

Conclusion and Future Directions

The metabolic vulnerabilities conferred by LKB1 and mIDH mutations present a compelling therapeutic opportunity. Potent and selective complex I inhibitors, such as this compound, are critical tools for exploiting these dependencies. The preclinical data from analogous compounds strongly supports the investigation of this compound in these genetically defined cancer subtypes. Future studies should focus on generating specific efficacy data for this compound in a panel of LKB1 and mIDH mutant cancer models, elucidating the precise molecular mechanisms of cell death, and identifying potential biomarkers of response to guide future clinical development.

References

BAY-179 (CAS: 2764880-87-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I, also known as NADH dehydrogenase.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols. It is intended to serve as a valuable resource for professionals in drug discovery and biomedical research, particularly those investigating cellular metabolism and oncology.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder.[1] It was identified through a high-throughput screen of the Bayer compound library and subsequently optimized for potency and metabolic stability.[5][6]

PropertyValueSource
CAS Number 2764880-87-5[1][2][7]
Molecular Formula C23H21N5OS[1][2][7]
Molecular Weight 415.51 g/mol [1]
IUPAC Name 2-[[4-[4-(2-benzofuranyl)-2-thiazolyl]-1-piperidinyl]methyl]-3H-imidazo[4,5-b]pyridine[2]
SMILES C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5[8]
Appearance Solid powder[7]
Purity >98%[7]
Solubility DMSO: 5 mg/mL (12.03 mM)[8]

Mechanism of Action

This compound is a highly specific inhibitor of mitochondrial complex I, the first and largest enzyme in the electron transport chain.[2][5] By blocking the activity of complex I, this compound disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[5][6][9] This mechanism is of particular interest in oncology research, as some cancer cells exhibit a heightened dependence on OXPHOS for their energy requirements.[5][6][9]

Signaling Pathway

The following diagram illustrates the mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

ETC_Inhibition cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e⁻ NAD NAD+ ATP_Synthase ATP Synthase C1->NAD C1->H_out1 4H⁺ Q Coenzyme Q C1->Q e⁻ C2 Complex II C2->Q e⁻ C3 Complex III Q->C3 e⁻ C3->H_out2 4H⁺ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ C4->H_out3 2H⁺ O2 ½O₂ + 2H⁺ C4->O2 ATP ATP ATP_Synthase->ATP H⁺ ADP_Pi ADP + Pi H2O H₂O Succinate Succinate Succinate->C2 Fumarate Fumarate BAY179 This compound BAY179->C1

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Quantitative Data

This compound demonstrates potent inhibitory activity against Complex I across multiple species.

SpeciesIC50 (nM)Source
Human79[1][2][3]
Mouse38[1][2][3]
Rat27[1][2][3]
Dog47[1][2][3]

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

Cellular ATP Level Measurement using Luciferase Assay

This assay is used to determine the effect of this compound on cellular ATP production.

Materials:

  • H1299 cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • ATP-dependent luciferase reporter assay kit

  • Succinate

  • 96-well plates

  • Luminometer

Protocol:

  • Seed H1299 cells in a 96-well plate and culture overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luminescence (M1) using a luminometer.

  • To confirm Complex I specific inhibition, add the Complex II substrate, succinate, to parallel wells and measure luminescence again (M2).

  • A rescue of the ATP decrease by succinate indicates specific inhibition of Complex I.

ATP_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis start Start seed_cells Seed H1299 cells in 96-well plate start->seed_cells end End culture_overnight Culture overnight seed_cells->culture_overnight treat_compound Treat with this compound serial dilution culture_overnight->treat_compound lyse_cells Lyse cells treat_compound->lyse_cells measure_luminescence1 Measure Luminescence (M1) lyse_cells->measure_luminescence1 add_succinate Add Succinate measure_luminescence1->add_succinate measure_luminescence2 Measure Luminescence (M2) add_succinate->measure_luminescence2 analyze_data Analyze M1 and M2 data measure_luminescence2->analyze_data analyze_data->end

Caption: Workflow for Cellular ATP Level Measurement.

In Vitro Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer with magnesium chloride)

  • NADH (substrate)

  • Decylubiquinone (electron acceptor)

  • This compound

  • Spectrophotometer

Protocol:

  • Isolate mitochondria from a relevant tissue source (e.g., bovine heart).

  • Pre-incubate the isolated mitochondria with varying concentrations of this compound.

  • Initiate the reaction by adding NADH.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation to determine Complex I activity.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

ComplexI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis start Start isolate_mito Isolate Mitochondria start->isolate_mito end End pre_incubate Pre-incubate with this compound isolate_mito->pre_incubate add_nadh Add NADH to initiate reaction pre_incubate->add_nadh measure_abs Monitor Absorbance at 340 nm add_nadh->measure_abs calc_rate Calculate rate of NADH oxidation measure_abs->calc_rate calc_ic50 Determine IC50 value calc_rate->calc_ic50 calc_ic50->end

Caption: Workflow for In Vitro Complex I Activity Assay.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of mitochondrial Complex I. Its high potency, selectivity, and cross-species reactivity make it an excellent tool for in vitro and in vivo studies in various preclinical models.[5][8] This guide provides essential technical information to facilitate its use in research and drug development.

References

In-Depth Technical Guide: BAY-179, a Potent and Selective Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a novel and potent small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for cellular energy production. Its high potency, selectivity, and cross-species reactivity make it a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in diseases such as cancer. This technical guide provides a comprehensive overview of the core molecular properties, mechanism of action, and experimental evaluation of this compound.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₃H₂₁N₅OS[1][2][3][4]
Molecular Weight 415.52 g/mol [1]
CAS Number 2764880-87-5[1][2][3][4]
Human Complex I IC₅₀ 79 nM[3][5]
Mouse Complex I IC₅₀ 38 nM[3][5]
Rat Complex I IC₅₀ 27 nM[3][5]
Dog Complex I IC₅₀ 47 nM[3][5]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

This compound exerts its biological effects by directly inhibiting Complex I of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a key step in oxidative phosphorylation. The consequences of this inhibition include a decrease in ATP production and an increase in cellular reliance on alternative energy pathways such as glycolysis.

cluster_Mitochondrion Mitochondrial Inner Membrane NADH NADH Complex_I Complex I NADH->Complex_I e⁻ NAD NAD+ Ubiquinone Coenzyme Q (Ubiquinone) Complex_I->Ubiquinone e⁻ Complex_III Complex III Ubiquinone->Complex_III e⁻ Complex_II Complex II Complex_II->Ubiquinone e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV Cytochrome_c->Complex_IV e⁻ H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP O2 O₂ O2->Complex_IV e⁻ acceptor ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient Proton Gradient (H⁺) Proton_Gradient->ATP_Synthase drives BAY179 This compound BAY179->Complex_I Inhibits

Figure 1: Mechanism of this compound Action on the Electron Transport Chain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

ATP-Dependent Luciferase Reporter Assay for Complex I Inhibition

This assay is designed to quantify the inhibition of mitochondrial Complex I by measuring the cellular ATP levels.

Experimental Workflow:

start Seed H1299 cells transfected with ATP-dependent luciferase treat Treat cells with This compound (or control) start->treat incubate Incubate treat->incubate measure1 Measure luminescence (M1) (Baseline ATP level) incubate->measure1 add_succinate Add Complex II substrate (Succinate) measure1->add_succinate measure2 Measure luminescence (M2) (Succinate-rescued ATP level) add_succinate->measure2 analyze Analyze Data: Calculate IC₅₀ based on decrease in M1 signal measure2->analyze end Determine Complex I specific inhibition analyze->end

Figure 2: Workflow for the ATP-Dependent Luciferase Reporter Assay.

Methodology:

  • Cell Culture: H1299 cells stably transfected with an ATP-dependent luciferase reporter are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or control compounds.

  • Luminescence Measurement (M1): After a defined incubation period, the first luminescence measurement is taken to determine the ATP levels following treatment.

  • Succinate Rescue: The complex II substrate, succinate, is added to the wells. Succinate can feed electrons into the electron transport chain downstream of Complex I, thus rescuing ATP production if the inhibition is specific to Complex I.

  • Luminescence Measurement (M2): A second luminescence measurement is performed after the addition of succinate.

  • Data Analysis: The IC₅₀ value for Complex I inhibition is calculated based on the reduction in the initial luminescence signal (M1). The rescue of the signal in M2 confirms the specificity of the inhibitor for Complex I.

In Vitro and In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Studies

A series of in vitro and in vivo studies are conducted to evaluate the drug-like properties of this compound.

Methodology:

  • Metabolic Stability:

    • This compound is incubated with liver microsomes from various species (human, mouse, rat, dog) in the presence of NADPH.

    • Samples are taken at different time points and the concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The in vitro half-life and intrinsic clearance are then calculated.

  • CYP Inhibition:

    • The potential of this compound to inhibit major cytochrome P450 (CYP) isoforms is assessed using human liver microsomes and isoform-specific probe substrates.

    • The formation of the metabolite of the probe substrate is measured in the presence and absence of this compound to determine the IC₅₀ value for CYP inhibition.

  • In Vivo Pharmacokinetics:

    • This compound is administered to animal models (e.g., rats, mice) via intravenous and oral routes.

    • Blood samples are collected at various time points post-dosing.

    • The plasma concentrations of this compound are determined using LC-MS/MS.

    • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mitochondrial Complex I with demonstrated cross-species activity. The data and protocols presented in this guide underscore its utility as a chemical probe to explore the biology of Complex I in various disease models, particularly in the context of oncology. Its favorable pharmacokinetic properties further support its potential for in vivo studies to investigate the therapeutic implications of targeting cellular metabolism.

References

BAY-179: A Technical Guide to a Potent and Selective Mitochondrial Complex I Inhibitor and its Negative Control, BAY-070

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-179, a potent and selective chemical probe for the inhibition of mitochondrial Complex I, and its structurally related but inactive control, BAY-070. Developed to facilitate the investigation of the biological roles of oxidative phosphorylation (OXPHOS), this pair of compounds offers a valuable toolset for target validation and drug discovery in areas such as oncology and metabolic diseases.[1][2] This document details their biochemical and cellular activity, provides comprehensive experimental protocols, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Compound Properties and In Vitro Potency

This compound is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2][3] Its inhibitory activity has been characterized across multiple species, demonstrating its utility in a variety of preclinical models. In stark contrast, BAY-070 was designed as a negative control, sharing structural similarity with this compound but lacking significant inhibitory activity against Complex I.[1] The comparative potency of these two compounds is summarized below.

CompoundTargetSpeciesIC50 (nM)Reference
This compound Complex IHuman79[4]
Complex IMouse38[4]
Complex IRat27[4]
Complex IDog47[4]
BAY-070 Complex INot Specified>30,000[1]

Cellular Activity and Metabolic Stability

The inhibitory effect of this compound on Complex I translates to a reduction in cellular ATP levels. This activity is a key functional readout for assessing the compound's engagement with its target in a cellular context. The metabolic stability of this compound has been evaluated in liver microsomes and hepatocytes, indicating its suitability for in vitro and in vivo studies.

CompoundAssaySpeciesParameterValueReference
This compound Cellular ATP DepletionHuman (H1299)IC5025 nM[2]
Metabolic StabilityHuman Liver MicrosomesCLblood0.11 L/h/kg
Metabolic StabilityRat HepatocytesCLblood1.8 L/h/kg
In Vitro Metabolic StabilityNot SpecifiedFmax81%[4]

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties for in vivo applications, including low blood clearance and a moderate volume of distribution.

CompoundSpeciesDosing RouteCLblood (L/h/kg)Vss (L/kg)t1/2 (h)F (%)Reference
This compound Rati.v.0.32.14.9-
Ratp.o.---58

Signaling Pathway Inhibition

This compound exerts its effect by inhibiting Complex I of the mitochondrial electron transport chain, thereby blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron flow leads to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis by ATP synthase (Complex V).

ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis NADH NADH Complex_I Complex I NADH->Complex_I e- NAD NAD+ Complex_I->NAD CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Complex_V Complex V (ATP Synthase) ATP ATP Complex_V->ATP ADP ADP + Pi ADP->Complex_V Inhibitor This compound Inhibitor->Complex_I

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound and BAY-070 on cellular respiration.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plate Treatment 2. Treat cells with This compound, BAY-070, or Vehicle Control Cell_Culture->Treatment Incubation 3. Incubate for defined period Treatment->Incubation Lysis 4. Lyse cells to release ATP Incubation->Lysis Reagent_Addition 5. Add Luciferase-based ATP detection reagent Lysis->Reagent_Addition Luminescence 6. Measure Luminescence Reagent_Addition->Luminescence Normalization 7. Normalize data to vehicle control Luminescence->Normalization Dose_Response 8. Generate dose-response curves Normalization->Dose_Response IC50_Calculation 9. Calculate IC50 values Dose_Response->IC50_Calculation

Caption: Workflow for Cellular ATP Depletion Assay.

Target Validation Logic

The use of a potent, selective probe (this compound) in conjunction with a structurally similar but inactive control (BAY-070) is a robust method for on-target validation of biological phenotypes.

Target_Validation BAY179 This compound (Active Probe) Target Mitochondrial Complex I BAY179->Target Inhibits Phenotype Biological Phenotype (e.g., ↓ Cell Proliferation) BAY179->Phenotype Elicits BAY070 BAY-070 (Negative Control) BAY070->Target Does NOT Inhibit BAY070->Phenotype Does NOT Elicit Target->Phenotype Modulation leads to Conclusion Phenotype is on-target and mediated by Complex I inhibition Phenotype->Conclusion

References

Methodological & Application

BAY-179 Protocol for Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2] By targeting this complex, this compound disrupts cellular respiration and ATP production, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer.[2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, effects on signaling pathways, and methodologies for key assays.

Mechanism of Action: this compound specifically inhibits the NADH:ubiquinone oxidoreductase activity of complex I, leading to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP levels.[2] This targeted inhibition makes this compound a valuable chemical probe for investigating the biological consequences of complex I dysfunction.

Data Presentation

Biochemical Potency of this compound
SpeciesComplex I IC50 (nM)
Human79
Mouse38
Rat27
Dog47

Table 1: Cross-species inhibitory activity of this compound on mitochondrial complex I.[1]

Experimental Protocols

General Guidelines for Handling this compound

Reconstitution: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment
  • Cell Line Selection: Choose cell lines appropriate for the research question. Cancer cell lines with mutations that increase their reliance on OXPHOS (e.g., LKB1 or IDH mutations) may be particularly sensitive to this compound.[2][3]

  • Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Add this compound, diluted from the stock solution into the culture medium, to the cells at the desired final concentrations. Ensure that the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells.

Key Experimental Assays

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay directly measures the effect of this compound on cellular ATP levels.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Luminescent ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Equilibrate the plate to room temperature.

  • Add the ATP assay reagent to each well, following the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.

  • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express ATP levels relative to the vehicle-treated control.

Western blotting can be used to assess the impact of this compound on specific signaling pathways. For instance, inhibition of cellular energy production can activate stress-responsive pathways.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (and loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in larger format dishes and grow to a suitable confluency.

  • Treat cells with this compound at the desired concentrations and for the specified duration.

  • Lyse the cells on ice using lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

BAY179_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects NADH NADH NAD NAD+ NADH->NAD ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- H_out ComplexI->H_out H+ pumping ATP_prod ATP Production (OXPHOS) UQH2 Ubiquinol (QH2) UQ->UQH2 H_in BAY179 This compound BAY179->ComplexI BAY179_effect ATP_dep ATP Depletion Cell_Stress Cellular Stress ATP_dep->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis BAY179_effect->ATP_prod Experimental_Workflow cluster_Assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTS/MTT) incubation->viability atp_assay ATP Depletion Assay (Luminescence) incubation->atp_assay western Western Blot (Signaling Pathways) incubation->western analysis Data Analysis (IC50, Protein Expression) viability->analysis atp_assay->analysis western->analysis end End: Results analysis->end

References

BAY-179 In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I, a critical component of the electron transport chain.[1] Inhibition of Complex I disrupts cellular energy metabolism and has emerged as a promising therapeutic strategy in oncology.[2][3] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical data and established methodologies for similar compounds.

Data Presentation

Table 1: In Vivo Dosage and Administration Summary for Complex I Inhibitors
CompoundAnimal ModelDosageAdministration RouteFormulationReference
This compound Mouse14 mg/kg (suggested starting dose)Not specifiedNot specified[4] (from ACS Med. Chem. Lett.)
BAY 87-2243 Mouse (H460 xenograft)0.5, 1, 2, and 4 mg/kgOral gavage (daily)1% (v/v) ethanol/solutol/water (10/40/50)[4][5][6]
BAY 87-2243 Mouse (melanoma xenograft)9 mg/kgOral gavage (daily)Not specified[7]
IACS-010759 Mouse0.5 mg/kgOral administrationNot specified[8]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This leads to a cascade of downstream cellular events.

BAY179_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol BAY179 This compound Complex_I Complex I (NADH-ubiquinone oxidoreductase) BAY179->Complex_I Inhibition ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production NAD_NADH NAD+/NADH Ratio Complex_I->NAD_NADH Decreased Ratio ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis AMPK AMPK ATP->AMPK Activates Apoptosis Apoptosis ROS->Apoptosis Induces HIF1a HIF-1α NAD_NADH->HIF1a Stabilizes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Glycolysis Glycolysis HIF1a->Glycolysis Promotes

Caption: Signaling pathway of this compound via Complex I inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model

This protocol is adapted from established procedures for the similar Complex I inhibitor, BAY 87-2243, and provides a framework for evaluating the anti-tumor activity of this compound.[4][5][6]

1. Materials:

  • Compound: this compound

  • Vehicle Formulation: 1% (v/v) solution of ethanol/solutol/water in a 10/40/50 ratio.[4][5][6]

  • Animals: Female immune-deficient, athymic nude mice (e.g., NMRI or similar), 7–9 weeks old, weighing 20–25 g.

  • Tumor Cells: A human cancer cell line of interest (e.g., H460 lung carcinoma cells).

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Gavage Needles: Appropriate size for mice (e.g., 20-gauge, 1.5 inches, with a rounded tip).[9][10]

  • Standard laboratory equipment for cell culture, animal handling, and tumor measurement.

2. Experimental Workflow:

Caption: Experimental workflow for in vivo efficacy testing.

3. Detailed Methodology:

  • 3.1. Cell Culture and Preparation:

    • Culture the selected cancer cell line according to standard protocols.

    • On the day of implantation, harvest cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture with Matrigel) at the desired concentration.

  • 3.2. Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • 3.3. Tumor Growth and Animal Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., ~50 mm³), randomize the mice into treatment and control groups.

  • 3.4. This compound Formulation:

    • Prepare the vehicle solution of 1% (v/v) ethanol/solutol/water (10/40/50).[4][5][6]

    • Dissolve this compound in the vehicle to achieve the desired final concentration for dosing (e.g., for a 14 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 1.4 mg/mL).

    • Prepare the formulation fresh daily.

  • 3.5. Drug Administration:

    • Administer this compound or vehicle control to the respective groups once daily via oral gavage.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).[11]

  • 3.6. Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

  • 3.7. Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a specified size or after a fixed duration.

    • At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Protocol 2: General Procedure for Oral Gavage in Mice

This is a generalized protocol for administering compounds orally to mice.[9][10][11]

1. Preparation:

  • Accurately weigh the mouse to determine the correct volume of the substance to be administered.

  • Select an appropriately sized gavage needle.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle if necessary.

2. Restraint:

  • Firmly scruff the mouse to immobilize its head and body.

  • Ensure the head and body are in a straight line to facilitate the passage of the needle.

3. Administration:

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly administer the solution.

  • Withdraw the needle gently.

4. Post-Administration Monitoring:

  • Observe the mouse for several minutes after the procedure for any signs of distress, such as difficulty breathing.

  • Return the mouse to its cage and monitor as required by the experimental protocol.

Conclusion

This compound is a valuable tool for investigating the role of mitochondrial Complex I in cancer biology. The provided protocols, based on available data and established methods for similar compounds, offer a starting point for in vivo studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for BAY-179 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As a critical component of the electron transport chain, complex I plays a central role in cellular energy production through oxidative phosphorylation (OXPHOS).[1][2] Inhibition of complex I by this compound disrupts ATP synthesis, making it a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in diseases like cancer.[1][2][5] Preclinical studies have indicated its potential for in vivo applications, particularly in oncology models.[1]

These application notes provide detailed protocols and essential data for the effective use of this compound in mouse models, guiding researchers in the design and execution of their in vivo studies.

Mechanism of Action

This compound selectively binds to and inhibits the function of mitochondrial complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. The consequences of this inhibition include:

  • Decreased Oxidative Phosphorylation (OXPHOS): The primary mechanism is the disruption of the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis.

  • Increased Glycolysis: Cells may attempt to compensate for the loss of ATP from OXPHOS by upregulating glycolysis, leading to increased lactate production.[5][6]

  • Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS, the resulting energy depletion and metabolic stress can trigger programmed cell death.[6][7]

Signaling Pathway

BAY179_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound cluster_Inputs Inputs cluster_Outputs Outputs Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex II Complex II Complex II->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ Gradient ATP ATP ATP Synthase->ATP This compound This compound This compound->Complex I NADH NADH NADH->Complex I FADH2 FADH2 FADH2->Complex II ADP + Pi ADP + Pi ADP + Pi->ATP Synthase NAD+ NAD+ FAD FAD

Caption: Inhibition of Complex I by this compound in the Electron Transport Chain.

Data Presentation

In Vitro Potency of this compound
SpeciesIC50 (nM)
Human79
Mouse38
Rat27
Dog47
Table 1: Species cross-reactive IC50 values of this compound for mitochondrial complex I.[2][3][4][6]
Negative Control: BAY-070

For robust in vivo studies, a structurally similar but inactive control compound is essential. BAY-070 has been designed as a negative control for this compound.[1]

CompoundComplex I IC50
BAY-070> 30 µM
Table 2: Potency of the negative control compound BAY-070.[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The following protocol is recommended for the preparation of this compound for oral (p.o.) or intraperitoneal (i.p.) administration in mice.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final dosing solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

  • Prepare the vehicle control using the same solvent mixture without this compound.

In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model. Specifics such as cell line, mouse strain, and dosing regimen may need to be optimized for your particular model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 8-12 weeks old, are recommended for xenograft studies.[8]

  • House animals in accordance with institutional guidelines and with access to food and water ad libitum.[6]

Experimental Workflow:

experimental_workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Day 0 Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100-150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Day X Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Duration of study Tumor Volume Measurement Tumor Volume Measurement Daily Monitoring->Tumor Volume Measurement 2-3 times/week Body Weight Measurement Body Weight Measurement Daily Monitoring->Body Weight Measurement 2-3 times/week Endpoint Tumor volume reaches predetermined size or signs of toxicity Tumor Volume Measurement->Endpoint Body Weight Measurement->Endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Group Assignment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (minimum of 5 mice per group is recommended for statistical significance).[8]

    • Example groups:

      • Vehicle Control

      • This compound (e.g., 14 mg/kg, daily)

      • BAY-070 (Negative Control, dosed at the same concentration as this compound)

      • Positive Control (if available)

  • Treatment Administration:

    • Administer this compound, BAY-070, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). A preliminary study suggested a starting dose of 14 mg/kg in mice provided coverage of the cellular IC50 for approximately 8 hours.[1] Dosing schedules such as daily or 5 days on/2 days off have been used for other complex I inhibitors.[9]

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a specific size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice according to institutional guidelines.

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or metabolomics).

Concluding Remarks

This compound is a valuable chemical probe for elucidating the role of mitochondrial complex I in various biological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and conduct rigorous in vivo experiments in mouse models. Careful consideration of the experimental design, including the use of appropriate controls and diligent monitoring of animal welfare, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for BAY-179 Seahorse Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain (ETC).[1][2][3] Inhibition of complex I disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial ATP production.[2][4] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6]

These application notes provide a detailed protocol for utilizing the Seahorse XF platform to characterize the metabolic phenotype induced by this compound. The provided protocols are based on the standard Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test, adapted for the specific investigation of a complex I inhibitor.

Data Presentation

Table 1: Expected Effects of this compound on Seahorse XF Cell Mito Stress Test Parameters

ParameterExpected Effect of this compoundRationale
Basal Respiration DecreaseInhibition of complex I by this compound directly reduces the flow of electrons through the ETC, thus lowering the basal oxygen consumption rate.
ATP Production DecreaseThe proton gradient generated by the ETC is necessary for ATP synthase to produce ATP. By inhibiting complex I, this compound reduces this gradient, leading to decreased ATP-linked respiration.
Maximal Respiration DecreaseThe uncoupler FCCP stimulates the ETC to work at its maximum capacity. However, with complex I inhibited by this compound, the overall maximal respiratory capacity of the mitochondria is diminished.
Spare Respiratory Capacity DecreaseSpare respiratory capacity, the difference between maximal and basal respiration, represents the cell's ability to respond to energetic demands. This compound's inhibition of complex I limits this capacity.
Proton Leak No direct effect expectedProton leak is primarily dependent on the integrity of the inner mitochondrial membrane and the presence of uncoupling proteins. This compound is not expected to directly alter this parameter.
Non-Mitochondrial Respiration No effectThis parameter reflects oxygen consumption by cellular processes outside of the mitochondria and should not be affected by a specific mitochondrial inhibitor like this compound.

Table 2: Expected Effects of this compound on Seahorse XF Glycolysis Stress Test Parameters

ParameterExpected Effect of this compoundRationale
Glycolysis IncreaseAs mitochondrial ATP production is inhibited by this compound, cells will likely upregulate glycolysis to compensate for the energy deficit, leading to an increased ECAR.
Glycolytic Capacity IncreaseWith oxidative phosphorylation shut down by oligomycin, cells are forced to rely solely on glycolysis. The presence of this compound would likely lead to a higher maximal glycolytic rate as the cells are already in a state of metabolic stress.
Glycolytic Reserve VariableThe glycolytic reserve, the difference between glycolytic capacity and glycolysis, may increase or decrease depending on the cell type and its baseline metabolic state.
Non-Glycolytic Acidification No effectThis represents acidification from other cellular processes like the TCA cycle and is not expected to be directly affected by this compound.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test for this compound

This protocol is designed to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF96 or XFe96 Cell Culture Microplates (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)

  • Glucose, Pyruvate, and Glutamine supplements (Agilent)

  • This compound (prepare a stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A) (Agilent)[5][7]

  • Cells of interest

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.[8][9]

    • Allow cells to adhere and grow overnight in a 37°C, CO2 incubator.[8]

  • Sensor Cartridge Hydration:

    • On the day before the assay, hydrate a Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[8][10]

    • Incubate overnight in a 37°C, non-CO2 incubator.[8][10]

  • Assay Medium Preparation:

    • On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with desired concentrations of glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[7] Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate and wash once with 150-200 µL of pre-warmed assay medium.[8]

    • Add 180 µL of fresh assay medium to each well.[8]

    • Incubate the cell plate in a 37°C, non-CO2 incubator for 30-60 minutes before the assay.[8]

  • Compound Loading:

    • Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at 10x the final desired concentration.[8]

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge:

      • Port A: Vehicle control (e.g., DMSO) or this compound (to achieve the final desired concentration after injection).

      • Port B: Oligomycin (e.g., final concentration of 1-2 µM).[7]

      • Port C: FCCP (e.g., final concentration of 0.5-1 µM, requires optimization).[7]

      • Port D: Rotenone/Antimycin A (e.g., final concentration of 0.5 µM).[7][9]

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and load the calibrated sensor cartridge.

    • After calibration, replace the utility plate with the cell culture plate.

    • Run the pre-programmed Mito Stress Test protocol.

Protocol 2: Seahorse XF Glycolysis Stress Test for this compound

This protocol assesses the effect of this compound on the glycolytic function of cells.

Materials:

  • Same as Protocol 1, but with the Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)).[11][12]

Procedure:

  • Cell Seeding and Sensor Cartridge Hydration: Follow steps 1 and 2 from Protocol 1.

  • Assay Medium Preparation:

    • Prepare a glucose-free assay medium by supplementing Seahorse XF Base Medium with 2 mM glutamine.[11] Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation:

    • Wash cells with the glucose-free assay medium and then add 180 µL of the same medium to each well.

    • Incubate the cell plate in a 37°C, non-CO2 incubator for 30-60 minutes.

  • Compound Loading:

    • Prepare stock solutions of this compound and the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the glucose-free assay medium at appropriate concentrations.[12]

    • Load the compounds into the sensor cartridge:

      • Port A: Vehicle control or this compound.

      • Port B: Glucose (e.g., final concentration of 10 mM).[12]

      • Port C: Oligomycin (e.g., final concentration of 1-2 µM).[11]

      • Port D: 2-Deoxyglucose (2-DG) (e.g., final concentration of 50-100 mM).[11][12]

  • Seahorse XF Analyzer Operation:

    • Run the pre-programmed Glycolysis Stress Test protocol on the Seahorse XF Analyzer.

Mandatory Visualization

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition cluster_outputs ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ Gradient OCR Oxygen Consumption (Decreased) ComplexIV->OCR O2 -> H2O ATP ATP Production (Decreased) ATP_Synthase->ATP BAY179 This compound BAY179->ComplexI

Caption: Signaling pathway showing this compound inhibition of Complex I.

G cluster_prep Pre-Assay Preparation cluster_assay Seahorse XF Assay Seed 1. Seed Cells (24h prior) Hydrate 2. Hydrate Sensor Cartridge (Overnight) Prep_Media 3. Prepare Assay Medium Prep_Plate 4. Prepare Cell Plate Load_Compounds 5. Load Compounds (this compound, Stress Kit) Calibrate 6. Calibrate Instrument Load_Compounds->Calibrate Start Assay Run 7. Run Assay (Measure OCR/ECAR) Calibrate->Run Analyze 8. Data Analysis Run->Analyze

Caption: Experimental workflow for the this compound Seahorse assay.

References

Application Notes and Protocols for BAY-179 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the currently available scientific literature for BAY-179. As of the latest research, this compound is primarily characterized as a potent and selective inhibitor of mitochondrial complex I and is positioned as a chemical probe for investigating the role of oxidative phosphorylation in cancer. Direct, in-depth studies of this compound specifically in glioblastoma are limited. Therefore, the experimental protocols provided are proposed methodologies based on its known mechanism of action and established cancer research techniques.

Introduction to this compound

This compound is a small molecule developed by Bayer that acts as a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] By inhibiting complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and increased reliance on glycolysis for cellular energy.[1] This mechanism makes it a valuable tool for exploring the metabolic vulnerabilities of cancer cells, including those of glioblastoma, which can exhibit a high degree of metabolic plasticity.

It is important to distinguish this compound from CT-179, another compound investigated in the context of glioblastoma. CT-179 is an inhibitor of the transcription factor OLIG2 and has a distinct mechanism of action.[4][5][6][7][8][9] This document focuses exclusively on this compound.

Mechanism of Action in the Context of Glioblastoma

Glioblastoma (GBM) is known for its metabolic adaptability, utilizing both glycolysis and oxidative phosphorylation to sustain its rapid growth and resistance to therapy. Some studies suggest that a subset of glioblastoma cells, particularly glioma stem cells (GSCs), may be highly dependent on OXPHOS for survival. By inhibiting complex I, this compound is hypothesized to exert anti-tumor effects in glioblastoma through the following mechanisms:

  • Energy Depletion: Inhibition of ATP synthesis via OXPHOS can lead to a severe energy crisis in cancer cells that are unable to compensate through glycolysis.

  • Induction of Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.

  • Metabolic Reprogramming: Forcing a reliance on glycolysis may render cancer cells more susceptible to other therapeutic interventions that target this pathway.

One study has suggested that upregulation of mitochondrial complex I subunits is observed in radioresistant glioblastoma cells, and the use of complex I inhibitors could re-sensitize these cells to radiation.[10]

Quantitative Data

The following table summarizes the reported in vitro potency of this compound against mitochondrial complex I from various species.

Parameter Species IC50 (nM) Reference
Complex I InhibitionHuman79[11][12]
Complex I InhibitionMouse38[11][12]
Complex I InhibitionRat27[11][12]
Complex I InhibitionDog47[11][12]

Proposed Experimental Protocols for Glioblastoma Research

The following are proposed protocols for researchers interested in investigating the effects of this compound on glioblastoma.

4.1. In Vitro Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and cytostatic effects of this compound on glioblastoma cell lines and patient-derived primary cultures.

  • Materials:

    • Glioblastoma cell lines (e.g., U87MG, U251MG) and/or patient-derived glioblastoma stem-like cells (GSCs).

    • Standard cell culture medium (e.g., DMEM/F12 supplemented with appropriate growth factors for GSCs).

    • This compound (solubilized in a suitable solvent, e.g., DMSO).

    • Cell viability reagents (e.g., CellTiter-Glo®, MTS, or trypan blue).

    • Proliferation assay kits (e.g., BrdU or EdU incorporation assays).

  • Protocol:

    • Seed glioblastoma cells in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • At each time point, assess cell viability using a chosen method.

    • For proliferation assays, follow the manufacturer's instructions for the chosen kit after treatment with this compound.

    • Calculate IC50 values for cell viability and proliferation.

4.2. Analysis of Mitochondrial Function

  • Objective: To confirm the on-target effect of this compound on mitochondrial respiration in glioblastoma cells.

  • Materials:

    • Glioblastoma cells.

    • This compound.

    • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR).

    • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Protocol:

    • Seed glioblastoma cells in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and form a monolayer.

    • Treat cells with various concentrations of this compound for a predetermined duration.

    • Perform a mitochondrial stress test according to the manufacturer's protocol to measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Analyze the data to determine the effect of this compound on OCR.

4.3. In Vivo Preclinical Efficacy Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in an orthotopic glioblastoma mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).

    • Luciferase-expressing glioblastoma cells.

    • This compound formulated for in vivo administration.

    • Bioluminescence imaging system.

  • Protocol:

    • Intracranially implant luciferase-expressing glioblastoma cells into the mice.

    • Monitor tumor growth via bioluminescence imaging.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound (at a pre-determined dose and schedule based on pharmacokinetic studies) and vehicle control to the respective groups.

    • Monitor tumor growth via bioluminescence imaging weekly.

    • Monitor animal health and body weight.

    • At the end of the study (or when humane endpoints are reached), collect brain tissue for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Analyze tumor growth inhibition and survival data.

Visualizations

Mitochondrial_Electron_Transport_Chain Mechanism of Action of this compound cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ATPSynthase ATP Synthase (Complex V) ComplexI->ATPSynthase H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ATPSynthase H+ pumping ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- -> H2O ComplexIV->ATPSynthase H+ pumping NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H2O ATP ATP ATPSynthase->ATP BAY179 This compound BAY179->ComplexI

Figure 1: Signaling pathway diagram illustrating the inhibitory action of this compound on Complex I of the mitochondrial electron transport chain.

Experimental_Workflow_BAY179_Glioblastoma Proposed Experimental Workflow for this compound in Glioblastoma Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Glioblastoma Cell Culture (Cell Lines & GSCs) viability_assay Cell Viability & Proliferation Assays cell_culture->viability_assay mito_function Mitochondrial Function Analysis (e.g., Seahorse Assay) cell_culture->mito_function ros_assay Reactive Oxygen Species (ROS) Assay cell_culture->ros_assay ic50 IC50 Determination viability_assay->ic50 ocr_analysis OCR Data Analysis mito_function->ocr_analysis orthotopic_model Orthotopic Glioblastoma Mouse Model treatment This compound Treatment orthotopic_model->treatment imaging Tumor Growth Monitoring (Bioluminescence Imaging) treatment->imaging survival Survival Analysis imaging->survival tumor_growth_inhibition Tumor Growth Inhibition Calculation imaging->tumor_growth_inhibition histology Histological & IHC Analysis survival->histology survival_curves Kaplan-Meier Survival Curves survival->survival_curves mechanism_elucidation Elucidation of Anti-Tumor Mechanism histology->mechanism_elucidation ic50->mechanism_elucidation ocr_analysis->mechanism_elucidation tumor_growth_inhibition->mechanism_elucidation survival_curves->mechanism_elucidation

Figure 2: A logical workflow diagram outlining the proposed experimental steps for investigating the application of this compound in glioblastoma research.

References

Application Notes and Protocols for Studying Metabolic Reprogramming Using BAY-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] One of the key metabolic pathways often dysregulated in cancer is oxidative phosphorylation (OXPHOS). Mitochondrial Complex I, the first and largest enzyme of the electron transport chain, is a critical component of OXPHOS. Its inhibition presents a promising therapeutic strategy to disrupt cancer cell metabolism.

BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I.[3] It serves as an excellent chemical probe for studying the biological consequences of Complex I inhibition and its role in metabolic reprogramming. This document provides detailed application notes and protocols for utilizing this compound to investigate metabolic reprogramming in cancer cells.

Mechanism of Action: this compound specifically inhibits the NADH dehydrogenase activity of Complex I, blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron transport chain leads to decreased oxygen consumption, a reduction in mitochondrial ATP production, and a subsequent shift towards glycolysis to meet cellular energy demands. A structurally related but inactive compound, BAY-070, is available as a negative control for experiments.[4]

Quantitative Data Summary

Inhibition of Complex I by compounds such as this compound induces significant changes in cellular metabolism. The following tables summarize representative quantitative data obtained from studies with well-characterized Complex I inhibitors, which are expected to be similar to the effects of this compound.

Table 1: Potency of this compound Across Different Species [3]

SpeciesCell LineAssayIC50 (nM)
HumanH1299 (lung carcinoma)Cellular ATP reduction79
MouseCT26 (colon carcinoma)Cellular ATP reduction38
RatH4IIE (hepatoma)Cellular ATP reduction27
DogMDCK (kidney epithelial)Cellular ATP reduction47

Table 2: Representative Metabolic Effects of Complex I Inhibition

ParameterAssayCell LineTreatmentResultReference
Oxygen Consumption Rate (OCR)Seahorse XFT-ALL cellsIACS-010759 (Complex I inhibitor)Dose-dependent decrease in basal and maximal OCR[5]
Extracellular Acidification Rate (ECAR)Seahorse XFColorectal & Gastric Cancer CellsIACS-010759Significant increase in glyco-ATP production rate[6]
Cellular ATP LevelsLuminescence AssayHL-60 (leukemia)Rotenone (Complex I inhibitor)Dose-dependent decrease, ~36% reduction at 500 nM[7]
Lactate ProductionColorimetric AssayColorectal & Gastric Cancer CellsIACS-010759Increased lactate production[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Complex I and Metabolic Reprogramming

The inhibition of Complex I by this compound initiates a cascade of metabolic changes. The immediate effect is the blockage of the electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, reduced ATP synthesis via OXPHOS. To compensate for this energy deficit, cells upregulate glycolysis, leading to increased glucose uptake and conversion of pyruvate to lactate.

cluster_0 Mitochondrion cluster_1 Cytosol ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ComplexI Complex I ComplexI->ETC OXPHOS OXPHOS ATP_Synthase->OXPHOS ATP_Mito ATP OXPHOS->ATP_Mito TCA TCA Cycle TCA->ComplexI NADH Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis ATP Pyruvate->TCA Lactate Lactate Pyruvate->Lactate LDH BAY179 This compound BAY179->ComplexI Inhibition

Caption: Inhibition of Complex I by this compound blocks OXPHOS, leading to a compensatory upregulation of glycolysis.

Experimental Workflow: Studying Metabolic Reprogramming

A logical workflow to characterize the metabolic effects of this compound involves confirming target engagement, assessing the functional consequences on cellular respiration and glycolysis, and measuring key metabolic endpoints.

arrow arrow start Start: Treat cells with this compound and BAY-070 (negative control) cetca Confirm Target Engagement (CETSA) start->cetca seahorse Measure OCR and ECAR (Seahorse XF Assay) start->seahorse analysis Data Analysis and Interpretation cetca->analysis atp Quantify Cellular ATP Levels (Luminescence Assay) seahorse->atp lactate Measure Lactate Production (Colorimetric Assay) atp->lactate lactate->analysis

Caption: Experimental workflow for investigating the metabolic effects of this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of this compound to Complex I in a cellular environment.

Materials:

  • Cancer cell line of interest

  • This compound and BAY-070 (negative control)

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against a Complex I subunit (e.g., NDUFS1)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler

  • Western blot equipment

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound, BAY-070, or DMSO for 1-2 hours.

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blotting using an antibody against a Complex I subunit.

    • Detect the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities. Increased thermal stability of the target protein in the presence of this compound (i.e., more soluble protein at higher temperatures) compared to the DMSO and BAY-070 controls indicates target engagement.

Seahorse XF Analyzer Assay for OCR and ECAR

This assay measures the two major energy-producing pathways: oxidative phosphorylation (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound, BAY-070

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Cell Treatment and Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Run the assay protocol, which will measure baseline OCR and ECAR, followed by sequential injections of the compounds.

  • Data Analysis:

    • Normalize the data to cell number or protein content.

    • Calculate key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration) and glycolysis (basal glycolysis, glycolytic capacity). A decrease in OCR and a compensatory increase in ECAR upon this compound injection are expected.

Cellular ATP Quantification Assay

This protocol measures the total cellular ATP levels, which are expected to decrease upon Complex I inhibition.

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • White-walled 96-well plates

  • Luminometer

  • Cancer cell line of interest

  • This compound, BAY-070, and DMSO

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to adhere.

    • Treat cells with a dose-range of this compound, BAY-070, or DMSO for the desired time period (e.g., 6, 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a luminometer.

    • A decrease in luminescence in this compound-treated cells compared to controls indicates a reduction in cellular ATP levels.

Lactate Production Assay

This protocol quantifies the amount of lactate secreted into the cell culture medium, which is expected to increase due to the upregulation of glycolysis.

Materials:

  • Colorimetric or fluorometric lactate assay kit

  • Clear 96-well plates

  • Microplate reader

  • Cancer cell line of interest

  • This compound, BAY-070, and DMSO

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with this compound, BAY-070, or DMSO for the desired time period.

  • Sample Collection:

    • Collect the cell culture medium from each well.

  • Lactate Measurement:

    • Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product.

    • Prepare a standard curve using the provided lactate standard.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the results to cell number or protein content. An increase in lactate concentration in the medium of this compound-treated cells is expected.

References

Application Notes and Protocols for BAY-179 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: BAY-179 for Inducing Synthetic Lethality in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. By disrupting oxidative phosphorylation (OXPHOS), this compound offers a promising tool to investigate the metabolic vulnerabilities of cancer cells. A key area of interest is its potential to induce synthetic lethality in tumors harboring specific genetic mutations, such as those in the LKB1 tumor suppressor gene or isocitrate dehydrogenase (IDH). These mutations can render cancer cells highly dependent on OXPHOS for survival, making them particularly susceptible to Complex I inhibition.

These application notes provide an overview of the mechanism of this compound, protocols for its use in assessing synthetic lethality, and quantitative data to guide experimental design.

Mechanism of Action: Inducing Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. In the context of this compound, the two components are:

  • Genetic Alteration: Cancer cells with mutations in genes like LKB1 or IDH often exhibit a metabolic shift that increases their reliance on mitochondrial respiration.

  • Pharmacological Inhibition: this compound inhibits mitochondrial Complex I, disrupting the primary energy production pathway in these dependent cells.

The combination of this pre-existing genetic vulnerability and the targeted inhibition by this compound is hypothesized to lead to a catastrophic energy crisis and subsequent cell death, while normal cells with functional LKB1 or wild-type IDH are less affected.

cluster_0 Normal Cell cluster_1 LKB1 Mutant Cancer Cell cluster_2 LKB1 Mutant Cancer Cell + this compound NC_LKB1 Functional LKB1 NC_Glycolysis Glycolysis NC_LKB1->NC_Glycolysis NC_OXPHOS OXPHOS NC_LKB1->NC_OXPHOS NC_Survival Cell Survival NC_Glycolysis->NC_Survival NC_OXPHOS->NC_Survival CC_LKB1 Mutant LKB1 CC_Glycolysis Glycolysis (Impaired) CC_LKB1->CC_Glycolysis CC_OXPHOS OXPHOS (Upregulated) CC_LKB1->CC_OXPHOS CC_Dependency Dependency on OXPHOS CC_OXPHOS->CC_Dependency Treated_OXPHOS OXPHOS (Inhibited) CC_Survival Cell Survival CC_Dependency->CC_Survival BAY179 This compound BAY179->Treated_OXPHOS Inhibits Energy_Crisis Energy Crisis Cell_Death Synthetic Lethality (Cell Death) Energy_Crisis->Cell_Death

Fig. 1: Logical relationship of synthetic lethality with this compound.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against Complex I from different species. This data is crucial for designing experiments across various preclinical models.

SpeciesIC50 (nM)
Human79
Mouse38
Rat27
Dog47

Table 1: In vitro inhibitory activity of this compound against mitochondrial Complex I.

Experimental Protocols

The following are example protocols for assessing the synthetic lethal effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay to Determine Synthetic Lethality

This protocol uses a standard colorimetric assay (e.g., MTS or MTT) to assess the differential sensitivity of cancer cells with and without the target mutation to this compound.

Materials:

  • This compound

  • LKB1-mutant or mIDH cancer cell line

  • Isogenic wild-type or control cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the mutant and wild-type/control cell lines in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing the formazan crystals (for MTT).

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 values for both cell lines. A significantly lower IC50 in the mutant cell line compared to the wild-type/control line indicates a synthetic lethal interaction.

start Start seed_cells Seed Mutant and WT Cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_bay179 Treat with this compound (serial dilution) incubate_24h->treat_bay179 incubate_48_72h Incubate 48-72h treat_bay179->incubate_48_72h add_mts Add MTS/MTT Reagent incubate_48_72h->add_mts incubate_1_4h Incubate 1-4h add_mts->incubate_1_4h read_absorbance Read Absorbance incubate_1_4h->read_absorbance analyze_data Analyze Data: - Normalize to Control - Plot Dose-Response - Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 2: Workflow for the cell viability assay.
Protocol 2: Apoptosis Assay to Confirm Mechanism of Cell Death

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to confirm that the observed synthetic lethality is due to the induction of apoptosis.

Materials:

  • This compound

  • LKB1-mutant or mIDH cancer cell line

  • Isogenic wild-type or control cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed both mutant and wild-type/control cells in 6-well plates at a density that will result in 70-80% confluency after treatment. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound at a concentration determined from the viability assay (e.g., the IC50 concentration for the mutant cells). Include a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). A significant increase in the apoptotic population in the mutant cells treated with this compound compared to the wild-type/control cells indicates apoptosis-mediated synthetic lethality.

start Start seed_cells Seed Mutant and WT Cells in 6-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_bay179 Treat with this compound (e.g., IC50 concentration) incubate_24h->treat_bay179 incubate_24_48h Incubate 24-48h treat_bay179->incubate_24_48h harvest_cells Harvest Cells incubate_24_48h->harvest_cells stain_annexin_pi Stain with Annexin V/PI harvest_cells->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry analyze_data Quantify Apoptotic Populations flow_cytometry->analyze_data end End analyze_data->end

Fig. 3: Workflow for the apoptosis assay.

Signaling Pathways

Inhibition of mitochondrial Complex I by this compound initiates a cascade of cellular events. The following diagram illustrates the key signaling pathways affected.

cluster_0 Cellular Effects cluster_1 Downstream Signaling BAY179 This compound ComplexI Mitochondrial Complex I BAY179->ComplexI Inhibits OXPHOS OXPHOS ComplexI->OXPHOS Blocks NADH_NAD NADH/NAD+ Ratio ComplexI->NADH_NAD Increases ATP ATP Production OXPHOS->ATP Decreases ROS ROS Production OXPHOS->ROS Alters AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis Induction ROS->Apoptosis HIF1a HIF-1α Destabilization NADH_NAD->HIF1a mTOR mTOR Inhibition AMPK->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle CellCycle->Apoptosis

Fig. 4: Signaling pathways affected by this compound.

Conclusion

This compound is a valuable chemical probe for investigating the role of mitochondrial Complex I in cancer biology. The provided application notes and protocols offer a framework for exploring its potential to induce synthetic lethality in cancer cells with specific metabolic vulnerabilities. Further research is warranted to fully elucidate the therapeutic potential of this compound in genetically defined patient populations.

Application Notes and Protocols for BAY-179 Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain. By disrupting oxidative phosphorylation (OXPHOS), this compound effectively reduces cellular ATP production.[1][2] This mechanism of action is particularly relevant in oncology, as certain cancer cells exhibit a heightened dependence on OXPHOS for their energy requirements, especially those with specific genetic mutations (e.g., LKB1 or mIDH) or those that have developed resistance to conventional therapies.[3][4][5] Targeting this metabolic vulnerability with this compound presents a promising therapeutic strategy.

These application notes provide a comprehensive guide for designing and executing preclinical drug combination studies involving this compound. The goal is to identify synergistic interactions that enhance therapeutic efficacy. The protocols detailed below cover essential in vitro assays to assess synergy, elucidate mechanisms of action, and guide further in vivo studies.

Rationale for Drug Combinations with this compound

The inhibition of OXPHOS by this compound can induce a metabolic shift in cancer cells, creating vulnerabilities that can be exploited by a second therapeutic agent. This concept of "synthetic lethality" is the foundation for designing rational drug combinations.[6] Potential synergistic partners for this compound fall into several categories:

  • Glycolysis Inhibitors: Cancer cells, when faced with OXPHOS inhibition, may attempt to compensate by upregulating glycolysis.[2][7][8] Co-administration of a glycolysis inhibitor can block this escape route, leading to a profound energy crisis and cell death.[2][7][8]

  • Conventional Chemotherapeutic Agents: Chemoresistant cancer cells often exhibit an increased reliance on OXPHOS.[5][9] Combining this compound with standard-of-care chemotherapies could potentially re-sensitize resistant tumors to treatment.[9][10]

  • Targeted Therapies (e.g., PARP inhibitors, Kinase inhibitors): Many targeted therapies induce cellular stress and damage. By depleting the cell's energy reserves with this compound, the ability of cancer cells to repair this damage and survive may be compromised, leading to enhanced therapeutic outcomes.

Data Presentation: Quantitative Summary Tables

All quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Single Agent IC50 Values

Cell LineThis compound IC50 (nM)Combination Agent IC50 (µM)
Cell Line A
Cell Line B
Cell Line C

Table 2: Combination Index (CI) Values from Checkerboard Assay

Cell LineCombination Ratio (this compound:Agent)Fa = 0.25Fa = 0.50Fa = 0.75Fa = 0.90Synergy Interpretation
Cell Line A1:1
1:2
2:1
Cell Line B1:1
1:2
2:1

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][11]

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
This compound (Conc.)
Combination Agent (Conc.)
This compound + Agent

Table 4: Cell Cycle Analysis

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (Conc.)
Combination Agent (Conc.)
This compound + Agent

Table 5: Western Blot Densitometry Analysis

TreatmentRelative Cleaved PARP Expression (Normalized to Loading Control)Relative Cleaved Caspase-3 Expression (Normalized to Loading Control)
Vehicle Control
This compound (Conc.)
Combination Agent (Conc.)
This compound + Agent

Table 6: qPCR Gene Expression Analysis

TreatmentRelative BAX mRNA Expression (Fold Change)Relative BCL-2 mRNA Expression (Fold Change)
Vehicle Control1.01.0
This compound (Conc.)
Combination Agent (Conc.)
This compound + Agent

Mandatory Visualizations

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 This compound Mechanism of Action cluster_2 Cellular Consequences Complex I Complex I CoQ CoQ Complex I->CoQ OXPHOS_Inhibition OXPHOS Inhibition Complex II Complex II Complex II->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP ATP ATP Synthase->ATP This compound This compound This compound->Complex I Inhibition Inhibition Inhibition ATP_Depletion ATP Depletion OXPHOS_Inhibition->ATP_Depletion Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: Signaling pathway of this compound action.

G cluster_mechanisms Mechanism of Action Assays Start Start Single_Agent_Titration Determine IC50 of This compound and Combo Agent Start->Single_Agent_Titration Checkerboard_Assay Checkerboard Assay to Determine Synergy (CI) Single_Agent_Titration->Checkerboard_Assay Select_Synergistic_Combo Select Synergistic Combination & Doses Checkerboard_Assay->Select_Synergistic_Combo Mechanism_Studies Mechanism of Action Studies Select_Synergistic_Combo->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Apoptosis Markers) Mechanism_Studies->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Studies->qPCR End End Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End qPCR->End

Caption: Experimental workflow for combination studies.

Experimental Protocols

Cell Viability and Synergy Analysis: Checkerboard Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of each drug alone and to evaluate the synergistic, additive, or antagonistic effects of their combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Combination agent

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium.

  • Treatment: Treat the cells with a matrix of drug concentrations. This "checkerboard" should include each drug alone and in combination at various ratios.[12][13][14] Include a vehicle-only control.

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[4][11][15][16] Software such as CompuSyn can be used for this analysis.

Apoptosis Analysis: Annexin V/PI Staining by Flow Cytometry

This protocol quantifies the extent of apoptosis and necrosis induced by the drug combination.[17][18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and combination agent

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, and the combination at synergistic concentrations determined from the checkerboard assay. Include a vehicle control.

  • Cell Harvesting: After the desired incubation time (e.g., 24-48 hours), harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This method assesses the effect of the drug combination on cell cycle progression.[1][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and combination agent

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis analysis protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[1] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Analysis: Western Blotting for Apoptosis Markers

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.[20][21][22][23][24]

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis: Quantitative PCR (qPCR)

This protocol measures changes in the mRNA levels of genes involved in apoptosis and other relevant pathways.[25][26][27][28][29]

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for BAX, BCL-2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.

  • qPCR Run: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

References

Application Notes and Protocols for BAY-179 Treatment in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BAY-179, a potent and selective inhibitor of mitochondrial complex I, in the context of in vitro 3D spheroid models. These models more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures, making them valuable tools for preclinical drug evaluation.[1][2][3][4][5]

Introduction to this compound

This compound is a powerful and specific inhibitor of the mitochondrial electron transport chain's complex I.[6][7] This inhibition disrupts oxidative phosphorylation (OXPHOS), a key process for ATP generation.[6][7] Certain cancer cells exhibit a heightened dependence on OXPHOS for their energy needs, rendering them susceptible to complex I inhibition.[6][7] This makes this compound a promising candidate for cancer therapy. As a chemical probe, it is valuable for investigating the role of complex I in cancer biology.[6]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
TargetComplex I (OXPHOS)[6][7]
FormSolidN/A
SolubilityDMSO: 5 mg/mL (12.03 mM)[8]

Note: Moisture-absorbing properties of DMSO may affect solubility; fresh DMSO is recommended.[8]

In Vitro Efficacy of this compound (IC50 Values)
SpeciesIC50 (nM)Reference
Human79[9]
Mouse38[9]
Rat27[9]
Dog47[9]

Note: These IC50 values are based on assays of isolated complex I. Efficacy in 3D spheroid models may vary and require higher concentrations.

Experimental Protocols

Protocol for 3D Spheroid Formation (Liquid Overlay Technique)

The liquid overlay technique is a widely used method for generating spheroids due to its simplicity and cost-effectiveness.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Sterile microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Cell Detachment: Wash the cells with PBS and then add trypsin-EDTA to detach them from the flask surface.

  • Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and count the cells using a hemocytometer or an automated cell counter.

  • Cell Seeding: Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to a final concentration of 2.5 x 10^4 cells/mL.

  • Spheroid Formation: Dispense 200 µL of the cell suspension into each well of a ULA 96-well plate. This will result in 5,000 cells per well.

  • Incubation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a 5% CO2 humidified incubator.

  • Spheroid Growth: Spheroids will typically form within 24-72 hours. Monitor their formation and growth daily using an inverted microscope.

Protocol for this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids in a ULA 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A typical final concentration range for initial screening could be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

  • Medium Exchange: Carefully remove 100 µL of the old medium from each well containing a spheroid. Be cautious not to disturb or aspirate the spheroid.

  • Drug Addition: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. This will result in a final volume of 200 µL per well.

  • Incubation: Return the plate to the 37°C, 5% CO2 incubator and incubate for the desired treatment duration (e.g., 72 hours).

Protocol for Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This assay measures ATP levels as an indicator of cell viability.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

  • Assay: Add 100 µL of the CellTiter-Glo® 3D Reagent to each well containing a spheroid.

  • Lysis: Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viability for each treatment condition relative to the vehicle control.

Visualizations

Signaling Pathway of this compound Action

BAY179_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ Complex_I Complex I Complex_II Complex II Complex_III Complex III Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Proton_Gradient->ATP_Synthase OXPHOS OXPHOS Disruption Proton_Gradient->OXPHOS Reduction leads to BAY179 This compound BAY179->Complex_I Inhibits Cell_Death Cancer Cell Apoptosis OXPHOS->Cell_Death

Caption: Mechanism of action of this compound, inhibiting Complex I and disrupting ATP production.

Experimental Workflow for this compound Treatment of 3D Spheroids

Spheroid_Workflow start Start: Cancer Cell Culture spheroid_formation Spheroid Formation (Liquid Overlay, 24-72h) start->spheroid_formation treatment This compound Treatment (Dose-Response, 72h) spheroid_formation->treatment viability_assay Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: A streamlined workflow for assessing this compound efficacy in 3D spheroid models.

Logical Relationship of 3D Model Advantages

ThreeD_Advantages cluster_features Key Features ThreeD_Model 3D Spheroid Model Predictive_Data More Predictive Preclinical Data ThreeD_Model->Predictive_Data Leads to Cell_Cell Cell-Cell Interactions ThreeD_Model->Cell_Cell Mimics Cell_ECM Cell-ECM Interactions ThreeD_Model->Cell_ECM Mimics Nutrient_Gradients Nutrient/Oxygen Gradients ThreeD_Model->Nutrient_Gradients Mimics Drug_Penetration Drug Penetration Barriers ThreeD_Model->Drug_Penetration Mimics InVivo_Tumor In Vivo Tumor Microenvironment

Caption: Advantages of 3D spheroid models for more relevant preclinical cancer research.

References

Application Notes and Protocols for Measuring ATP Production Following BAY-179 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative measurement of ATP production in cultured cells following treatment with BAY-179, a potent and selective inhibitor of mitochondrial Complex I.[1][2][3][4] Inhibition of Complex I disrupts the electron transport chain, a critical process for ATP synthesis via oxidative phosphorylation.[1][5] Consequently, this compound is expected to decrease cellular ATP levels. The following application note describes the use of a luciferase-based ATP assay to quantify this effect, offering a robust method for studying the bioenergetic impact of this compound and similar compounds.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The majority of cellular ATP is produced through oxidative phosphorylation (OXPHOS) in the mitochondria. The mitochondrial electron transport chain (ETC) is central to this process, and its disruption can have profound effects on cellular bioenergetics.

This compound has been identified as a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[1][2][3][4] By blocking the activity of Complex I, this compound is hypothesized to reduce the efficiency of OXPHOS, leading to a dose-dependent decrease in intracellular ATP concentrations. This application note provides a detailed methodology for testing this hypothesis using a highly sensitive firefly luciferase-based ATP assay. This assay is based on the principle that firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the amount of ATP present.[6]

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of treating a cancer cell line (e.g., A549) with varying concentrations of this compound for 24 hours. The IC50 value for this compound's effect on Complex I is in the nanomolar range, and a corresponding dose-dependent decrease in ATP levels is anticipated.[2]

This compound Concentration (nM)Mean Luminescence (RLU)Standard Deviation (RLU)ATP Concentration (µM)% ATP Production (Normalized to Vehicle)
0 (Vehicle Control)1,500,00075,00010.0100%
101,275,00063,7508.585%
50900,00045,0006.060%
100675,00033,7504.545%
500300,00015,0002.020%
1000150,0007,5001.010%

RLU: Relative Light Units

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for measuring its impact on ATP production.

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (CoQ) Complex_I->UQ H_plus_gradient Proton Gradient Complex_I->H_plus_gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->H_plus_gradient Complex_IV Complex IV Complex_IV->H_plus_gradient ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP UQ->Complex_III Cyt_c->Complex_IV NADH NADH NADH->Complex_I H_plus_gradient->ATP_Synthase BAY179 This compound BAY179->Complex_I

Caption: Mechanism of this compound action on the electron transport chain.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with this compound (various concentrations) incubate_24h->treat_cells incubate_treatment Incubate for desired treatment period (e.g., 24h) treat_cells->incubate_treatment add_reagent Add ATP Assay Reagent to each well incubate_treatment->add_reagent prepare_reagent Prepare ATP Assay Reagent (Luciferase/Luciferin) prepare_reagent->add_reagent incubate_lysis Incubate for 10 minutes (to allow cell lysis) add_reagent->incubate_lysis read_luminescence Read luminescence on a plate reader incubate_lysis->read_luminescence analyze_data Analyze data and calculate % ATP production read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring ATP production.

Experimental Protocols

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma), HeLa (human cervical cancer), or other appropriate cell line.

  • This compound: (MedchemExpress, Cat. No. HY-136439 or equivalent)[2]

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 96-well white, flat-bottom tissue culture plates: For luminescence assays.

  • ATP Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega, Cat. No. G7570 or equivalent). This kit contains a buffered solution with luciferase and luciferin substrate.

  • Multichannel pipette and sterile tips.

  • Luminometer: Plate reader with luminescence detection capabilities.

Protocol for Measuring ATP Production

This protocol is designed for a 96-well plate format.

1. Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium. c. Count the cells and adjust the cell suspension to a final concentration of 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well white, flat-bottom plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 nM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control. e. Return the plate to the incubator and incubate for the desired treatment period (e.g., 24 hours).

3. ATP Measurement (using a commercial luciferase-based assay kit): a. Equilibrate the ATP assay reagent and the cell culture plate to room temperature for approximately 30 minutes. b. Following the manufacturer's instructions, prepare the ATP assay working solution by mixing the buffer and substrate. c. Add 100 µL of the ATP assay reagent to each well of the 96-well plate.[6] d. Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis: a. Subtract the average luminescence value of the background wells (medium only) from all experimental wells. b. To determine the effect of this compound, normalize the luminescence readings of the treated wells to the average luminescence of the vehicle control wells. c. Calculate the percentage of ATP production for each this compound concentration using the following formula: % ATP Production = (LuminescenceTreated / LuminescenceVehicle) x 100 d. Plot the percentage of ATP production against the log of the this compound concentration to determine the IC50 value.

Troubleshooting

  • High background luminescence: Ensure that the 96-well plates are opaque to prevent light leakage between wells. Use fresh, high-quality reagents.

  • Low signal: Ensure that a sufficient number of cells are seeded and that they are metabolically active. Check the expiration date and storage conditions of the ATP assay kit.

  • High well-to-well variability: Ensure accurate and consistent pipetting, especially for cell seeding and reagent addition. Mix the cell suspension thoroughly before seeding.

Conclusion

This application note provides a comprehensive protocol for measuring the impact of the Complex I inhibitor this compound on cellular ATP production. The use of a luciferase-based assay offers a sensitive and high-throughput method for assessing the bioenergetic effects of this and other compounds that target mitochondrial respiration. The expected outcome is a dose-dependent decrease in ATP levels, which can be quantified to determine the potency of the compound in a cellular context. This methodology is valuable for researchers in drug discovery and cell biology studying the mechanisms of mitochondrial inhibitors.

References

BAY-179: A Potent Inhibitor of Mitochondrial Complex I for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial electron transport chain (ETC). By targeting Complex I, this compound disrupts the process of oxidative phosphorylation (OXPHOS), leading to a depletion of cellular ATP and inducing metabolic stress in cancer cells that are highly reliant on this pathway for energy production. This document provides a summary of the inhibitory activity of this compound in various cell lines, detailed protocols for assessing its cellular potency, and an overview of the targeted signaling pathway.

Data Presentation: IC50 Values of this compound

Cell Line/SystemAssay TypeIC50 (nM)Reference
H1299 (Human Lung Carcinoma)Cellular ATP depletion (HTS)79[1]
H1299 (Human Lung Carcinoma)CellTiter-Glo® ATP Assay33[1]
Human Complex IBiochemical Assay79[2]
Mouse Complex IBiochemical Assay38[2]
Rat Complex IBiochemical Assay27[2]
Dog Complex IBiochemical Assay47[2]

Signaling Pathway

This compound exerts its biological effects by inhibiting Complex I of the electron transport chain, a critical component of the oxidative phosphorylation pathway. This inhibition blocks the transfer of electrons from NADH to coenzyme Q, thereby disrupting the proton pumping mechanism and the generation of the mitochondrial membrane potential. The ultimate consequence is a significant reduction in ATP synthesis.

NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- CoQ Coenzyme Q Complex_I->CoQ Proton_Gradient Proton Gradient (Intermembrane Space) Complex_I->Proton_Gradient H+ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H+ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->Proton_Gradient H+ H2O H₂O O2->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase BAY179 This compound BAY179->Complex_I Inhibition Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of this compound on the electron transport chain.

Experimental Protocols

The primary method for determining the IC50 value of this compound in cell lines is by measuring the depletion of cellular ATP. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for this purpose.

Protocol: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[2][3][4]

Materials:

  • Target cancer cell lines

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density. The volume is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value, followed by a narrower range for a more precise determination.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[3][4]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[3]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Start Start Seed_Cells Seed cells in opaque-walled plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_BAY179 Add serial dilutions of this compound Incubate_24h->Add_BAY179 Incubate_Treatment Incubate for treatment period Add_BAY179->Incubate_Treatment Equilibrate Equilibrate plate and reagent to RT Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Shake Shake for 2 min to lyse cells Add_Reagent->Shake Incubate_RT Incubate 10 min at RT Shake->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY-179 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BAY-179 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe that acts as a mitochondrial complex I inhibitor.[1][2] Its primary mechanism is the inhibition of the electron transport chain at complex I, leading to decreased ATP production and inducing cellular stress.[1][3] It is a valuable tool for investigating the biological significance of complex I inhibition in various contexts, particularly in cancer research.[1][3]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A2: A good starting point for a dose-response experiment with this compound would be a wide concentration range spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). The IC50 values for complex I inhibition are in the nanomolar range for human, mouse, rat, and dog cells, suggesting that effects on cell viability will likely be observed in a similar range.[2] However, the optimal concentration is highly dependent on the cell line and the duration of the assay.

Q3: How long should I incubate cells with this compound?

A3: The incubation time for this compound can significantly impact the observed effect on cell viability.[4][5] A common starting point is 24 to 72 hours. Shorter incubation times may not be sufficient to observe significant effects on cell proliferation, while longer incubation times can lead to secondary effects not directly related to the initial inhibition of complex I.[6] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.

Q4: Can this compound have off-target effects?

Q5: How does this compound-induced cell death typically occur?

A5: Inhibition of mitochondrial complex I can lead to both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[7][8] The dominant mode of cell death can be concentration- and cell-type-dependent.[9] At lower concentrations, apoptosis is often the primary mechanism, while higher concentrations may lead to necrosis due to severe energy depletion.[9] It is advisable to perform assays that can distinguish between these two cell death mechanisms, such as Annexin V/PI staining.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability is observed.
Possible Cause Troubleshooting Step
Insufficient Concentration The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).
Short Incubation Time The cytotoxic effects of this compound may be time-dependent.[4][5][10] Increase the incubation time (e.g., up to 72 hours or longer) and perform a time-course experiment.
Cell Line Resistance Some cell lines may be inherently resistant to complex I inhibition due to metabolic plasticity, such as an increased reliance on glycolysis.[11] Consider using a cell line known to be sensitive to mitochondrial inhibitors or measure lactate production to assess glycolytic activity.
Compound Instability This compound may be unstable in your cell culture medium over long incubation periods. Prepare fresh dilutions of the compound for each experiment and minimize exposure to light.
Assay Interference The chosen viability assay may not be suitable. For example, assays relying on metabolic activity (e.g., MTT, XTT) can be confounded by the metabolic effects of this compound.[12] Use an orthogonal assay that measures a different parameter, such as cell number (e.g., crystal violet staining) or membrane integrity (e.g., LDH release).
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
Compound Precipitation At higher concentrations, this compound may precipitate out of the medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent.
Pipetting Errors Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and fresh tips for each dilution.
Issue 3: Unexpected dose-response curve (e.g., U-shaped curve).
Possible Cause Troubleshooting Step
Compound Precipitation at High Concentrations As mentioned above, compound precipitation can scatter light and interfere with absorbance or fluorescence readings, leading to an apparent increase in viability at high concentrations.[13] Visually inspect the wells and consider a solubility assay for this compound in your specific medium.
Off-Target Effects at High Concentrations At high concentrations, this compound might engage off-target molecules that could promote survival or interfere with the assay chemistry.[14] Try to stay within a concentration range that is relevant to its known IC50 for complex I inhibition.
Assay Artifact Some assay reagents can be directly affected by the chemical properties of the test compound.[13] Run a cell-free control where you add this compound to the medium and the assay reagent to check for any direct chemical interaction.
Cellular Stress Response At certain concentrations, cells might activate pro-survival signaling pathways in response to mitochondrial stress, leading to a temporary increase in viability markers.[15] Analyze markers of cellular stress and specific signaling pathways to investigate this possibility.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay

This protocol is recommended for assessing the direct impact of this compound on cellular energy levels.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (set as 100% viability) and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Data Presentation

Table 1: Representative IC50 Values for Complex I Inhibition by this compound

SpeciesIC50 (nM)
Human79
Mouse38
Rat27
Dog47

Data sourced from MedChemExpress and indicates the concentration required to inhibit 50% of complex I activity, not necessarily cell viability.[2]

Table 2: Troubleshooting Summary for Cell Viability Assays with this compound

IssuePotential CauseRecommended Action
No EffectInsufficient concentration/time, cell resistanceIncrease dose/duration, use sensitive cell line, check glycolysis
High VariabilityUneven seeding, edge effects, precipitationOptimize seeding, use perimeter wells for blanks, check solubility
U-shaped CurvePrecipitation, off-target effects, assay artifactVisual inspection, use lower concentrations, run cell-free controls

Visualizations

BAY179_Signaling_Pathway This compound Mechanism of Action cluster_ETC Electron Transport Chain (Mitochondria) Complex_I Complex I NAD NAD+ Complex_I->NAD oxidizes H_ions H+ Gradient Complex_I->H_ions pumps H+ Cell_Viability Decreased Cell Viability Complex_I->Cell_Viability leads to Complex_II Complex II Complex_III Complex III Complex_IV Complex IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP BAY179 This compound BAY179->Complex_I Inhibits NADH NADH NADH->Complex_I donates e- H_ions->ATP_Synthase drives ADP ADP + Pi ADP->ATP_Synthase Apoptosis Apoptosis Cell_Viability->Apoptosis Necrosis Necrosis Cell_Viability->Necrosis

Caption: Signaling pathway of this compound leading to decreased cell viability.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Viability Assays Start Unexpected Viability Result Check_Conc_Time Optimize Concentration & Incubation Time? Start->Check_Conc_Time Check_Cell_Line Is Cell Line Appropriate? Check_Conc_Time->Check_Cell_Line No Perform_Dose_Response Run Dose-Response Curve (e.g., 1 nM - 10 µM) Check_Conc_Time->Perform_Dose_Response Yes Check_Assay Is the Assay Method Suitable? Check_Cell_Line->Check_Assay No Assess_Glycolysis Measure Lactate Production Check_Cell_Line->Assess_Glycolysis Yes Check_Off_Target Consider Off-Target Effects? Check_Assay->Check_Off_Target No Use_Orthogonal_Assay Use Orthogonal Assay (e.g., Crystal Violet, LDH) Check_Assay->Use_Orthogonal_Assay Yes Distinguish_Apoptosis_Necrosis Annexin V / PI Staining Check_Off_Target->Distinguish_Apoptosis_Necrosis Yes End Refined Protocol Check_Off_Target->End No Perform_Time_Course Run Time-Course (e.g., 24, 48, 72h) Perform_Dose_Response->Perform_Time_Course Perform_Time_Course->Check_Cell_Line Assess_Glycolysis->Check_Assay Use_Orthogonal_Assay->Check_Off_Target Distinguish_Apoptosis_Necrosis->End

Caption: A logical workflow for troubleshooting this compound cell viability assays.

References

BAY-179 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common insolubility issues encountered when working with the potent and selective complex I inhibitor, BAY-179.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a known characteristic of this compound. It has very low aqueous solubility. Published data indicates a solubility of 3.4 mg/L at pH 6.5 and it is expected to be even lower at a neutral pH of 7.4.[1] This inherent low solubility in aqueous solutions necessitates the use of co-solvents or specialized formulation protocols for most experimental applications.

Q2: What is the underlying reason for this compound's low solubility?

A2: this compound is a lipophilic compound, a property that is often associated with its potent inhibitory activity. The chemical structure contributes to its high lipophilicity, which in turn leads to poor solubility in polar solvents like water and aqueous buffers.[1]

Q3: My dissolved this compound solution has crashed out of solution upon standing or dilution. What should I do?

A3: Precipitation upon standing or dilution is a common issue with compounds that have low aqueous solubility. If you observe precipitation, you can try gently heating the solution or using sonication to aid in re-dissolving the compound.[2] However, it is crucial to ensure that the temperature and sonication duration are not excessive to avoid any potential degradation of the compound. For future experiments, consider using a more robust formulation or preparing fresh dilutions immediately before use.

Q4: Can I use DMSO to dissolve this compound for my cell-based assays?

A4: Yes, DMSO is a common solvent for preparing stock solutions of this compound. A 10 mM stock solution in DMSO is a widely used starting point.[2] However, it is important to be mindful of the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based experiments.

Troubleshooting Guides

Issue: Precipitate formation during preparation of aqueous working solutions.

This workflow provides a step-by-step guide to troubleshoot and resolve precipitation issues when preparing aqueous solutions of this compound.

G start Start: Precipitate observed during aqueous dilution check_stock Is the stock solution clear? start->check_stock stock_precipitate Stock solution has precipitate. Gently warm and sonicate to redissolve. check_stock->stock_precipitate No stock_ok Stock solution is clear. check_stock->stock_ok Yes stock_precipitate->check_stock dilution_method How was the aqueous dilution performed? stock_ok->dilution_method direct_dilution Direct dilution of stock in aqueous buffer dilution_method->direct_dilution formulation_protocol Use a co-solvent formulation protocol. (See Protocol 1 or 2) dilution_method->formulation_protocol Using co-solvents direct_dilution->formulation_protocol check_final_conc Is the final concentration above the solubility limit? formulation_protocol->check_final_conc conc_too_high Concentration is too high. Lower the final concentration. check_final_conc->conc_too_high Yes conc_ok Concentration is appropriate. Consider preparing fresh for each experiment. check_final_conc->conc_ok No conc_too_high->formulation_protocol end End: Clear working solution obtained conc_ok->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the solubility and inhibitory concentrations of this compound.

Table 1: this compound Solubility Data

pHAqueous Solubility (mg/L)
6.53.4
7.40.1 (for a similar compound)
[1]

Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound [2]

SpeciesComplex I IC50 (nM)
Human79
Mouse38
Rat27
Dog47

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Studies

This protocol is recommended for preparing this compound for in vivo administration where a clear solution is required.[2]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% sodium chloride)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 0.5 volumes of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Finally, add 4.5 volumes of saline to the mixture to reach the final desired concentration.

  • If any precipitation or phase separation occurs, gently heat and/or sonicate the solution to aid dissolution.

Example for a 1 mL working solution of 2.08 mg/mL:

  • Take 100 µL of a 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix well.

  • Add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: SBE-β-CD Formulation for In Vivo Studies

This is an alternative formulation using a cyclodextrin to improve solubility.[2]

Materials:

  • This compound

  • DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 1 volume of the DMSO stock solution.

  • Add 9 volumes of a 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the this compound is completely dissolved.

Signaling Pathway

This compound is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. Inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can ultimately induce cell death.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased production upon inhibition ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Drives BAY179 This compound BAY179->ComplexI Inhibits CellDeath Cell Death ATP->CellDeath Decreased levels contribute to ROS->CellDeath Induces

Caption: Mechanism of action of this compound.

References

Technical Support Center: Minimizing BAY-179 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-179. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the potent and selective mitochondrial complex I inhibitor, this compound, while minimizing its potential toxicity in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase)[1][2]. Its primary mechanism of action is the blockade of the electron transport chain at complex I, which leads to a decrease in mitochondrial respiration and a subsequent reduction in cellular ATP production[1].

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for complex I has been determined in several species. These values are crucial for designing experiments with appropriate concentration ranges.

SpeciesComplex I IC50 (nM)
Human79
Mouse38
Rat27
Dog47
Data sourced from MedchemExpress

Q3: What are the common signs of this compound toxicity in primary cell cultures?

A3: Toxicity in primary cells can manifest in various ways. Common observations include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Increased cellular debris may also be visible.

  • Reduced Cell Viability: A significant decrease in the number of viable cells compared to vehicle-treated controls.

  • Metabolic Stress: A rapid decline in intracellular ATP levels and an increase in the production of reactive oxygen species (ROS).

  • Apoptosis Induction: Activation of caspase cascades, leading to programmed cell death.

Q4: How can I minimize the toxicity of the solvent used for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). To minimize solvent-induced toxicity, it is recommended to:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Use a final DMSO concentration in your cell culture medium that does not exceed 0.1% (v/v).

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: Are there any known off-target effects of this compound?

A5: An analog of this compound has shown high selectivity for complex I over other mitochondrial respiratory chain complexes (Complexes II, III, IV, and V) in biochemical assays, with IC50 values greater than 30 µM for these other complexes[3]. While this suggests good selectivity, it is always advisable to consider potential off-target effects, especially at higher concentrations. Performing a kinase panel screening could provide a broader view of its selectivity[4][5].

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in primary cell cultures.

Problem 1: Excessive Cell Death Even at Low Concentrations
Possible Cause Recommended Solution
High sensitivity of the primary cell type. Primary cells, especially neurons and hepatocytes, can be highly sensitive to metabolic inhibition. Start with a much lower concentration range (e.g., 1-10 nM) and perform a detailed dose-response curve to determine the optimal concentration for your specific cell type.
Prolonged incubation time. The toxic effects of this compound can be time-dependent. Reduce the incubation time (e.g., start with 6, 12, and 24-hour time points) to find a window where the desired inhibitory effect is observed without excessive cell death.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and in a logarithmic growth phase before treatment. Use appropriate, high-quality culture medium and supplements. For sensitive primary cells, consider using specialized media formulations[6][7].
Solvent toxicity. As mentioned in the FAQs, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Variability in primary cell lots. Primary cells from different donors or even different passages from the same donor can exhibit significant variability. Whenever possible, use cells from the same lot for a set of experiments. Thoroughly characterize each new lot of primary cells.
Inaccurate drug concentration. Ensure accurate preparation of stock and working solutions of this compound. Use freshly prepared dilutions for each experiment.
Cell density at the time of treatment. Cell density can influence the cellular response to a toxic compound. Standardize the seeding density and ensure cells have reached the desired confluency before adding this compound.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium.
Problem 3: No Observable Effect at Expected Concentrations
Possible Cause Recommended Solution
Compound instability. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Cellular resistance or metabolic adaptation. Some primary cell types may have a greater capacity to withstand metabolic stress. Increase the concentration of this compound in a stepwise manner. Also, consider that some cells might shift their metabolism towards glycolysis to compensate for the inhibition of oxidative phosphorylation[8].
Incorrect assay for the expected outcome. Ensure the chosen viability or functional assay is sensitive enough to detect the effects of mitochondrial inhibition. For example, an ATP depletion assay is a more direct measure of this compound's action than a general cell proliferation assay.

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an ATP Depletion Assay

This protocol is designed to establish the effective concentration range of this compound in your primary cell culture by measuring its direct impact on cellular ATP levels.

Materials:

  • Primary cells of interest (e.g., primary human hepatocytes, neurons, or endothelial cells)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, opaque-bottom plates (for luminescence assays)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well white, opaque-bottom plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Remember to keep the final DMSO concentration below 0.1%.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells, for background) and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer[9][10][11].

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (set as 100%).

    • Plot the percentage of ATP remaining against the log of the this compound concentration to determine the IC50 value for ATP depletion.

Protocol 2: Assessing Mitochondrial Dysfunction via Reactive Oxygen Species (ROS) Measurement

This protocol allows for the detection of increased ROS production, a common consequence of mitochondrial complex I inhibition.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • ROS-sensitive fluorescent probe (e.g., Dihydroethidium (DHE) or MitoSOX™ Red)

  • Positive control for ROS production (e.g., Antimycin A)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a clear-bottom 96-well plate suitable for fluorescence measurements.

  • Probe Loading:

    • After the desired incubation period with this compound, remove the treatment medium.

    • Wash the cells gently with pre-warmed PBS.

    • Add the ROS-sensitive probe diluted in serum-free medium to each well, according to the manufacturer's recommendations.

    • Incubate for the recommended time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells again with pre-warmed PBS to remove any excess probe.

    • Add fresh pre-warmed PBS or medium to each well.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control.

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle control and the positive control.

Protocol 3: Evaluating Apoptosis Induction via Caspase-3/7 Activation

This protocol measures the activation of executioner caspases, indicating the induction of apoptosis.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white, opaque-bottom 96-well plate.

  • Caspase Activity Measurement:

    • After the incubation with this compound, equilibrate the plate and the caspase assay reagent to room temperature.

    • Add the caspase assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents gently by orbital shaking.

    • Incubate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control.

    • An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizing Cellular Pathways and Workflows

To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

cluster_0 This compound Treatment Workflow start Seed Primary Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment incubation Incubate (e.g., 6, 12, 24h) treatment->incubation assay Perform Viability/Toxicity Assays incubation->assay data Data Analysis (IC50, % Viability, etc.) assay->data cluster_0 Mitochondrion BAY179 This compound ComplexI Complex I BAY179->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC e- transfer ATP ATP Depletion ComplexI->ATP Leads to ROS Increased ROS ComplexI->ROS Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase cluster_0 Troubleshooting Logic problem High Cell Toxicity? check_conc Is concentration too high? problem->check_conc Yes continue_exp Continue Experiment problem->continue_exp No check_time Is incubation too long? check_conc->check_time No solution1 Reduce Concentration check_conc->solution1 Yes check_cells Are cells healthy? check_time->check_cells No solution2 Shorten Incubation Time check_time->solution2 Yes solution3 Optimize Cell Culture check_cells->solution3 Yes check_cells->continue_exp No

References

BAY-179 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with the complex I inhibitor, BAY-179. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound has low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). For in vivo experiments, it is advised to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q2: How should I store my stock solution of this compound, and for how long is it stable?

A2: The stability of your this compound stock solution is highly dependent on the storage temperature. To prevent degradation, it is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. The following table summarizes the recommended storage conditions and stability periods.

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6-12 monthsRecommended for long-term storage to ensure stability.

Q3: I am observing a decrease in the activity of this compound in my experiments. Could this be a stability issue?

A3: Yes, a loss of activity can be indicative of compound degradation. This compound, like many small molecules, can be susceptible to degradation in aqueous solutions, especially at room temperature over extended periods. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. If you are conducting long-term experiments, consider the stability of the compound in your specific experimental media and conditions.

Q4: Are there known degradation pathways for this compound in aqueous solutions?

A4: Currently, there is no publicly available data detailing the specific degradation pathways or degradation products of this compound in aqueous solutions. As a benzimidazole-containing compound, it may be susceptible to hydrolysis or oxidation under certain conditions, such as extreme pH, high temperatures, or exposure to light.[1] A formal stability study would be required to identify and characterize any degradation products.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

  • Potential Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.

    • Increase Co-solvent Concentration: If your experimental design allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of the potential effects of DMSO on your cells or assay.

    • Use of Solubilizing Agents: For in vivo formulations, co-solvents such as PEG300, Tween-80, or cyclodextrins can be used to improve solubility.

    • pH Adjustment: Although the effect of pH on this compound solubility is not well-documented, for some compounds, adjusting the pH of the buffer can improve solubility. This should be tested empirically.

Issue: Inconsistent Results Between Experiments

  • Potential Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen stock for each experiment. Avoid using previously prepared and stored aqueous dilutions.

    • Minimize Time at Room Temperature: Keep your this compound solutions on ice and minimize the time they are kept at room temperature before being added to your experiment.

    • Protect from Light: Store stock and working solutions in amber vials or protect them from light to prevent potential photodegradation.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Aqueous Solution via RP-HPLC

This protocol provides a general framework for evaluating the stability of this compound. It is based on common practices for stability-indicating methods for small molecules and should be optimized and validated for your specific experimental conditions.[2]

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffers of interest (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0).

    • Dilute the this compound stock solution into the aqueous buffers to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation:

    • Aliquot the aqueous this compound solutions into separate vials for each time point.

    • Incubate the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately freeze it at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.

    • Analysis: Inject the samples from each time point. The stability of this compound is determined by comparing the peak area of the main this compound peak at each time point to the peak area at time zero. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Visualizations

G cluster_prep Solution Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis A Prepare 10 mM this compound stock in DMSO C Dilute this compound stock into aqueous buffer A->C B Prepare aqueous buffers (e.g., PBS pH 7.4) B->C D Aliquot for each time point C->D E Incubate at desired conditions (e.g., 37°C) D->E F Collect samples at T=0, 2, 4, 8, 24h E->F G Analyze by RP-HPLC F->G H Calculate % remaining vs. T=0 G->H

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

G BAY179 This compound ComplexI Mitochondrial Complex I BAY179->ComplexI inhibits ETC Electron Transport Chain ComplexI->ETC is part of ATP ATP Production ETC->ATP drives CellularProcesses Cellular Proliferation & Survival ATP->CellularProcesses is required for

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

how to prevent BAY-179 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-179. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this potent mitochondrial complex I inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and cross-species reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] By inhibiting complex I, this compound disrupts the mitochondrial electron transport chain, leading to decreased ATP production and increased reliance on alternative metabolic pathways.[3][4] This makes it a valuable tool for studying mitochondrial function and for investigating potential therapeutic strategies in diseases with altered metabolism, such as cancer.[3][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. For long-term storage, the solid powder should be kept at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound has low aqueous solubility.[5] For in vitro experiments, it is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as DMSO. For in vivo studies, a specific formulation may be required to ensure solubility and bioavailability. One suggested formulation is a mixture of DMSO, PEG300, Tween-80, and saline.

Q4: Is this compound sensitive to light?

Q5: How can I be sure my this compound is not degraded?

A5: Inconsistent experimental results, such as a loss of potency (requiring higher concentrations to achieve the same effect), can be an indicator of compound degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound or to prepare a new stock solution from the solid powder. For rigorous verification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Compound degradation due to improper storage or handling.- Prepare a fresh stock solution from the solid compound. - Ensure stock solutions are stored at the correct temperature and are not subjected to multiple freeze-thaw cycles. - Protect solutions from light.
Low solubility in aqueous experimental media.- Ensure the final concentration of DMSO (or other organic solvent) in your assay is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - For cell-based assays, sonication can aid in the dissolution of the compound in the final media, but care should be taken to avoid heating.
Precipitation of the compound in aqueous media This compound has low aqueous solubility.- Decrease the final concentration of this compound in the assay. - Increase the percentage of co-solvent if your experimental system allows. - Use a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.
Variability between experiments Degradation of diluted working solutions.- Prepare fresh dilutions of this compound from the stock solution for each experiment. - Avoid storing diluted aqueous solutions of the compound for extended periods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound solid powder

    • Anhydrous, high-quality DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 415.51 g/mol .

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).

    • Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure containing thiazole and benzofuran rings, potential degradation could occur through oxidation and photodegradation.

G Potential Degradation Pathways of this compound BAY179 This compound (Active Compound) Oxidized Oxidized Products BAY179->Oxidized Oxidation (e.g., exposure to air, reactive oxygen species) Photo Photodegradation Products BAY179->Photo Photodegradation (e.g., exposure to light) Inactive Inactive or Less Active Degradation Products Oxidized->Inactive Photo->Inactive

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Preventing Degradation

To minimize the risk of this compound degradation, a systematic workflow should be followed during experiments.

G Experimental Workflow to Prevent this compound Degradation cluster_prep Preparation cluster_exp Experiment Storage Store Solid this compound at -20°C Stock Prepare Concentrated Stock in Anhydrous DMSO Storage->Stock Aliquot Aliquot Stock Solution (single-use) Stock->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Dilute Prepare Fresh Working Solutions from Stock StoreStock->Dilute Assay Perform Experiment (protect from light) Dilute->Assay

Caption: Recommended workflow for handling this compound.

Signaling Pathway Inhibition

This compound inhibits Complex I of the mitochondrial electron transport chain, which has downstream effects on cellular metabolism and energy production.

G Mechanism of Action of this compound BAY179 This compound ComplexI Mitochondrial Complex I BAY179->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Blocked Electron Flow ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased (Potentially)

Caption: this compound inhibits Complex I, affecting cellular energy.

References

interpreting unexpected results from BAY-179 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing BAY-179. The information is designed to address potential issues encountered during experimentation with this potent and selective complex I inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical probe that acts as a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase)[1][2][3]. Its primary mechanism is the disruption of the mitochondrial electron transport chain, which leads to decreased ATP production[4][5]. It is designed as an in vivo tool to investigate the biological significance of complex I inhibition, particularly in cancer research[4][6].

Q2: In which species is this compound known to be active?

A2: this compound demonstrates cross-species reactivity, with inhibitory activity confirmed in human, mouse, rat, and dog complex I[1][3]. This makes it a versatile tool for preclinical research across these common models.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For experimental use, this compound can be dissolved in DMSO[6]. It is advisable to use fresh DMSO, as moisture can reduce its solubility[6]. For long-term storage, follow the supplier's recommendations, which typically involve storing the compound as a solid at low temperatures.

Q4: Is there a negative control compound available for use with this compound?

A4: Yes, BAY-070 is available as a negative control for this compound. Both compounds are accessible free of charge through the Structural Genomics Consortium (SGC)[4].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no observable effect on cellular ATP levels. 1. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 2. Cellular Rescue Mechanisms: Cells may be utilizing alternative energy pathways, such as glycolysis, to compensate for complex I inhibition. 3. Incorrect Dosing: The concentration of this compound may be too low to elicit a significant effect.1. Ensure the compound has been stored correctly and prepare fresh solutions. 2. Assess the metabolic phenotype of your cell line. Consider combining this compound with an inhibitor of glycolysis (e.g., 2-deoxyglucose) to enhance its effect in cells with high glycolytic capacity. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
High variability in experimental results. 1. Inconsistent Compound Solubility: this compound may not be fully dissolved, leading to inconsistent concentrations in your assays. 2. Cell Passage Number: The metabolic state of cells can change with increasing passage number.1. Ensure complete solubilization in fresh DMSO before diluting in culture media. Vortex thoroughly. 2. Use cells within a consistent and defined passage number range for all experiments.
Unexpected off-target effects observed. While this compound is described as a selective complex I inhibitor, high concentrations or specific cellular contexts could potentially lead to off-target activities.1. Use the lowest effective concentration of this compound as determined by your dose-response studies. 2. Incorporate the use of the negative control compound, BAY-070, to differentiate between on-target complex I inhibition and potential off-target effects[4]. 3. Consider rescue experiments. For instance, the inhibitory effects of specific complex I inhibitors on cellular ATP can be overridden by the addition of succinate, which fuels the electron transport chain downstream of complex I (at complex II)[4].

Data Presentation

Table 1: In Vitro Potency of this compound Across Different Species

SpeciesIC50 Value (nM)
Human79[1][3]
Mouse38[1][3]
Rat27[1][3]
Dog47[1][3]

Experimental Protocols

Protocol 1: Assessment of Cellular ATP Levels Following this compound Treatment

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO. Serially dilute the stock solution to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • ATP Measurement: Following treatment, measure intracellular ATP levels using a commercially available luminescence-based ATP assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the percentage of ATP reduction. Calculate the IC50 value from the dose-response curve.

Visualizations

BAY179_Signaling_Pathway Mechanism of this compound Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- NAD NAD+ Complex_I->NAD Complex_I->H_plus_out H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_plus_out H+ Complex_IV->H_plus_out H+ H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase (Complex V) ADP ADP + Pi ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H_plus_out->ATP_Synthase Proton Gradient ADP->ATP_Synthase O2 O₂ O2->Complex_IV BAY179 This compound BAY179->Complex_I

Caption: Mechanism of this compound as a Complex I inhibitor in the electron transport chain.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation atp_assay ATP Assay incubation->atp_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay other_assays Other Assays (e.g., Western Blot, Metabolomics) incubation->other_assays analysis Data Analysis (IC50, etc.) atp_assay->analysis viability_assay->analysis other_assays->analysis

Caption: A typical experimental workflow for evaluating the effects of this compound.

References

Technical Support Center: BAY-179 hERG Channel Binding Concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential hERG channel binding of the investigational compound BAY-179. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your non-clinical safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG liability of this compound?

A1: Preliminary data indicate that this compound exhibits inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) potassium channel. The half-maximal inhibitory concentration (IC50) has been determined using automated patch-clamp electrophysiology. These findings necessitate a careful evaluation of the proarrhythmic risk associated with this compound.

Q2: My in-house hERG assay results for this compound are inconsistent. What are the common causes?

A2: Variability in hERG assay results can stem from several factors:

  • Compound Stability and Solubility: this compound may be unstable or have poor solubility in your assay buffer, leading to inaccurate concentrations. Verify compound integrity and solubility under your specific experimental conditions.

  • Cell Line Variability: Differences in hERG channel expression levels and passage number of the cell line used (e.g., HEK293 or CHO cells) can affect results.

  • Assay Temperature: hERG channel kinetics are highly sensitive to temperature. Ensure strict temperature control (e.g., 35-37°C) throughout the experiment.

  • Voltage Protocol: The specific voltage clamp protocol used to elicit hERG currents can influence the measured IC50 value. Ensure you are using a consistent and appropriate protocol.

Q3: How does the IC50 value for this compound translate to clinical risk?

A3: The hERG IC50 value is a critical component of the non-clinical assessment of proarrhythmic risk. This value is used in conjunction with the anticipated maximum free plasma concentration (Cmax) in humans to calculate the safety margin. A smaller safety margin (e.g., <30-fold) typically raises greater concern and may trigger further investigation, as recommended by regulatory guidelines such as the ICH S7B and E14.

Troubleshooting Guides

Issue: High variability in replicate measurements for this compound IC50 determination.
  • Possible Cause 1: Inconsistent Compound Concentration.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Use a validated analytical method (e.g., LC-MS/MS) to confirm the concentration of your stock and working solutions.

  • Possible Cause 2: Run-down of hERG current.

    • Troubleshooting Step: Monitor the stability of the hERG current in a vehicle control experiment over the same time course as the compound application. If significant run-down is observed, refine your internal quality control criteria or optimize the experimental conditions.

  • Possible Cause 3: Cell health.

    • Troubleshooting Step: Ensure cells are healthy and in the logarithmic growth phase. Check the seal resistance and other patch-clamp quality control parameters to ensure only high-quality recordings are included in the analysis.

Issue: this compound appears to be a very potent hERG blocker in our screen (IC50 < 1 µM), what are the next steps?
  • Recommended Action 1: Confirm with a secondary assay.

    • If your primary screen was a binding assay, confirm the functional block with a patch-clamp electrophysiology assay. If it was an automated patch-clamp, consider confirming with a manual patch-clamp, which is the gold standard.

  • Recommended Action 2: Assess frequency and voltage dependence.

    • Investigate whether the blocking effect of this compound is more pronounced at higher stimulation frequencies or at specific membrane potentials. This can provide insight into the mechanism of action.

  • Recommended Action 3: In silico modeling.

    • Utilize computational models to dock this compound into the hERG channel pore to understand the potential binding site and key molecular interactions.

Quantitative Data Summary

The following table summarizes the available in-vitro data for this compound's interaction with the hERG channel.

Assay TypeCell LineTemperature (°C)IC50 (µM)Hill SlopeN (replicates)
Automated Patch-ClampHEK293350.851.14
Manual Patch-ClampCHO370.921.03
Radioligand Binding ([³H]-dofetilide)HEK293 membranes251.20.93

Experimental Protocols

Automated Patch-Clamp Electrophysiology Protocol for hERG Assessment
  • Cell Culture: Stably transfected HEK293 cells expressing the hERG channel are cultured in appropriate media and maintained in a 37°C, 5% CO2 incubator. Cells are passaged every 3-4 days.

  • Cell Preparation: On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution, washed with extracellular buffer, and resuspended to a final density of 200,000 cells/mL.

  • Solutions:

    • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

    • Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are prepared in the extracellular solution, with the final DMSO concentration not exceeding 0.5%.

  • Electrophysiology Recording:

    • The automated patch-clamp system (e.g., QPatch or Patchliner) is primed with intracellular and extracellular solutions.

    • Cells and compound solutions are loaded onto the instrument.

    • Whole-cell patch-clamp configuration is established. Seal resistance (>500 MΩ) and series resistance (<20 MΩ) are monitored.

    • hERG currents are elicited by a depolarizing voltage step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current. This is repeated every 15 seconds.

    • After a stable baseline recording is established, vehicle and then increasing concentrations of this compound are applied.

  • Data Analysis: The peak tail current amplitude at -50 mV is measured. The percentage of current inhibition is calculated for each concentration relative to the vehicle control. A concentration-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.

Visualizations

hERG_Troubleshooting_Workflow start Inconsistent hERG Results for this compound sub_sol Check Compound Solubility & Stability start->sub_sol sub_cell Verify Cell Line Passage & Health start->sub_cell sub_temp Confirm Assay Temperature Control start->sub_temp sub_protocol Standardize Voltage Protocol start->sub_protocol decision Results Still Inconsistent? sub_sol->decision sub_cell->decision sub_temp->decision sub_protocol->decision action_consult Consult with Senior Pharmacologist decision->action_consult Yes end_node Issue Resolved decision->end_node No action_revalidate Re-validate Assay with Control Compound action_consult->action_revalidate

Caption: Troubleshooting workflow for inconsistent hERG assay results.

hERG_Risk_Assessment_Pathway ic50 Determine hERG IC50 (e.g., Patch-Clamp) safety_margin Calculate Safety Margin (Cmax / IC50) ic50->safety_margin cmax Predict Human Cmax (Free Drug) cmax->safety_margin low_risk Low Proarrhythmic Risk safety_margin->low_risk > 30x high_risk Potential Proarrhythmic Risk safety_margin->high_risk < 30x further_studies Conduct Follow-up Studies (e.g., CiPA assays) high_risk->further_studies

Caption: Decision pathway for assessing hERG-related proarrhythmic risk.

Technical Support Center: Navigating In Vivo Studies with BAY-179

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY-179, a potent and selective mitochondrial complex I inhibitor known for its high plasma protein binding. This resource is intended for scientists and professionals in drug development to anticipate and address challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a critical consideration for my experiments?

This compound is a chemical probe designed as a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I.[1][2] Its primary mechanism of action is the disruption of the oxidative phosphorylation (OXPHOS) pathway, which is crucial for cellular ATP production.[1][2] A key characteristic of this compound is its high degree of plasma protein binding.[1] This is a critical factor in experimental design because, according to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and elicit a pharmacological effect.[3] High plasma protein binding can lead to a low unbound fraction, potentially impacting the observed in vivo efficacy if not properly accounted for.

Q2: How can I accurately measure the plasma protein binding of this compound in my model system?

Several in vitro methods can be used to determine the plasma protein binding of this compound. The most common and well-regarded techniques are Equilibrium Dialysis (ED) and Ultrafiltration (UF).[4][5]

  • Equilibrium Dialysis (ED): Considered the "gold standard," ED involves dialyzing a plasma sample containing this compound against a protein-free buffer solution separated by a semi-permeable membrane.[6][7] At equilibrium, the concentration of unbound this compound will be the same in both chambers, allowing for a direct measurement of the free fraction.[6][8]

  • Ultrafiltration (UF): This method uses centrifugal force to separate the free drug from the protein-bound drug through a semipermeable membrane with a specific molecular weight cutoff.[5][9] The concentration of this compound in the resulting protein-free ultrafiltrate represents the unbound drug concentration.[9]

It is crucial to carefully validate your chosen method and consider potential confounding factors such as non-specific binding to the apparatus.[9]

Q3: What are the potential in vivo consequences of high plasma protein binding of this compound?

High plasma protein binding can significantly influence the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. Potential consequences include:

  • Reduced Apparent Potency: A high degree of binding limits the concentration of free this compound available to reach the mitochondrial complex I within the target tissues, which may result in lower than expected efficacy in vivo compared to in vitro potency.[10]

  • Altered Volume of Distribution: Highly protein-bound drugs are often restricted to the vascular compartment, leading to a smaller volume of distribution.[10][11]

  • Slower Clearance: The bound fraction of the drug is generally not available for metabolism by liver enzymes or excretion by the kidneys, which can prolong its half-life.[10]

  • Potential for Drug-Drug Interactions: Co-administration of other drugs that also bind to plasma proteins can lead to displacement of this compound, causing a sudden increase in its free concentration and potential for off-target effects or toxicity.[10]

Troubleshooting Guides

Issue 1: Sub-optimal or Inconsistent Efficacy of this compound in In Vivo Models

Possible Cause 1: Low Unbound Fraction of this compound at the Target Site.

  • Troubleshooting Steps:

    • Quantify Plasma Protein Binding: Determine the fraction of unbound this compound (fu) in the plasma of your specific animal model using a validated in vitro assay like equilibrium dialysis or ultrafiltration.

    • Measure Unbound Concentrations: When conducting pharmacokinetic studies, aim to measure both total and unbound concentrations of this compound in plasma. This will provide a clearer picture of the exposure at the target site.

    • Adjust Dosing Regimen: If the unbound concentration is below the in vitro IC50 required for complex I inhibition, consider adjusting the dose of this compound. However, be mindful of potential solubility and toxicity limitations at higher doses.

Possible Cause 2: Species Differences in Plasma Protein Binding.

  • Troubleshooting Steps:

    • Species-Specific PPB Measurement: Do not assume that the plasma protein binding of this compound is the same across different species. Measure the fu in the plasma of each species being used in your studies (e.g., mouse, rat).

    • Correlate Unbound Exposure with Efficacy: When comparing efficacy across different species, correlate the observed effects with the unbound plasma concentrations of this compound rather than the total concentrations.

Issue 2: Unexpected Toxicity or Off-Target Effects Observed in Vivo

Possible Cause 1: Displacement from Plasma Proteins by Co-administered Agents.

  • Troubleshooting Steps:

    • Review Co-administered Compounds: Carefully review all co-administered compounds, including vehicle components, for their potential to bind to plasma proteins.

    • In Vitro Displacement Assay: If a potential displacing agent is identified, perform an in vitro plasma protein binding displacement study to assess its impact on the unbound fraction of this compound.

    • Stagger Dosing: If possible, consider staggering the administration of this compound and the potentially interacting compound to minimize peak plasma concentrations occurring simultaneously.

Possible Cause 2: Saturation of Plasma Protein Binding at High Doses.

  • Troubleshooting Steps:

    • Dose-Ranging Pharmacokinetic Study: Conduct a dose-ranging PK study and measure the unbound fraction of this compound at each dose level. A non-linear increase in the unbound fraction with increasing dose may indicate saturation of plasma protein binding.

    • Toxicity Evaluation at Multiple Dose Levels: Correlate any observed toxicity with both total and unbound plasma concentrations to determine if it is driven by the free drug.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

Materials:

  • HTD96b or similar equilibrium dialysis apparatus

  • Dialysis membranes (e.g., MWCO 12-14 kDa)

  • Control plasma from the relevant species (e.g., mouse, human)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions, including membrane hydration.

  • Spike the control plasma with this compound to the desired final concentration (e.g., 1 µM).

  • Add the spiked plasma to one chamber of the dialysis well (the "plasma chamber").

  • Add an equal volume of PBS to the other chamber (the "buffer chamber").

  • Seal the plate and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix-match the samples for analysis (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during LC-MS/MS analysis.

  • Analyze the concentration of this compound in both sets of samples by a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Table 1: Example Data from Equilibrium Dialysis

CompoundSpeciesConcentration (µM)Concentration in Buffer Chamber (nM)Concentration in Plasma Chamber (nM)Fraction Unbound (fu)% Bound
This compoundMouse1159850.01598.5%
Warfarin (Control)Human55049500.01099.0%
Atenolol (Control)Human10750025000.75025.0%

Visualizations

Signaling Pathway of this compound Action

BAY179_Pathway NADH NADH ComplexI Complex I NADH->ComplexI NAD NAD+ ComplexI->NAD + H+ ComplexI_mem Complex I UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 + 2H+ ComplexI_mem->UQ e- Protons_IMS H+ ComplexI_mem->Protons_IMS BAY179 This compound BAY179->ComplexI_mem

Caption: Mechanism of this compound inhibition of mitochondrial complex I.

Experimental Workflow for Troubleshooting In Vivo Efficacy

Troubleshooting_Workflow Start In Vivo Study: Sub-optimal Efficacy of this compound Check1 Was Plasma Protein Binding (PPB) Determined for the Study Species? Start->Check1 Action1 Perform Equilibrium Dialysis or Ultrafiltration to Measure fu Check1->Action1 No Check2 Is Unbound Plasma Concentration (Cu) Above In Vitro IC50? Check1->Check2 Yes Action1->Check2 Action2 Measure Total and Unbound This compound PK Profile Check2->Action2 Unknown Action3 Increase Dose (Consider Solubility/Toxicity) or Re-evaluate Dosing Regimen Check2->Action3 No Check3 Is there a Potential for Drug-Drug Interaction (DDI)? Check2->Check3 Yes Action2->Check2 End Re-design/Repeat In Vivo Study with Optimized Parameters Action3->End Action4 Review Co-administered Compounds. Perform In Vitro Displacement Assay. Check3->Action4 Yes Check3->End No Action4->End

Caption: Logical workflow for troubleshooting sub-optimal in vivo efficacy of this compound.

References

Technical Support Center: Optimizing BAY-179 Permeability in Caco-2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Caco-2 assays to evaluate the permeability of BAY-179. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when assessing the permeability of this compound.

Issue 1: Low Apparent Permeability (Papp) of this compound

If you are observing a lower than expected apparent permeability (Papp) for this compound in the apical to basolateral (A→B) direction, consider the following troubleshooting steps.

Potential Cause Recommended Action Rationale
Poor Aqueous Solubility Increase the concentration of a co-solvent like DMSO (up to 1%) in the transport buffer. Ensure the final concentration does not compromise monolayer integrity.Many drug candidates exhibit low aqueous solubility, which can limit the concentration of the compound available for transport across the Caco-2 monolayer.[1][2][3]
Active Efflux Perform a bi-directional transport assay (A→B and B→A) to determine the efflux ratio. If the efflux ratio is >2, consider co-incubating with a general P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., fumitremorgin C).[4][5]Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound back into the apical chamber, reducing the net A→B transport.[4][6]
Low Compound Recovery See "Issue 2: Poor Compound Recovery" for detailed steps.If the total amount of this compound recovered from both apical and basolateral chambers is low, it can lead to an underestimation of the Papp value.[7]
Monolayer Integrity Issues Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory (typically >200 Ω·cm²). Perform a Lucifer Yellow rejection assay to confirm low paracellular leakage.[4][8]A compromised Caco-2 monolayer with leaky tight junctions will not accurately model intestinal permeability.

Issue 2: Poor Compound Recovery of this compound

Low recovery of this compound at the end of the assay can lead to inaccurate permeability assessment.

Potential Cause Recommended Action Rationale
Nonspecific Binding Pre-treat collection plates with an organic solvent. Use low-binding plates and pipette tips. Include a protein like Bovine Serum Albumin (BSA) in the basolateral receiver buffer.[7][9]Hydrophobic compounds can bind to plastic surfaces of the assay plates and labware, reducing the concentration available for analysis.[7]
Compound Instability Assess the stability of this compound in the assay buffer over the incubation period. If instability is observed, consider shortening the incubation time.The compound may degrade in the aqueous buffer at 37°C over the course of the experiment.
Cellular Metabolism Analyze cell lysates to determine if this compound is being metabolized by the Caco-2 cells.Caco-2 cells can express some metabolic enzymes that may alter the structure of the test compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical Caco-2 cell culture and differentiation period?

A1: Caco-2 cells are typically cultured for 21 days post-seeding on semi-permeable inserts to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelium.[4][5]

Q2: How do I determine if this compound is a substrate for active efflux transporters?

A2: To assess active efflux, a bi-directional permeability assay is necessary. You will measure the transport of this compound from the apical to the basolateral side (A→B) and from the basolateral to the apical side (B→A). An efflux ratio, calculated as Papp (B→A) / Papp (A→B), greater than 2 suggests that the compound is subject to active efflux.[4][5]

Q3: What are the recommended control compounds for a Caco-2 permeability assay?

A3: It is recommended to include high and low permeability control compounds in each assay. Commonly used controls include:

  • Atenolol: A low permeability, paracellularly transported compound.[5]

  • Propranolol or Antipyrine: High permeability, transcellularly transported compounds.[4][5]

  • Digoxin or Talinolol: Known P-gp substrates to verify the activity of efflux transporters.[4][5]

Q4: How can I improve the permeability of a highly lipophilic compound like this compound?

A4: For highly lipophilic compounds, you can try optimizing the assay conditions. This may include adding Bovine Serum Albumin (BSA) to the receiver medium to mimic physiological conditions and improve the solubility of the compound once it crosses the monolayer. Increasing the stirring rate during the assay can also reduce the impact of the unstirred water layer.[9]

Experimental Protocols

Standard Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for performing a uni-directional (A→B) permeability assay.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days.

    • Replace the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Ensure values are above the established threshold for your lab (e.g., >200 Ω·cm²).[8]

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Equilibrate the monolayers with transport buffer for 30 minutes at 37°C.

  • Dosing and Incubation:

    • Prepare the dosing solution of this compound in transport buffer. The final concentration of any co-solvent (like DMSO) should be low (e.g., <1%).

    • Remove the equilibration buffer from the apical (donor) chamber and replace it with the this compound dosing solution.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.[6]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[4]

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to Caco-2 permeability assays.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days) TEER_Measurement TEER Measurement Caco2_Culture->TEER_Measurement Monolayer_Wash Wash Monolayers TEER_Measurement->Monolayer_Wash Equilibration Equilibrate with Buffer Monolayer_Wash->Equilibration Dosing Add this compound to Apical Side Equilibration->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample Apical & Basolateral Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc

Caption: Workflow for a standard Caco-2 permeability assay.

troubleshooting_logic Start Low Papp for this compound Check_Recovery Is Compound Recovery >80%? Start->Check_Recovery Check_Efflux Is Efflux Ratio > 2? Check_Recovery->Check_Efflux Yes Recovery_Issue Potential Issue: Nonspecific Binding/ Degradation Check_Recovery->Recovery_Issue No Low_Solubility Potential Issue: Low Aqueous Solubility Check_Efflux->Low_Solubility No Efflux_Issue Potential Issue: Active Efflux Check_Efflux->Efflux_Issue Yes

Caption: Troubleshooting logic for low apparent permeability.

signaling_pathway cluster_apical Apical Side cluster_basolateral Basolateral Side BAY179_A This compound BAY179_B This compound BAY179_A->BAY179_B Passive Diffusion Efflux_Transporter Efflux Transporter (e.g., P-gp, BCRP) Efflux_Transporter->BAY179_A BAY179_B->Efflux_Transporter Active Transport

Caption: Transcellular transport pathways in Caco-2 cells.

References

Validation & Comparative

A Head-to-Head Comparison of BAY-179 and Rotenone for Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific mitochondrial complex I inhibitor is critical for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of BAY-179, a modern chemical probe, and rotenone, a classical inhibitor, focusing on their performance, specificity, and impact on cellular signaling pathways.

This comparison guide delves into the quantitative differences in potency and species cross-reactivity, highlights key off-target effects, and provides detailed experimental protocols for assessing the impact of these inhibitors. Additionally, we visualize the intricate signaling pathways affected by complex I inhibition to provide a deeper understanding of the downstream cellular consequences.

Performance and Specificity: A Quantitative Comparison

This compound emerges as a highly potent and selective inhibitor of mitochondrial complex I with excellent species cross-reactivity. In contrast, while rotenone is a well-established complex I inhibitor, its utility can be compromised by off-target effects and a less clearly defined species-specific potency in publicly available literature.

InhibitorHuman IC₅₀ (nM)Mouse IC₅₀ (nM)Rat IC₅₀ (nM)Dog IC₅₀ (nM)Key Off-Target Effects
This compound 79[1]382747Not reported to have significant off-target effects. Selective over other mitochondrial complexes.[2]
Rotenone 25 (in SH-SY5Y cells)[3]1.7 - 2.2 µM (general)[4]0.28-0.36 nmol/mg mitochondrial protein (brain)[5]Not specifiedInhibition of microtubule assembly.[2]

Table 1: Potency and Off-Target Effects of this compound and Rotenone. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of complex I by 50%. The data for this compound showcases its consistent potency across different species. Rotenone's reported IC₅₀ values vary significantly depending on the experimental system and are not as comprehensively characterized across different species in the available literature. A significant off-target effect of rotenone is its ability to interfere with microtubule dynamics.

Mechanism of Action and Cellular Consequences

Both this compound and rotenone inhibit mitochondrial complex I, the first and largest enzyme complex of the electron transport chain.[6] This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream cellular events:

  • Decreased ATP Production: The disruption of the electron transport chain impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other reactive oxygen species.

  • Induction of Apoptosis: The increase in mitochondrial ROS and the disruption of mitochondrial function are potent triggers for the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspases.[7]

  • Metabolic Reprogramming: Cells adapt to complex I inhibition by shifting their metabolism towards glycolysis to compensate for the loss of ATP from oxidative phosphorylation.

  • HIF-1α Stabilization: Mitochondrial ROS can stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor involved in the cellular response to low oxygen conditions.

Experimental Protocols

To enable researchers to directly compare the effects of this compound and rotenone in their own experimental systems, we provide detailed protocols for three key assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or rotenone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of the treated wells is then normalized to the vehicle-only control to determine the percentage of viable cells.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay utilizes the fluorescent dye JC-1 to assess the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 96-well black, clear bottom plate) and treat with this compound, rotenone, or a vehicle control as described for the MTT assay. A positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should also be included.

  • JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed cell culture media. Remove the treatment media from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

    • Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay directly measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

Principle: The assay is typically performed using a specialized instrument, such as a Seahorse XF Analyzer, that measures changes in oxygen concentration in the medium surrounding a monolayer of cells in a microplate. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be determined.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Assay Preparation: On the day of the assay, replace the culture medium with a specialized XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow the temperature and pH to equilibrate.

  • Instrument Setup and Calibration: Calibrate the Seahorse XF Analyzer with a calibration plate.

  • Baseline Measurement: Place the cell culture plate in the analyzer and measure the basal oxygen consumption rate (OCR).

  • Sequential Injections: Sequentially inject the following compounds to assess different aspects of mitochondrial respiration:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

    • FCCP (uncoupler): To determine the maximal respiratory capacity.

    • Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument's software calculates the OCR at each stage. The effects of this compound or rotenone can be assessed by pre-treating the cells with the inhibitors before the assay or by injecting them as one of the sequential compounds.

Signaling Pathways and Experimental Workflows

To visually represent the complex cellular processes affected by this compound and rotenone, we provide the following diagrams created using the DOT language for Graphviz.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex_I Complex I ETC Electron Transport Chain Complex_I->ETC Inhibits Electron Flow ROS ROS Complex_I->ROS Increases Leakage ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives MMP Mitochondrial Membrane Potential ETC->MMP Maintains ATP ATP ATP_Synthase->ATP Produces Cytochrome_c Cytochrome c MMP->Cytochrome_c Loss leads to Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates BAY179 This compound BAY179->Complex_I Rotenone Rotenone Rotenone->Complex_I Microtubules Microtubules Rotenone->Microtubules Inhibits Assembly

Figure 1: Mechanism of Action of this compound and Rotenone. This diagram illustrates the primary target (Complex I) of both inhibitors and the key off-target effect of rotenone on microtubules.

cluster_Upstream Upstream Events cluster_Downstream Downstream Signaling Complex_I_Inhibition Complex I Inhibition (this compound or Rotenone) Mitochondrial_ROS Increased Mitochondrial ROS Complex_I_Inhibition->Mitochondrial_ROS ATP_Depletion ATP Depletion Complex_I_Inhibition->ATP_Depletion HIF1a HIF-1α Stabilization Mitochondrial_ROS->HIF1a Cytochrome_c_Release Cytochrome c Release Mitochondrial_ROS->Cytochrome_c_Release Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis Upregulation) ATP_Depletion->Metabolic_Reprogramming Apoptosis Apoptosis Induction Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Caspase_Activation->Apoptosis

Figure 2: Key Signaling Pathways Affected by Complex I Inhibition. This diagram outlines the major downstream consequences of inhibiting mitochondrial complex I.

cluster_Workflow Experimental Workflow cluster_Assays Assay Options Start Start: Cell Culture Treatment Treat with This compound or Rotenone Start->Treatment Assay Perform Assay Treatment->Assay MTT MTT Assay (Viability) Assay->MTT JC1 JC-1 Assay (Mito. Potential) Assay->JC1 OCR OCR Assay (Respiration) Assay->OCR Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis JC1->Data_Analysis OCR->Data_Analysis

Figure 3: General Experimental Workflow for Comparing Inhibitors. This flowchart provides a logical sequence for conducting experiments to evaluate the effects of complex I inhibitors.

Conclusion

For researchers seeking a potent, selective, and species cross-reactive tool for studying mitochondrial complex I, this compound presents a superior profile compared to rotenone. Its lack of significant off-target effects, such as the microtubule disruption observed with rotenone, ensures that the observed cellular phenotypes can be more confidently attributed to the specific inhibition of complex I. While rotenone remains a valuable tool in specific contexts, particularly for its historical use in establishing models of Parkinson's disease, its off-target activities necessitate careful consideration and appropriate controls. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the rigorous evaluation of these and other complex I inhibitors in your research.

References

A Comparative Guide to OXPHOS Inhibitors: BAY-179 vs. IACS-010759

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent oxidative phosphorylation (OXPHOS) inhibitors, BAY-179 and IACS-010759. Both compounds are potent and selective inhibitors of mitochondrial complex I, a critical enzyme in the electron transport chain. By inhibiting complex I, these molecules disrupt cellular energy production, a promising therapeutic strategy for cancers that are highly dependent on mitochondrial respiration. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Mechanism of Action

Both this compound and IACS-010759 exert their therapeutic effect by inhibiting the function of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The subsequent disruption of the proton gradient across the inner mitochondrial membrane leads to decreased ATP synthesis and can induce apoptosis in cancer cells that are unable to compensate through glycolysis.

IACS-010759 has been shown to bind to the ND1 subunit of complex I.[1] Its mechanism of action is reported to be unique when compared to other quinone-site inhibitors.[1] this compound was identified through a high-throughput screen and subsequent optimization to be a potent, selective, and species cross-reactive complex I inhibitor, making it a valuable tool for in vivo studies.[2]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors OXPHOS Inhibitors cluster_Process Cellular Processes Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Proton_Gradient Proton Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production BAY_179 This compound BAY_179->Complex_I Inhibition IACS_010759 IACS-010759 IACS_010759->Complex_I Inhibition NADH NADH NADH->Complex_I Proton_Gradient->ATP_Synthase Apoptosis Apoptosis ATP_Production->Apoptosis Depletion leads to cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Add serially diluted OXPHOS inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Measure luminescence D->E F 6. Calculate IC50 E->F cluster_workflow Seahorse XF Assay Workflow A 1. Seed cells in a Seahorse XF plate B 2. Hydrate sensor cartridge A->B E 5. Run Seahorse XF assay B->E C 3. Prepare inhibitor solutions D 4. Load inhibitors into cartridge C->D D->E F 6. Analyze OCR and ECAR data E->F cluster_workflow In Vivo Xenograft Study Workflow A 1. Inject cancer cells subcutaneously into mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups B->C D 4. Administer OXPHOS inhibitor or vehicle C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Analyze tumor growth inhibition E->F

References

A Comparative Guide to the Efficacy of BAY-179 and BAY 87-2243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two investigational compounds, BAY-179 and BAY 87-2243. Both agents target mitochondrial complex I, a critical component of cellular energy metabolism, but exhibit distinct pharmacological profiles that influence their antitumor activity. This document summarizes key experimental data, outlines methodologies for pivotal studies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

BAY 87-2243 is a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation, demonstrating significant dose-dependent antitumor efficacy in various preclinical cancer models. Its mechanism of action is linked to the inhibition of mitochondrial complex I under hypoxic conditions, leading to a reduction in HIF-1α protein levels and the downregulation of HIF-1 target genes.

This compound is a highly potent and species cross-reactive inhibitor of mitochondrial complex I. While it shares the same molecular target as BAY 87-2243, its efficacy in preclinical tumor models appears to be limited by toxicity at doses required for significant tumor growth inhibition. A direct comparison in a melanoma xenograft model suggests that BAY 87-2243 has a more favorable therapeutic window.

Data Presentation

In Vitro Potency
CompoundTargetAssayCell LineIC50
BAY 87-2243 HIF-1 Reporter Gene ActivityLuciferase Reporter AssayHCT-116~0.7 nM[1]
CA9 Protein ExpressionWestern BlotHCT-116~2 nM[1]
Mitochondrial Oxygen ConsumptionOxygen Sensitive Fluorescence-~10 nM[1]
This compound Mitochondrial Complex ICellular ATP ReductionHuman79 nM[1]
Mitochondrial Complex ICellular ATP ReductionMouse38 nM[1]
Mitochondrial Complex ICellular ATP ReductionRat27 nM[1]
Mitochondrial Complex ICellular ATP ReductionDog47 nM[1]
In Vivo Efficacy
CompoundTumor ModelDosingOutcomeReference
BAY 87-2243 H460 Lung Cancer Xenograft0.5 - 4 mg/kg, oral, daily for 21 daysDose-dependent reduction in tumor weight.[2]
G361 Melanoma XenograftNot specified~50% tumor growth inhibition.
Various BRAF Mutant Melanoma Xenografts9 mg/kg, oral, dailySignificant reduction in tumor size and weight.
This compound G361 Melanoma XenograftAt Maximum Tolerated DoseDid not achieve comparable tumor growth inhibition to BAY 87-2243.

Experimental Protocols

BAY 87-2243: H460 Lung Cancer Xenograft Study[2]
  • Animal Model: Female immune-deficient athymic NMRI nude mice.

  • Tumor Implantation: Subcutaneous injection of 1.5 x 10^6 H460 cells mixed 1:1 with Matrigel into the right flank.

  • Treatment Initiation: When tumors reached a size of approximately 40 mm².

  • Formulation: BAY 87-2243 was formulated in a 1% (v/v) solution of ethanol/solutol/water (10/40/50).

  • Dosing: Oral gavage, once daily with BAY 87-2243 at doses of 0.5, 1.0, 2.0, and 4.0 mg/kg for 21 days.

  • Endpoints: Tumor weight was analyzed. Total RNA from tumors was isolated 16 hours after the last dose on day 22 for quantification of HIF-1 target gene expression by real-time PCR.

BAY 87-2243: BRAF Mutant Melanoma Xenograft Study
  • Animal Model: Not specified.

  • Tumor Implantation: Subcutaneous injection of BRAF mutant melanoma cells (G-361, SK-MEL-28, A-375, and LOX-IMVI).

  • Treatment Initiation: When tumors reached approximately 50 mm².

  • Dosing: Oral gavage with 9 mg/kg BAY 87-2243 once a day.

  • Endpoints: Tumor size and tumor weight were measured. Body weight of the mice was monitored for toxicity.

Western Blot for HIF-1α and HIF-2α[2]
  • Cell Culture: H460 cells were cultured for 16 hours under normoxia or hypoxia (1% O2) in the absence or presence of various concentrations of BAY 87-2243.

  • Protein Extraction: Whole-cell extracts were prepared.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against HIF-1α and HIF-2α. β-actin was used as a loading control.

  • Detection: Appropriate secondary antibodies and a detection reagent were used for visualization.

Signaling Pathways and Experimental Workflows

BAY_87_2243_Mechanism_of_Action Mechanism of Action of BAY 87-2243 Hypoxia Hypoxia Mitochondria Mitochondria Hypoxia->Mitochondria HIF1a_Stabilization HIF-1α Stabilization Mitochondria->HIF1a_Stabilization Complex_I Mitochondrial Complex I Complex_I->HIF1a_Stabilization Inhibits stabilization BAY872243 BAY 87-2243 BAY872243->Complex_I Inhibits HIF1_Target_Genes HIF-1 Target Genes (e.g., CA9, ANGPTL4, EGLN3) HIF1a_Stabilization->HIF1_Target_Genes Activates HIF1a_Degradation HIF-1α Degradation Tumor_Growth Tumor Growth Angiogenesis Metastasis HIF1_Target_Genes->Tumor_Growth Xenograft_Efficacy_Workflow In Vivo Xenograft Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Cell_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Vehicle_Treatment Vehicle Control (Oral Gavage) Randomization->Vehicle_Treatment Drug_Treatment BAY 87-2243 or this compound (Oral Gavage, Daily) Randomization->Drug_Treatment Tumor_Measurement Tumor Volume/Weight Measurement Vehicle_Treatment->Tumor_Measurement Toxicity_Assessment Body Weight Monitoring Vehicle_Treatment->Toxicity_Assessment Drug_Treatment->Tumor_Measurement Drug_Treatment->Toxicity_Assessment Gene_Expression Gene Expression Analysis (RT-PCR) Drug_Treatment->Gene_Expression Statistical_Analysis Statistical Analysis Tumor_Measurement->Statistical_Analysis Toxicity_Assessment->Statistical_Analysis Gene_Expression->Statistical_Analysis

References

Validating BAY-179 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. We present experimental data, detailed protocols for key assays, and a comparative analysis with other well-known Complex I inhibitors.

Introduction to this compound

This compound is a chemical probe that acts as a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] Its target within this complex is the NDUFS2 subunit. Validating that this compound engages its target in a cellular context is crucial for interpreting experimental results and advancing drug discovery programs. This guide outlines the primary methods used to confirm the on-target activity of this compound in cells.

Comparative Analysis of Cellular Target Engagement Assays

Table 1: Quantitative Comparison of Complex I Inhibitors in Cellular Assays

CompoundAssay TypeCell LineIC50 (ATP Depletion)Species ReactivityReference
This compound ATP DepletionHuman (H1299)79 nMHuman, Mouse, Rat, Dog[1]
RotenoneATP DepletionHuman (SH-SY5Y)~100 nMBroad[2]
BAY 87-2243ATP DepletionHuman (H460)Not explicitly for ATP depletion, but inhibits proliferation under glucose depletion in the nanomolar rangeHuman (lack of cross-reactivity with mouse)[3][4]
MetforminATP DepletionVariousMillimolar rangeBroad[1]
PhenforminATP DepletionVariousMillimolar rangeBroad[1]

Experimental Protocols

Cellular ATP Depletion Assay

This assay indirectly measures the inhibition of Complex I by quantifying the resulting decrease in cellular ATP levels.

Principle: Inhibition of Complex I by this compound disrupts the electron transport chain, leading to a decrease in oxidative phosphorylation and consequently, a reduction in cellular ATP production. This change in ATP concentration can be quantified using a luciferase-based assay.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., H1299 human lung carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other comparator compounds (e.g., Rotenone) in cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and ATP Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add a commercially available ATP releasing agent to each well and incubate for 5 minutes to lyse the cells and release ATP.[5]

    • Add a luciferin-luciferase reagent to each well.[5]

    • Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. Plot the percentage of ATP depletion against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Succinate Rescue Experiment

This experiment is performed to confirm that the observed ATP depletion is specifically due to the inhibition of Complex I.

Principle: Succinate is a substrate for Complex II of the electron transport chain. By providing an excess of succinate, electrons can bypass the inhibited Complex I and enter the electron transport chain at Complex II, thereby restoring mitochondrial respiration and ATP production.

Detailed Protocol:

  • Cell Treatment: Treat cells with an inhibitory concentration of this compound (e.g., 10x IC50) for a defined period.

  • Succinate Addition: Following treatment with this compound, add a cell-permeable form of succinate (e.g., dimethyl succinate) to the culture medium at a final concentration of 5-10 mM.

  • ATP Measurement: After a short incubation with succinate (e.g., 30-60 minutes), measure the cellular ATP levels as described in the ATP Depletion Assay protocol.

  • Data Analysis: Compare the ATP levels in cells treated with this compound alone to those treated with this compound and succinate. A significant restoration of ATP levels in the presence of succinate confirms that this compound specifically targets Complex I.

Cellular Oxygen Consumption Rate (OCR) Assay (Seahorse Assay)

This assay provides a more direct measure of mitochondrial respiration and the impact of Complex I inhibitors.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption by cells in real-time, which is a direct indicator of mitochondrial respiration. Inhibition of Complex I by this compound will lead to a decrease in the basal OCR.

Detailed Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the injector ports of the Seahorse sensor cartridge with this compound, a positive control (e.g., Rotenone), and other modulators of the electron transport chain (e.g., oligomycin, FCCP, antimycin A).

  • Measurement and Analysis: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the basal OCR before and after the injection of the compounds. A decrease in OCR after the injection of this compound indicates inhibition of mitochondrial respiration.

Visualizations

Signaling Pathway of Mitochondrial Respiration and Inhibition

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Target of this compound CoQ Coenzyme Q Complex_I->CoQ e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III CoQ->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase BAY179 This compound BAY179->Complex_I

Caption: Inhibition of Complex I by this compound blocks electron flow from NADH.

Experimental Workflow for Validating this compound Target Engagement

cluster_indirect Indirect Target Engagement cluster_direct Direct Target Engagement (Hypothetical) start Treat Cells with this compound atp_depletion Measure Cellular ATP Levels start->atp_depletion succinate_rescue Perform Succinate Rescue Experiment start->succinate_rescue cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa start->cetsa Alternative ocr Measure Oxygen Consumption Rate (OCR) start->ocr start->ocr Alternative ic50 Determine IC50 for ATP Depletion atp_depletion->ic50 confirm_specificity Confirm Specificity to Complex I succinate_rescue->confirm_specificity direct_binding Confirm Direct Target Binding and Functional Impact cetsa->direct_binding ocr->direct_binding

Caption: Workflow for confirming this compound's on-target activity in cells.

Alternative Methods and Compounds for Comparison

Rotenone: A well-characterized, potent, and widely used Complex I inhibitor. It serves as a standard positive control in cellular assays. However, it is known to have off-target effects and is highly toxic.[1]

BAY 87-2243: Another potent Complex I inhibitor from Bayer. A key difference is its lack of cross-reactivity between human and mouse, making this compound a more versatile tool for in vivo studies in mice.[1]

Metformin and Phenformin: These are biguanide drugs with weak Complex I inhibitory activity, typically requiring high micromolar to millimolar concentrations to elicit an effect.[1] They are often used as comparators to highlight the potency of newer inhibitors like this compound.

BAY-070: This compound is the corresponding inactive analogue of this compound and is used as a negative control in experiments to ensure that the observed effects are due to the specific on-target activity of this compound and not due to off-target effects or the chemical scaffold itself.

Conclusion

Validating the cellular target engagement of this compound relies on a combination of indirect and direct functional assays. The ATP depletion assay, coupled with a succinate rescue experiment, provides strong evidence for its specific inhibition of Complex I. For a more direct assessment of its impact on mitochondrial function, cellular oxygen consumption rate assays are highly recommended. While direct binding confirmation in cells via methods like CETSA would be definitive, the currently available data strongly supports the on-target activity of this compound as a potent and selective Complex I inhibitor. This guide provides researchers with the necessary framework to design and interpret experiments aimed at confirming the cellular target engagement of this compound and similar compounds.

References

A Comparative Analysis of BAY-179 and Metformin: Efficacy and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel complex I inhibitor, BAY-179, and the widely used anti-diabetic drug, metformin. Both compounds are known to target mitochondrial complex I, a critical component of the electron transport chain, yet they exhibit distinct potencies and have different primary research applications. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these two molecules on cellular metabolism and signaling.

Executive Summary

This compound is a potent and selective chemical probe designed for the investigation of mitochondrial complex I inhibition, particularly in the context of cancer biology.[1][2] In contrast, metformin, a cornerstone in type 2 diabetes management, exerts its therapeutic effects through a more complex mechanism of action that includes, but is not limited to, a comparatively weak inhibition of complex I.[1][3] This guide will dissect these differences through a presentation of their mechanisms of action, comparative efficacy data, and the signaling pathways they modulate.

Mechanism of Action and Comparative Efficacy

Both this compound and metformin target the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. Inhibition of this complex disrupts cellular respiration, leading to a decrease in ATP production and a shift towards glycolysis.

This compound is a highly potent and selective inhibitor of complex I.[1][4][5] Its primary application is as a research tool to explore the therapeutic potential of complex I inhibition in diseases like cancer, where some tumors exhibit a heightened dependence on oxidative phosphorylation.[1][2]

Metformin also inhibits complex I, but with significantly lower potency than this compound.[3][6] Its anti-hyperglycemic effect is primarily attributed to the inhibition of hepatic gluconeogenesis.[7][8] The molecular mechanisms of metformin are multifaceted, involving both AMP-activated protein kinase (AMPK)-dependent and independent pathways.[9]

The following table summarizes the available quantitative data for a direct comparison of the two compounds.

ParameterThis compoundMetforminCell Line/System
Complex I Inhibition (IC50) 79 nM~20 mMHuman Complex I (isolated)
38 nM-Mouse Complex I
27 nM-Rat Complex I
47 nM-Dog Complex I
Cell Proliferation Inhibition (IC50) Not explicitly found2.0 mMH1299 (human non-small cell lung cancer)[10]
ATP Reduction Potent reduction observedDose-dependent reductionH1299 cells[1]

Signaling Pathways and Cellular Effects

The inhibition of mitochondrial complex I by both this compound and metformin initiates a cascade of downstream cellular events. A key signaling node affected is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

AMPK Signaling Pathway

Activation of AMPK generally leads to the inhibition of anabolic processes (such as protein and lipid synthesis) and the activation of catabolic processes (such as glycolysis and fatty acid oxidation) to restore cellular energy balance.

  • Metformin: It is well-established that metformin activates AMPK.[10] In H1299 cells, metformin treatment leads to the phosphorylation of AMPKα at Thr172, a marker of its activation.[10]

drug drug protein protein process process intermediate intermediate BAY179 This compound ComplexI Mitochondrial Complex I BAY179->ComplexI Potent Inhibition Metformin Metformin Metformin->ComplexI Weak Inhibition ATP_prod ATP Production ComplexI->ATP_prod Inhibits AMP_ATP ↑ AMP:ATP Ratio ATP_prod->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Anabolic Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Processes (e.g., Glycolysis) AMPK->Catabolic Activates

Figure 1: Simplified signaling pathway of Complex I inhibition by this compound and metformin leading to AMPK activation.

Inhibition of Hepatic Gluconeogenesis

A primary therapeutic effect of metformin is the reduction of hepatic glucose production.

  • Metformin: Metformin effectively inhibits gluconeogenesis in hepatocytes.[7][8] This is a key mechanism contributing to its glucose-lowering effects in diabetic patients.

  • This compound: The effect of this compound on hepatic gluconeogenesis has not been explicitly reported in the available literature. However, given that gluconeogenesis is an energy-intensive process requiring ATP, potent inhibition of mitochondrial respiration by this compound would likely also lead to a reduction in glucose production in the liver.

Experimental Protocols

ATP Reduction Assay (Luciferase-based)

This assay is used to quantify the effect of compounds on cellular ATP levels, which is an indicator of mitochondrial respiratory chain inhibition.

  • Cell Culture: H1299 cells are transfected with an ATP-dependent luciferase.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or metformin).

  • Lysis and Luminescence Measurement: A reagent is added to lyse the cells and provide the necessary substrates for the luciferase reaction. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Analysis: The luminescence signal from treated cells is compared to that of untreated control cells to determine the percentage of ATP reduction.

step step reagent reagent measurement measurement start H1299 cells with ATP-dependent luciferase treat Treat with This compound or Metformin start->treat lyse Add Lysis/Luciferase Reagent treat->lyse measure Measure Luminescence lyse->measure end Determine ATP Reduction measure->end

Figure 2: Experimental workflow for the ATP reduction assay.

Hepatic Gluconeogenesis Assay

This assay measures the rate of glucose production from non-carbohydrate precursors in liver cells.

  • Hepatocyte Culture: Primary hepatocytes are isolated and cultured.

  • Compound Pre-treatment: Cells are pre-treated with the test compound (e.g., metformin) for a specified period.

  • Gluconeogenic Substrate Stimulation: The culture medium is replaced with a glucose-free medium containing gluconeogenic precursors such as lactate and pyruvate.

  • Glucose Measurement: After a defined incubation period, the concentration of glucose in the culture medium is measured using a glucose oxidase assay.

  • Data Analysis: The amount of glucose produced in treated cells is compared to that in untreated control cells to determine the extent of gluconeogenesis inhibition.

Conclusion

This compound and metformin, while both targeting mitochondrial complex I, are fundamentally different agents in terms of their potency and primary application. This compound serves as a powerful and selective tool for dissecting the roles of complex I in specific cellular contexts, particularly in cancer research, due to its nanomolar inhibitory activity. Metformin, on the other hand, is a clinically established drug with a broader, more complex mechanism of action where its weak inhibition of complex I contributes to its overall therapeutic effect on glucose metabolism.

For researchers in drug development, this comparison highlights the importance of target engagement and potency in achieving desired therapeutic outcomes. While both compounds modulate cellular energy metabolism, their distinct profiles make them suitable for very different applications. Further head-to-head studies are warranted to fully elucidate the comparative effects of these two compounds on various cellular processes.

References

Cross-Validating BAY-179: A Comparative Guide to CRISPR Screening for Target Engagement and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective mitochondrial Complex I inhibitor, BAY-179, with insights derived from CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening technology. By cross-validating the known mechanism of this compound with functional genomics, researchers can gain deeper insights into its on-target effects, potential resistance mechanisms, and novel synergistic therapeutic strategies.

Introduction to this compound and CRISPR-Based Target Validation

This compound is a powerful chemical probe and potential therapeutic agent that specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in many cancer cells, making it a promising target for anti-cancer therapies.[1][2][3][4]

CRISPR-Cas9 technology offers an unbiased, genome-wide approach to identify genes that modulate a cell's response to a specific drug.[5][6][7][8] By systematically knocking out every gene in the genome, CRISPR screens can reveal which genetic perturbations lead to either resistance or increased sensitivity to a compound like this compound. This information is invaluable for confirming the drug's mechanism of action, identifying patient populations most likely to respond, and proactively understanding potential clinical resistance. While specific CRISPR screen data for this compound is not publicly available, we can infer its cross-validation with CRISPR screens conducted with other Complex I inhibitors and those targeting the broader OXPHOS pathway.

Data Presentation: Comparative Analysis of this compound and CRISPR Screening Results

The following tables summarize the expected correlations between the pharmacological effects of this compound and the genetic dependencies identified through CRISPR screens targeting mitochondrial respiration.

Table 1: this compound In Vitro Activity

ParameterValueSpeciesReference
IC₅₀ (Complex I Inhibition) 79 nMHuman[1]
38 nMMouse[1]
27 nMRat[1]
47 nMDog[1]
Cellular ATP Reduction IC₅₀ Potent (specific value not publicly available)Various Cancer Cell Lines[1]
Primary Target Mitochondrial Complex IMultiple[1][2]

Table 2: Predicted CRISPR Screen Outcomes for Resistance to Complex I Inhibition

Based on CRISPR screens with other mitochondrial inhibitors (e.g., Metformin, Rotenone) and general OXPHOS dependency screens, the following gene categories are expected to confer resistance to this compound when knocked out.

Gene CategoryPredicted Effect of Knockout on this compound SensitivityRationaleSupporting Evidence from Related Screens
Core Complex I Subunits Increased ResistanceLoss of the direct target would render the inhibitor ineffective.CRISPR screens with other mitochondrial inhibitors consistently show that loss of target subunits confers resistance.[9]
Glycolytic Pathway Genes Increased ResistanceCells may upregulate glycolysis to compensate for the loss of OXPHOS, reducing their dependency on mitochondrial respiration.Metformin resistance screens have identified genes involved in glycolysis.[10][11][12][13]
Alternative ATP Production Pathways Increased ResistanceActivation of pathways that can generate ATP independently of OXPHOS would bypass the inhibitor's effect.General cancer drug resistance studies often point to metabolic reprogramming.
Drug Efflux Pumps Increased ResistanceIncreased expression or function of efflux pumps could reduce the intracellular concentration of this compound.A common mechanism of drug resistance.[14][15]

Table 3: Predicted CRISPR Screen Outcomes for Sensitization to Complex I Inhibition

Conversely, knockout of the following gene categories is predicted to increase sensitivity to this compound.

Gene CategoryPredicted Effect of Knockout on this compound SensitivityRationaleSupporting Evidence from Related Screens
Glycolysis Inhibitors/Regulators Increased SensitivityBlocking the primary alternative energy source would make cells more reliant on OXPHOS and thus more vulnerable to Complex I inhibition.Synthetic lethality screens often target parallel metabolic pathways.[12][13]
DNA Damage Repair Pathways Increased SensitivityMitochondrial dysfunction can lead to increased reactive oxygen species (ROS) and DNA damage. Inhibiting repair mechanisms could be synthetically lethal.Screens with other metabolism-targeting drugs have shown this interaction.
Regulators of Mitochondrial Biogenesis Increased SensitivityImpairing the cell's ability to generate new mitochondria would exacerbate the effects of Complex I inhibition.Screens for modifiers of mitochondrial function have identified such regulators.[16][17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound with CRISPR screening.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

Objective: To identify genes whose knockout confers resistance to this compound in a cancer cell line.

1. Cell Line Selection and Preparation:

  • Choose a cancer cell line known to be sensitive to OXPHOS inhibition.
  • Establish stable expression of Cas9 nuclease in the chosen cell line.

2. Lentiviral Library Transduction:

  • Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

3. This compound Treatment:

  • Culture the transduced cell population in the presence of a concentration of this compound that is sufficient to inhibit the growth of the majority of cells (e.g., IC₈₀-IC₉₀).
  • Maintain the cells under drug selection for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days). A parallel culture with vehicle (DMSO) serves as a control.

4. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from the this compound-treated and vehicle-treated cell populations.
  • Amplify the integrated sgRNA sequences using PCR.
  • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

5. Data Analysis:

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
  • Gene-level enrichment scores are calculated to identify candidate resistance genes.

Protocol 2: Mitochondrial Complex I Activity Assay

Objective: To measure the direct inhibitory effect of this compound on Complex I activity in isolated mitochondria.

1. Mitochondria Isolation:

  • Isolate mitochondria from the chosen cell line or tissue using a commercially available kit or a standard differential centrifugation protocol.
  • Determine the protein concentration of the mitochondrial fraction.

2. Assay Reaction:

  • Prepare a reaction mixture containing a buffer, a substrate for Complex I (e.g., NADH), and an artificial electron acceptor (e.g., decylubiquinone).
  • Add the isolated mitochondria to the reaction mixture.
  • Initiate the reaction by adding the substrate.

3. Measurement:

  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer. The rate of this change is proportional to Complex I activity.
  • To determine the specific inhibitory effect of this compound, perform parallel reactions in the presence of varying concentrations of the compound.

Protocol 3: Cellular ATP Level Measurement

Objective: To assess the downstream functional consequence of Complex I inhibition by this compound on cellular energy levels.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate and allow them to adhere.
  • Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).

2. Cell Lysis and ATP Measurement:

  • Lyse the cells to release intracellular ATP.
  • Use a commercial ATP bioluminescence assay kit, which utilizes the luciferase enzyme to generate a light signal proportional to the amount of ATP present.
  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the ATP levels to the number of viable cells (which can be determined in a parallel assay).
  • Calculate the IC₅₀ value for ATP depletion by this compound.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

BAY179_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (Target of this compound) Complex_III Complex III Complex_I->Complex_III e- NAD NAD+ Complex_I->NAD Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I ADP ADP + Pi ADP->ATP_Synthase BAY179 This compound BAY179->Complex_I

Caption: Signaling pathway of this compound targeting Complex I.

CRISPR_Screen_Workflow cluster_preparation 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis A Genome-wide sgRNA Library B Lentivirus Production A->B C Transduction of Cas9-expressing cells B->C D Transduced Cell Pool C->D E Treat with this compound (or vehicle) D->E F Enrichment of Resistant Cells E->F G Genomic DNA Extraction F->G H sgRNA Sequencing G->H I Identify Enriched sgRNAs (Resistance Genes) H->I

Caption: Experimental workflow for a CRISPR knockout screen.

Conclusion

The cross-validation of this compound's pharmacological profile with data from CRISPR functional genomics provides a powerful framework for understanding its therapeutic potential. While direct CRISPR screening with this compound has not been publicly reported, the wealth of data from screens with other Complex I and OXPHOS inhibitors strongly supports its mechanism of action and allows for the prediction of key resistance and sensitivity pathways. This integrated approach, combining targeted pharmacology with unbiased genetic screening, is essential for the continued development of this compound and other targeted cancer therapies, ultimately paving the way for more effective and personalized treatment strategies.

References

BAY-179: A Potent and Selective Inhibitor of Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of BAY-179's selectivity for mitochondrial complex I over other respiratory chain complexes, supported by experimental data and detailed protocols.

This compound is a potent and selective chemical probe designed to inhibit mitochondrial complex I, a critical enzyme in the electron transport chain responsible for cellular energy production.[1] Its high degree of selectivity is crucial for accurately dissecting the biological roles of complex I in both normal physiology and disease states, such as cancer.[2] This guide provides a comparative analysis of this compound's inhibitory activity against all five mitochondrial complexes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Selectivity Profile of this compound

The inhibitory potency of this compound against mitochondrial complex I has been determined across multiple species, demonstrating cross-reactivity.[1] In contrast, its activity against other mitochondrial complexes (II, III, IV, and V) is significantly lower, highlighting its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against each mitochondrial complex.

Mitochondrial ComplexSpeciesIC50 (nM)
Complex I Human79[1]
Mouse38[1]
Rat27[1]
Dog47[1]
Complex II Bovine>30,000
Complex III Bovine>30,000
Complex IV Bovine>30,000
Complex V Bovine>30,000

Experimental Methodologies

The determination of this compound's selectivity profile involves distinct experimental approaches for assessing the activity of each mitochondrial complex.

Mitochondrial Complex I Activity Assay (ATP-dependent Luciferase Assay)

This assay is a cell-based method used to screen for inhibitors of the respiratory chain. It specifically identifies complex I inhibitors by measuring ATP production, which is dependent on the electron transport chain.

Protocol:

  • Cell Culture and Transfection: Human lung carcinoma cells (H1299) are transfected with an ATP-dependent luciferase reporter.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Luminescence Measurement (M1): ATP-dependent cellular luminescence is measured to determine the basal level of ATP production.

  • Succinate Rescue: The complex II substrate, succinate, is added to the cells. Succinate bypasses complex I and allows for ATP production to be restored if the inhibitor is specific to complex I.

  • Luminescence Measurement (M2): Luminescence is measured again after the addition of succinate.

  • Data Analysis: A decrease in luminescence at M1 followed by a restoration of luminescence at M2 indicates specific inhibition of complex I. The IC50 value is calculated from the dose-response curve of the M1 measurements.

Biochemical Mitochondrial Complex Activity Assays (Complexes II, III, IV, and V)

These assays typically utilize isolated mitochondria (e.g., from bovine heart) and measure the specific enzymatic activity of each complex.

General Protocol Outline:

  • Mitochondria Isolation: Mitochondria are isolated from bovine heart tissue using differential centrifugation.

  • Complex-Specific Reactions: Each complex is assayed using a specific substrate and electron acceptor/donor pair in a 96-well plate format.

    • Complex II (Succinate-Q Reductase): Measures the reduction of ubiquinone (Q) by succinate.

    • Complex III (Cytochrome c Reductase): Measures the reduction of cytochrome c.

    • Complex IV (Cytochrome c Oxidase): Measures the oxidation of reduced cytochrome c.

    • Complex V (ATP Synthase): Measures the production of ATP from ADP and inorganic phosphate.

  • Compound Incubation: Isolated mitochondria are incubated with a high concentration of this compound (e.g., 30 µM).

  • Activity Measurement: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of a specific chromogenic substrate or product over time.

  • Data Analysis: The activity of each complex in the presence of this compound is compared to the activity in a vehicle-treated control to determine the percent inhibition. An IC50 value greater than the highest tested concentration (e.g., >30 µM) indicates a lack of significant inhibition.

Visualizing the Mechanisms

To further clarify the processes involved, the following diagrams illustrate the mitochondrial electron transport chain and the experimental workflow for determining complex I inhibitor selectivity.

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons cluster_inhibitors Inhibitor Action I Complex I (NADH Dehydrogenase) Q Coenzyme Q I->Q III Complex III (Cytochrome c Reductase) II Complex II (Succinate Dehydrogenase) II->Q Q->III CytC Cytochrome c III->CytC IV Complex IV (Cytochrome c Oxidase) CytC->IV V Complex V (ATP Synthase) IV->V O₂ → H₂O V->V BAY179 This compound BAY179->I Inhibits Succinate Succinate (Complex II Substrate) Succinate->II Activates

Caption: Signaling pathway of the mitochondrial electron transport chain.

cluster_workflow Experimental Workflow for Complex I Inhibitor Selectivity start Start: Luciferase-transfected cells treat Treat with this compound (Dose-Response) start->treat measure1 Measure Luminescence (M1) (Basal ATP level) treat->measure1 add_succinate Add Succinate (Bypass Complex I) measure1->add_succinate measure2 Measure Luminescence (M2) (Rescued ATP level) add_succinate->measure2 analyze Analyze Data: Compare M1 and M2 measure2->analyze selective Conclusion: Selective Complex I Inhibition analyze->selective Luminescence Restored non_selective Conclusion: Non-selective or Off-target Effects analyze->non_selective Luminescence Not Restored

Caption: Experimental workflow for determining Complex I inhibitor selectivity.

References

Navigating the Landscape of Mitochondrial Complex I Inhibition: A Comparative Guide for Preclinical Anti-Tumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo anti-tumor potential of mitochondrial complex I inhibitors. While specific in vivo efficacy data for the novel and potent inhibitor BAY-179 remains publicly unavailable, this document will focus on its characterization as a valuable preclinical tool and compare the anti-tumor effects of other well-documented complex I inhibitors, providing essential data and protocols to inform future research.

This compound has been identified as a highly potent, selective, and species cross-reactive inhibitor of mitochondrial complex I.[1][2][3] Its mechanism of action centers on the disruption of the mitochondrial electron transport chain, leading to the inhibition of oxidative phosphorylation (OXPHOS) and subsequent depletion of cellular ATP.[1][2][4] This approach is particularly promising for cancers with specific metabolic vulnerabilities, such as those with LKB1 or IDH mutations, which are heavily reliant on OXPHOS for energy production.[1][2][4] The excellent in vivo suitability and availability of this compound as a chemical probe underscore its importance as a tool for investigating the therapeutic potential of complex I inhibition.[1][3]

The Promise of Targeting Mitochondrial Metabolism

Mitochondria are central to cellular energy supply and are increasingly recognized as a key target in cancer therapy.[1][2] By inhibiting complex I, the first and largest enzyme of the electron transport chain, compounds like this compound can selectively induce an energy crisis in cancer cells that are unable to compensate through glycolysis, leading to cell death and tumor growth inhibition.

Comparative In Vivo Anti-Tumor Efficacy of Mitochondrial Complex I Inhibitors

In the absence of specific in vivo data for this compound, this section summarizes the preclinical anti-tumor activity of other notable complex I inhibitors: IACS-010759, metformin, phenformin, and rotenone. These compounds, while varying in potency and specificity, provide a valuable benchmark for the potential of this therapeutic class.

Summary of In Vivo Anti-Tumor Effects
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference(s)
IACS-010759 Brain Cancer (Orthotopic)Not specifiedPotent inhibition of tumor growth[1]
Acute Myeloid Leukemia (AML)Not specifiedPotent inhibition of tumor growth[1]
Advanced Solid Tumors (Phase I)Dose escalationLimited antitumor activity at tolerated doses[5]
Metformin Lung Cancer (Xenograft)250 mg/kg/day in drinking waterInhibition of K-ras mutant tumor growth[2]
Osteosarcoma (Xenograft)Not specifiedPotent in vivo antitumor effects[6]
Oral Squamous Cell Carcinoma (Xenograft)Not specifiedReduced tumor growth, induced apoptosis[7]
Phenformin Ovarian Cancer (Orthotopic)2 mg/kg/day, intraperitoneal64% inhibition of tumor weight, 68% inhibition of tumor volume[8]
ErbB2+ Breast Cancer (Syngeneic)30 mg/kg/daySignificantly inhibited tumor growth[9]
Bile Duct CancerNot specifiedInhibited angiogenesis[10]
Rotenone Osteosarcoma (Xenograft)Not specifiedLowered tumor volume and weight[11]
Colon Cancer (Xenograft)Not specifiedInhibited tumor growth and metastasis[12][13][14]

Signaling Pathway of Mitochondrial Complex I Inhibition

The primary signaling cascade affected by this compound and other complex I inhibitors is the oxidative phosphorylation pathway. Inhibition of complex I disrupts the transfer of electrons from NADH to ubiquinone, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient necessary for ATP synthase to produce ATP, leading to cellular energy depletion and apoptosis in cancer cells.

G cluster_0 Electron Transport Chain cluster_1 Drug Intervention cluster_2 Cellular Outcome NADH NADH Complex I Complex I NADH->Complex I e- Ubiquinone Ubiquinone Complex I->Ubiquinone e- Proton Pumping Proton Pumping Complex I->Proton Pumping Inhibition Inhibition Complex III Complex III Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->Proton Pumping Complex IV Complex IV Cytochrome c->Complex IV Oxygen Oxygen Complex IV->Oxygen Complex IV->Proton Pumping Water Water Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton Gradient Proton Gradient Proton Pumping->Proton Gradient Proton Gradient->ATP_Synthase BAY_179 This compound BAY_179->Complex I Inhibits ATP_Depletion ATP Depletion Apoptosis Cancer Cell Apoptosis ATP_Depletion->Apoptosis

Caption: Mechanism of this compound action.

Experimental Protocols

While a specific protocol for this compound is not publicly available, the following provides a generalized methodology for assessing the in vivo anti-tumor efficacy of a mitochondrial complex I inhibitor.

In Vivo Tumor Model Workflow

G Cell_Culture 1. Cancer Cell Culture Xenograft 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral, IP) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., TGI, Survival) Monitoring->Endpoint Tissue_Harvest 8. Tumor & Organ Harvest for Biomarker Analysis Endpoint->Tissue_Harvest

Caption: In vivo anti-tumor study workflow.

Key Experimental Steps:
  • Cell Line Selection and Culture: Choose a cancer cell line known to be sensitive to OXPHOS inhibition. Culture cells under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) for xenograft studies.

  • Tumor Implantation: Inject a suspension of cancer cells, often mixed with Matrigel, subcutaneously into the flank of the mice. For orthotopic models, inject cells into the relevant organ.[15]

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

  • Drug Formulation and Administration: Prepare the complex I inhibitor in a suitable vehicle. Administer the drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Measurement: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²)/2) at regular intervals. Monitor the body weight and overall health of the mice.[16][17]

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Secondary endpoints can include survival analysis.

  • Tissue Collection and Biomarker Analysis: At the end of the study, harvest tumors and other organs for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers, or metabolomic analysis to confirm target engagement.

Conclusion

This compound represents a promising chemical probe for exploring the vulnerabilities of cancers dependent on oxidative phosphorylation. While direct in vivo anti-tumor efficacy data for this compound is not yet in the public domain, the substantial body of evidence for other mitochondrial complex I inhibitors, such as IACS-010759, metformin, and phenformin, highlights the therapeutic potential of this drug class. The data and protocols presented in this guide offer a framework for researchers to design and interpret preclinical studies aimed at validating novel complex I inhibitors for cancer therapy. Future studies revealing the in vivo performance of this compound will be critical in determining its translational potential.

References

A Comparative Analysis of the Mitochondrial Complex I Inhibitor BAY-179 and its Inactive Control BAY-070

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent and selective mitochondrial complex I inhibitor, BAY-179, and its structurally related inactive control, BAY-070. The data and protocols presented are compiled from preclinical studies to assist researchers in evaluating these compounds for in vivo and in vitro experiments targeting cellular metabolism and cancer biology.

I. Overview and Mechanism of Action

This compound is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production and inducing a metabolic shift towards glycolysis. This mechanism is of significant interest in cancer research, as many tumor cells exhibit a heightened dependence on oxidative phosphorylation.

BAY-070 is designed as a negative control for this compound. While structurally similar, it lacks the key pharmacophore responsible for complex I inhibition, rendering it inactive against this target.[1] Its use in parallel with this compound allows for the specific attribution of observed biological effects to the inhibition of mitochondrial complex I.

II. Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative experiments involving this compound and BAY-070.

Table 1: In Vitro Potency Against Mitochondrial Complex I

CompoundTargetSpeciesIC50 (nM)
This compound Complex IHuman79
Complex IMouse38
Complex IRat27
Complex IDog47
BAY-070 Complex INot Specified> 30,000

Table 2: Cellular Activity - ATP Reduction in H1299 Cells

CompoundAssayIC50 (nM)
This compound Cellular ATP Reduction25
BAY-070 Cellular ATP Reduction> 30,000

Table 3: Selectivity Against Other Mitochondrial Complexes (Bovine)

CompoundComplex II (IC50)Complex III (IC50)Complex IV (IC50)Complex V (IC50)
This compound > 10 µM> 10 µM> 10 µM> 10 µM
BAY-070 Not ReportedNot ReportedNot ReportedNot Reported

Table 4: In Vivo Pharmacokinetic Parameters

CompoundSpeciesDosing RouteHalf-life (t½)Clearance (CL)Volume of Distribution (Vss)
This compound Mousei.v.1.8 h1.1 L/h/kg2.9 L/kg
Rati.v.6.2 h0.4 L/h/kg2.2 L/kg
Ratp.o.3.1 h--
BAY-070 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

III. Experimental Protocols

A. Mitochondrial Complex I Inhibition Assay

Objective: To determine the in vitro potency of this compound and BAY-070 against mitochondrial complex I from various species.

Methodology:

  • Mitochondria were isolated from human, mouse, rat, and dog tissues.

  • The activity of complex I was measured by monitoring the decrease in NADH absorbance at 340 nm.

  • Varying concentrations of this compound or BAY-070 were pre-incubated with the isolated mitochondria.

  • The reaction was initiated by the addition of ubiquinone.

  • IC50 values were calculated from the concentration-response curves.

B. Cellular ATP Reduction Assay

Objective: To assess the effect of this compound and BAY-070 on cellular ATP levels as a measure of mitochondrial respiration inhibition in intact cells.

Methodology:

  • Human non-small cell lung carcinoma cells (H1299) were seeded in 96-well plates.

  • Cells were treated with a serial dilution of this compound or BAY-070 for a specified period.

  • Cellular ATP levels were quantified using a commercial ATP-dependent luciferase-based assay (e.g., CellTiter-Glo®).

  • Luminescence was measured using a plate reader.

  • IC50 values were determined from the resulting dose-response curves.

C. Selectivity Assays Against Mitochondrial Complexes II-V

Objective: To evaluate the selectivity of this compound for complex I over other complexes of the electron transport chain.

Methodology:

  • The activities of bovine mitochondrial complexes II, III, IV, and V were measured using specific substrates and spectrophotometric or luminescence-based assays.

  • This compound was incubated with the isolated mitochondrial preparations at various concentrations.

  • The inhibitory effect on each complex was determined and compared to its effect on complex I.

D. In Vivo Efficacy in an Acute Myeloid Leukemia (AML) Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Methodology:

  • Human AML cells (e.g., MOLM-13) were implanted subcutaneously or intravenously into immunocompromised mice.

  • Once tumors were established, mice were treated with this compound or a vehicle control, typically via oral gavage.

  • Tumor growth was monitored over time by caliper measurements or bioluminescence imaging.

  • At the end of the study, tumors were excised and weighed.

  • The efficacy of this compound was determined by comparing tumor growth in the treated group to the control group.

IV. Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_protons cluster_inhibition CI Complex I (NADH Dehydrogenase) CIII Complex III CI->CIII UQ CoQ CI->UQ p1 H+ CI->p1 CII Complex II (Succinate Dehydrogenase) CII->UQ CIV Complex IV CIII->CIV CytC Cyt c CIII->CytC p3 H+ CIII->p3 O2 O₂ CIV->O2 e- p4 H+ CIV->p4 CV Complex V (ATP Synthase) ATP ATP CV->ATP NADH NADH NADH->CI FADH2 FADH2 FADH2->CII UQ->CIII CytC->CIV H2O H₂O ADP ADP + Pi ADP->CV BAY179 This compound BAY179->CI

Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

G cluster_workflow Experimental Workflow: In Vivo Efficacy of this compound in AML Xenograft Model cluster_treatment Treatment Phase start Start implant Implant Human AML Cells into Mice start->implant tumor Allow Tumors to Establish implant->tumor randomize Randomize Mice into Treatment Groups tumor->randomize treat_bay179 Administer this compound randomize->treat_bay179 treat_control Administer Vehicle Control (or BAY-070) randomize->treat_control monitor Monitor Tumor Growth (Calipers/Imaging) treat_bay179->monitor treat_control->monitor end End of Study monitor->end Predefined Endpoint analysis Tumor Excision, Weighing, and Analysis end->analysis

Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound in an AML xenograft mouse model.

References

Safety Operating Guide

Navigating the Disposal of BAY-179: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe handling and disposal of the complex I inhibitor, BAY-179, this document outlines procedural steps for researchers and laboratory personnel. In the absence of a specific manufacturer's safety data sheet on disposal, these recommendations are based on general principles of laboratory safety and chemical waste management.

As a potent and selective chemical probe, this compound is a valuable tool in cancer research and the study of mitochondrial metabolism.[1] Proper management of its waste is crucial to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides a framework for the responsible disposal of this compound, addressing both solid and liquid waste forms.

Key Chemical and Biological Data

A summary of the pertinent quantitative data for this compound is presented below, offering a quick reference for its biological activity and physical properties.

PropertyValue
Molecular Weight 415.51 g/mol
Purity 99.49%
IC50 (Human Complex I) 79 nM
IC50 (Mouse Complex I) 38 nM
IC50 (Rat Complex I) 27 nM
IC50 (Dog Complex I) 47 nM
Solubility in DMSO 5 mg/mL (12.03 mM)

Experimental Protocol for Proper Disposal

This protocol details the recommended steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or dissolved form.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound, such as unused experimental solutions or solvent rinses, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its solubility in DMSO, a common solvent for this compound, the waste container should be appropriate for organic solvents.[2]

3. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[3] The date of waste generation should also be clearly marked.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible chemicals.[4] Ensure containers are kept closed except when adding waste.

5. Disposal Procedure:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container may be disposed of as non-hazardous waste, provided all labels are defaced or removed.[3]

Important Considerations:

  • Due to the presence of nitrogen and sulfur in its heterocyclic structure, incineration by a licensed hazardous waste facility is a probable disposal route to prevent the release of potentially harmful compounds into the environment.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BAY179_Disposal_Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal start Start: This compound Waste solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a sealed, labeled hazardous liquid waste container liquid_waste->collect_liquid store_solid Store in designated satellite accumulation area collect_solid->store_solid ehs_pickup Arrange for EHS Pickup and Disposal store_solid->ehs_pickup store_liquid Store in designated satellite accumulation area collect_liquid->store_liquid store_liquid->ehs_pickup

Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.

References

Essential Safety and Logistical Information for Handling BAY-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent Complex I Inhibitor, BAY-179.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a potent and selective inhibitor of mitochondrial Complex I. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact.

Immediate Safety Precautions

This compound is a potent chemical compound and should be handled with care. The following personal protective equipment (PPE) is mandatory when working with this substance in solid or solution form.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves (4 mil minimum).Prevents skin contact and absorption. Change gloves immediately if contaminated.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Lab Coat Full-length, buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of powder. A NIOSH-approved N95 or higher-rated respirator is recommended.Prevents inhalation of the potent compound.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Operational and Disposal Plans

A designated area within the laboratory should be established for the handling of this compound to prevent cross-contamination.

Operational Plan: Step-by-Step Handling and Solution Preparation
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the workspace within a certified chemical fume hood. Cover the work surface with a disposable absorbent bench liner.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flasks, appropriate solvent (e.g., DMSO), and a designated waste container.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Solubilization:

    • Carefully transfer the weighed powder into a volumetric flask.

    • Add a small amount of the appropriate solvent (e.g., DMSO) to dissolve the compound completely. Gently swirl the flask to aid dissolution.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name (this compound), concentration, solvent, date of preparation, and the preparer's initials.

    • Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term stability.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical. All waste generated from handling this potent compound is considered hazardous chemical waste.

  • Waste Segregation:

    • All materials contaminated with this compound, including unused solutions, contaminated PPE (gloves, bench liners), and disposable labware (pipette tips, tubes), must be segregated from regular laboratory waste.

  • Waste Collection:

    • Collect all solid and liquid hazardous waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Container Management:

    • Keep the hazardous waste container closed except when adding waste.

    • Do not overfill the container.

  • Final Disposal:

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

    • Do not dispose of this compound or its waste down the drain or in the regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound[1]
SpeciesIC50 (nM) for Complex I Inhibition
Human79
Mouse38
Rat27
Dog47
Table 2: Physicochemical and Pharmacokinetic Properties of this compound[2]
PropertyValue
Molecular Weight 415.51 g/mol
logD (pH 7.4) 2.8
Aqueous Solubility (pH 7.4) 1 µg/mL
In Vitro Metabolic Stability (Fmax) 81%[1]
Rat in vivo Blood Clearance 12 mL/min/kg
Rat in vivo Bioavailability (F) 71%

Experimental Protocols

The following is a detailed methodology for a key experiment involving a Complex I inhibitor like this compound.

Cellular Respiration Assay Using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the inhibitory effect of this compound on mitochondrial respiration in live cells.

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., a cancer cell line)

  • Appropriate cell culture medium and supplements

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Methodology:

  • Cell Seeding:

    • Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

    • Remove the cell culture medium from the microplate and wash the cells with the assay medium. Finally, add the appropriate volume of assay medium to each well.

    • Incubate the plate in a non-CO2 37°C incubator for one hour prior to the assay.

  • Compound Preparation and Loading:

    • Prepare serial dilutions of this compound in the assay medium.

    • Load the diluted this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF analyzer with the loaded sensor cartridge.

    • Place the cell culture microplate into the analyzer.

    • The assay protocol will consist of baseline measurements followed by sequential injections of:

      • This compound (or vehicle control)

      • Oligomycin (to inhibit ATP synthase)

      • FCCP (to uncouple the mitochondrial membrane and induce maximal respiration)

      • Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration)

  • Data Analysis:

    • The Seahorse XF software will calculate the Oxygen Consumption Rate (OCR) in real-time.

    • Analyze the data to determine the effect of different concentrations of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualizations

Signaling Pathway of this compound Action

BAY179_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_Intermembrane Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- NAD NAD+ Complex_I->NAD Proton_Gradient H+ Gradient Complex_I->Proton_Gradient Pumps H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_III->Proton_Gradient Pumps H+ Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase Drives BAY179 This compound BAY179->Complex_I Inhibits

Caption: Mechanism of action of this compound as a Complex I inhibitor in the electron transport chain.

Experimental Workflow for Cellular Respiration Assay

Seahorse_Workflow cluster_Prep Day 1: Preparation cluster_Assay Day 2: Assay cluster_Injections Assay Injections Seed_Cells 1. Seed cells in Seahorse microplate Incubate_Overnight 2. Incubate overnight (37°C, CO2) Seed_Cells->Incubate_Overnight Prepare_Medium 3. Prepare assay medium and warm to 37°C Wash_Cells 4. Wash cells and add assay medium Prepare_Medium->Wash_Cells Incubate_No_CO2 5. Incubate 1 hour (37°C, no CO2) Wash_Cells->Incubate_No_CO2 Run_Assay 7. Run Seahorse XF Assay (Baseline + Injections) Incubate_No_CO2->Run_Assay Prepare_Compounds 6. Prepare this compound dilutions and load cartridge Prepare_Compounds->Run_Assay Analyze_Data 8. Analyze OCR data Run_Assay->Analyze_Data Injection_1 This compound Run_Assay->Injection_1 Injection_2 Oligomycin Injection_3 FCCP Injection_4 Rotenone/ Antimycin A

Caption: Step-by-step workflow for assessing mitochondrial function with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.